molecular formula C37H44ClNO6 B192058 Penitrem A CAS No. 12627-35-9

Penitrem A

Cat. No.: B192058
CAS No.: 12627-35-9
M. Wt: 634.2 g/mol
InChI Key: JDUWHZOLEDOQSR-JKPSMKLGSA-N
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Description

Penitrem A is an organooxygen compound and an organic heterotricyclic compound.
This compound has been reported in Mucor irregularis, Penicillium canescens, and other organisms with data available.
This compound is a tremorgenic mycotoxin and neurotoxin found on ryegrass. It is produced by certain species of Aspergillus, Claviceps, and Penicillium. Penicillium crustosum in particular is a common foodborne fungus that causes spoilage in a wide variety of foods, including meat, cereals, nuts, cheese, eggs, fruit, and processed and refrigerated foods. Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of horses and cattle collectively known as "staggers syndromes". (L1959, A2989)

Properties

IUPAC Name

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol
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InChI

InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1
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InChI Key

JDUWHZOLEDOQSR-JKPSMKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C37H44ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00320093
Record name Penitrem A
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Molecular Weight

634.2 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name Penitrem A
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CAS No.

12627-35-9
Record name Penitrem A
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Record name PENITREM A
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Foundational & Exploratory

An In-depth Technical Guide to Penitrem A Producing Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent indole-diterpenoid mycotoxin known for its tremorgenic effects. Produced by a variety of fungal species, it poses a significant threat to food safety and animal health and presents a unique molecular scaffold for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of this compound-producing fungi, detailing the optimal conditions for its production, standardized protocols for its extraction and quantification, and an in-depth look at its biosynthetic and cellular signaling pathways.

This compound Producing Fungal Species

The primary producer of this compound is the fungus Penicillium crustosum.[3][4] However, several other species within the Penicillium and Aspergillus genera have also been identified as producers. These fungi are common contaminants of various foodstuffs, including grains, nuts, cheese, and processed foods.[3][4][5][6][7]

A list of known this compound producing fungal species is provided in the table below.

Fungal SpeciesReference
Penicillium crustosum[3][4][8]
Penicillium commune[3]
Penicillium canescens[8]
Penicillium janczewskii[8]
Penicillium janthinellum[8]
Penicillium simplicissimum[8]
Penicillium spinulosum[8]
Penicillium frequentans[8]
Aspergillus species[4]
Claviceps species

Quantitative Data on this compound Production

The production of this compound by Penicillium crustosum is highly dependent on various environmental factors. The following tables summarize the quantitative data on this compound production under different culture conditions.

Table 1: Effect of Culture Media on this compound Production by P. crustosum

Culture MediumIncubation Time (days)This compound (mg/g dry mass)Reference
Czapek-Dox Agar (CDA)21~1.5[9]
Yeast Extract Sucrose (YES)21~2.5[9]
Malt Extract Agar (MEA)21~0.5[9]
Skimmed milk/potato extract/sucrose (SPS)21Not specified in mg/g, but supported highest toxin production[1][10]
Cheese Model Medium21>3.0[9]

Table 2: Effect of Temperature on this compound Production by P. crustosum on CDA Medium

Temperature (°C)Incubation Time (days)This compound (mg/g dry mass)Reference
1021~0.2[9]
2221~1.8[9]
2521~1.5[9]
3021~0.8[9]
3421Not detected[9]

Table 3: Effect of pH on this compound Production by P. crustosum on CDA Medium (21 days incubation)

pHThis compound (mg/g dry mass)Reference
3~0.8[9]
6~1.8[9]
9~1.2[9]

Table 4: Effect of Glucose Concentration on this compound Production by P. crustosum on Modified CDA Medium (21 days incubation)

Glucose (g/L)This compound (mg/g dry mass)Reference
5~1.5[9]
50~2.5[9]
100~1.8[9]
250~1.0[9]

Experimental Protocols

Fungal Culture for this compound Production

This protocol describes the optimal conditions for culturing Penicillium crustosum for the production of this compound.

Materials:

  • Penicillium crustosum isolate

  • Skimmed milk/potato extract/sucrose (SPS) medium (2% skimmed milk, 2% potato extract, 4% sucrose)

  • 500-mL Erlenmeyer flasks

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare the SPS medium and sterilize by autoclaving.

  • Inoculate 100 mL of the SPS medium in a 500-mL flask with a spore suspension or mycelial plug of P. crustosum.

  • Incubate the culture flasks under stationary conditions at 25°C for 3 weeks.[1][10] The initial pH of the medium should be approximately 5.7.[1][10]

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from fungal cultures.

Materials:

  • P. crustosum culture from the previous protocol

  • Chloroform

  • Ethyl acetate

  • Silica gel for column chromatography

  • Blender

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction:

    • Homogenize the entire fungal culture (mycelium and liquid medium) with chloroform in a blender.

    • Filter the mixture to separate the chloroform extract from the fungal biomass.

    • Concentrate the chloroform extract using a rotary evaporator.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Monitor the fractions using TLC and pool the fractions containing this compound.

    • Perform a final purification step using preparative HPLC to obtain pure this compound.[9]

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

  • Flow Rate: As recommended for the specific column.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 634 -> 558

    • Qualifier: m/z 634 -> 616

  • Collision Energy: Optimized for the specific instrument.

Procedure:

  • Prepare a standard curve of this compound in a suitable solvent.

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Dilute the extract and inject it into the LC-MS/MS system.

  • Quantify the amount of this compound in the sample by comparing the peak area of the quantifier ion to the standard curve.

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes encoding for various enzymes. The pathway begins with the synthesis of paxilline, which then undergoes a series of oxidative transformations to yield this compound. Key enzymes in this pathway include cytochrome P450 monooxygenases and FAD-dependent monooxygenases. The biosynthesis is derived from tryptophan, geranylgeranyl pyrophosphate, and two isopentenyl pyrophosphate units.[11]

PenitremA_Biosynthesis Tryptophan Tryptophan Paxilline Paxilline Tryptophan->Paxilline Multiple Steps GGPP Geranylgeranyl Pyrophosphate GGPP->Paxilline IPP1 Isopentenyl Pyrophosphate IPP1->Paxilline IPP2 Isopentenyl Pyrophosphate Penitrem_Intermediates Penitrem Intermediates (Penitrem D, C, F) IPP2->Penitrem_Intermediates Paxilline->Penitrem_Intermediates Oxidative Transformations (P450s, FAD-monooxygenases) PenitremA This compound Penitrem_Intermediates->PenitremA Hydroxylation

Caption: Biosynthetic pathway of this compound from primary metabolites.

Cellular Signaling Pathways Affected by this compound

This compound exerts its neurotoxic effects by modulating several key signaling pathways in mammalian cells. It is known to increase the spontaneous release of neurotransmitters such as glutamate and GABA.[12] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[10]

PenitremA_Signaling PenitremA This compound Cell Target Cell (e.g., Neuron, Neutrophil) PenitremA->Cell Ca_Channel Ca2+-activated K+ Channels Cell->Ca_Channel Inhibition Neurotransmitter_Release Increased Spontaneous Neurotransmitter Release (Glutamate, GABA) Cell->Neurotransmitter_Release MAPK_Pathway MAPK Signaling Pathway Cell->MAPK_Pathway Activation MEK MEK1/2 & 5 MAPK_Pathway->MEK p38 p38 MAPK MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ROS Reactive Oxygen Species (ROS) Production MEK->ROS p38->ROS JNK->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage

Caption: Signaling pathways affected by this compound in mammalian cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of this compound from fungal culture to cellular assays.

Experimental_Workflow Start Start Fungal_Culture Fungal Culture (P. crustosum) Start->Fungal_Culture Extraction Extraction of This compound Fungal_Culture->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Quantification Quantification (HPLC-MS/MS) Purification->Quantification Treatment Treatment with Purified this compound Quantification->Treatment Cell_Culture Cell Culture (e.g., Neuronal cells) Cell_Culture->Treatment Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for MAPK) Treatment->Signaling_Assay Toxicity_Assay Cell Viability/ Toxicity Assay Treatment->Toxicity_Assay End End Signaling_Assay->End Toxicity_Assay->End

Caption: A typical experimental workflow for this compound research.

References

The Forging of a Tremor: A Technical Guide to the Biosynthesis of Penitrem A from Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A, a potent tremorgenic mycotoxin, belongs to the complex family of indole-diterpenoids. Its intricate decacyclic structure has long been a subject of fascination and a challenge for synthetic chemists. Understanding the biosynthetic pathway of this compound is crucial for controlling its production in food and feed, and for harnessing its unique biochemical architecture for drug development. This technical guide provides an in-depth exploration of the enzymatic cascade that transforms the relatively simple precursor, paxilline, into the complex molecular entity of this compound. The biosynthesis is orchestrated by a dedicated gene cluster, the penitrem (ptm) cluster, which encodes a suite of specialized enzymes responsible for a series of remarkable chemical transformations.

The Biosynthetic Pathway: From Paxilline to this compound

The biosynthesis of this compound from paxilline is a multi-step process involving prenylation and a series of oxidative cyclizations and rearrangements. The key enzymatic players are encoded by the ptm gene cluster. The pathway can be broadly divided into three major stages following the formation of paxilline.

Stage 1: Prenylation-Initiated Cyclization

The first committed step in the conversion of paxilline is a prenylation reaction followed by a cyclization cascade. This crucial transformation is catalyzed by the prenyltransferase PtmE .

  • Enzyme: PtmE

  • Reaction: PtmE catalyzes a rare prenylation-initiated cationic cyclization of a paxilline derivative to install a bicyclo[3.2.0]heptane skeleton. This reaction forms the core of the intricate ring system of the penitrems.

Stage 2: Formation of the Tricyclic Penitrem Skeleton

Following the initial cyclization, two cytochrome P450 monooxygenases, PtmK and PtmU , work in concert to forge the unique tricyclic penitrem skeleton.

  • Enzymes: PtmK and PtmU (Cytochrome P450 monooxygenases)

  • Reaction: These enzymes catalyze a two-step oxidative process, which involves ring expansion and further cyclization to form a key intermediate, PC-M4, possessing the characteristic tricyclic core of the penitrems.

Stage 3: Sequential Oxidative Transformations

The final stage of this compound biosynthesis involves a series of five sequential oxidative transformations, meticulously carried out by a cohort of enzymes to install the remaining functional groups and complete the complex architecture.

  • Enzymes: PtmK, PtmU, PtmL, PtmN, and PtmJ

  • Reaction: This enzymatic consortium catalyzes a series of hydroxylations, epoxidations, and other oxidative modifications to convert the tricyclic intermediate into this compound. The precise order and specific reaction of each enzyme in this sequence are subjects of ongoing research.

Core Enzymes in this compound Biosynthesis from Paxilline

EnzymeEnzyme ClassGeneFunction
PtmEPrenyltransferaseptmECatalyzes prenylation-initiated cationic cyclization to form the bicyclo[3.2.0]heptane system.
PtmKCytochrome P450 MonooxygenaseptmKInvolved in the two-step oxidative formation of the tricyclic penitrem skeleton and subsequent oxidative modifications.
PtmUCytochrome P450 MonooxygenaseptmUWorks in conjunction with PtmK to form the tricyclic penitrem skeleton and participates in later oxidative steps.
PtmLCytochrome P450 MonooxygenaseptmLParticipates in the final five sequential oxidative transformations.
PtmNFAD-dependent MonooxygenaseptmNContributes to the final five sequential oxidative transformations.
PtmJCytochrome P450 MonooxygenaseptmJInvolved in the final five sequential oxidative transformations.

Visualizing the Pathway

This compound Biosynthesis Pathway from Paxilline

Penitrem_A_Biosynthesis Paxilline Paxilline Intermediate1 Prenylated Paxilline Intermediate Paxilline->Intermediate1 PtmE (Prenylation & Cyclization) PCM4 PC-M4 (Tricyclic Intermediate) Intermediate1->PCM4 PtmK, PtmU (Oxidative Cyclization) Penitrem_Intermediates Penitrem Intermediates PCM4->Penitrem_Intermediates PtmK, PtmU, PtmL, PtmN, PtmJ (5x Oxidative Steps) PenitremA This compound Penitrem_Intermediates->PenitremA

Caption: The enzymatic conversion of paxilline to this compound.

Experimental Protocols

Heterologous Reconstitution of the Penitrem Biosynthesis Pathway in Aspergillus oryzae

The elucidation of the this compound biosynthetic pathway has been significantly advanced through the heterologous expression of the ptm gene cluster in the fungal host Aspergillus oryzae. This technique allows for the functional characterization of the biosynthetic enzymes in a controlled genetic background.

1. Vector Construction:

  • The genes from the ptm cluster (ptmE, ptmK, ptmU, ptmL, ptmN, ptmJ, etc.) are amplified by PCR from the genomic DNA of a this compound-producing fungus, such as Penicillium crustosum.
  • The amplified genes are cloned into suitable A. oryzae expression vectors under the control of strong, inducible promoters (e.g., the amylase promoter). Multiple genes can be assembled into a single vector or co-transformed on separate vectors with different selectable markers.

2. Aspergillus oryzae Transformation:

  • Protoplasts of an appropriate A. oryzae strain (often a strain deficient in certain metabolic pathways to reduce background metabolites) are prepared by enzymatic digestion of the fungal cell wall.
  • The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
  • Transformed protoplasts are regenerated on selective media to isolate successful transformants.

3. Cultivation and Metabolite Analysis:

  • Positive transformants are cultivated in a suitable production medium that induces the expression of the heterologously expressed genes.
  • After a period of incubation, the fungal mycelium and culture broth are harvested.
  • Metabolites are extracted using organic solvents (e.g., ethyl acetate).
  • The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the biosynthetic intermediates and final products. By expressing different combinations of the ptm genes, the function of each enzyme can be systematically investigated.

General Protocol for in vitro Cytochrome P450 Enzyme Assay

Characterizing the function of the P450 monooxygenases (PtmK, PtmU, PtmL, PtmJ) involved in this compound biosynthesis requires in vitro assays with purified enzymes.

1. Enzyme and Substrate Preparation:

  • The P450 enzymes are heterologously expressed (e.g., in E. coli or yeast) and purified to homogeneity. A cytochrome P450 reductase partner protein is also required and is purified separately.
  • The substrate (e.g., a biosynthetic intermediate isolated from the A. oryzae expression system) is dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

2. Assay Reaction Mixture:

  • A typical reaction mixture contains:
  • Phosphate buffer (pH 7.4)
  • Purified P450 enzyme
  • Purified cytochrome P450 reductase
  • Substrate
  • NADPH (as a source of reducing equivalents)
  • An NADPH regenerating system (optional, to maintain NADPH concentration)

3. Reaction and Analysis:

  • The reaction is initiated by the addition of NADPH.
  • The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
  • The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile or ethyl acetate).
  • The product is extracted and analyzed by HPLC-MS to determine the structure of the product and quantify the reaction turnover.

Workflow for Functional Characterization of Biosynthetic Enzymes

Experimental_Workflow cluster_0 Gene Cluster Identification & Cloning cluster_1 Heterologous Expression cluster_2 Analysis & Characterization cluster_3 In Vitro Enzyme Assays Bioinformatics Bioinformatic Analysis of Penitrem Gene Cluster PCR PCR Amplification of ptm Genes Bioinformatics->PCR Cloning Cloning into Expression Vectors PCR->Cloning Transformation Transformation of Aspergillus oryzae Cloning->Transformation Cultivation Cultivation and Gene Expression Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction LCMS LC-MS/MS Analysis of Intermediates Extraction->LCMS Purification Purification of Intermediates LCMS->Purification Structure Structure Elucidation (NMR) Purification->Structure Assay Enzyme Assays with Purified Components Structure->Assay Enzyme_Expression Heterologous Expression & Purification of Ptm Enzymes Enzyme_Expression->Assay Kinetics Enzyme Kinetics Analysis Assay->Kinetics

Caption: A typical workflow for the functional characterization of enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway from paxilline is a significant achievement in natural product biochemistry. The identification and functional characterization of the ptm gene cluster have provided a roadmap for understanding how fungi construct such complex molecules. While the major enzymatic steps have been outlined, further research is needed to fully dissect the intricate details of the five-step oxidative cascade and to obtain quantitative kinetic data for each enzyme. This knowledge will not only be invaluable for efforts to control penitrem contamination but will also open up new avenues for the biocatalytic synthesis of novel indole-diterpenoids with potential applications in medicine and agriculture. The heterologous expression platform in Aspergillus oryzae provides a powerful tool for these future investigations and for the engineered biosynthesis of new-to-nature compounds.

Penitrem A: A Technical Guide to its Tremorgenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent indole-diterpene mycotoxin produced by several species of Penicillium fungi. It is a well-documented tremorgenic agent, causing significant neurological effects in animals, including sustained tremors, ataxia, and convulsions.[1][2] Understanding the molecular mechanisms underlying this compound-induced tremorgenicity is crucial for developing potential therapeutic interventions for mycotoxicoses and for utilizing this compound as a pharmacological tool to probe the function of the nervous system. This technical guide provides an in-depth overview of the core mechanisms of this compound's tremorgenic activity, with a focus on its interaction with ion channels and neurotransmitter systems. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in their understanding and future investigations of this complex neurotoxin.

Core Mechanism of Tremorgenic Activity

The tremorgenic activity of this compound is primarily attributed to its potent and selective blockade of large-conductance Ca2+-activated potassium channels (BK channels).[3][4] Additionally, this compound significantly alters the release and uptake of key neurotransmitters in the central nervous system, further contributing to its neurotoxic effects.[5]

Interaction with BK Channels

This compound is a high-affinity antagonist of BK channels, which are crucial regulators of neuronal excitability. By blocking these channels, this compound leads to membrane depolarization, increased neuronal firing, and uncontrolled muscle contractions, manifesting as tremors. The inhibitory effect of this compound on BK channels is dependent on the subunit composition of the channel.

Modulation of Neurotransmitter Systems

This compound disrupts the delicate balance of excitatory and inhibitory neurotransmission. It has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), from cerebrocortical synaptosomes.[5] Furthermore, it inhibits the uptake of GABA and glutamate in cerebellar synaptosomes. This widespread disruption of neurotransmitter homeostasis is a key contributor to the tremorgenic phenotype.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the effects of this compound on its primary molecular targets and its in vivo tremorgenic activity.

TargetSubunit CompositionCell TypeAssayParameterValueReference(s)
BK Channel hSlo αHEK 293Whole-cell patch clampIC506.4 nM[3][6]
BK Channel hSlo α + β1HEK 293Whole-cell patch clampIC5064.4 nM[3][6]

Table 1: Inhibitory Activity of this compound on BK Channels

NeurotransmitterBrain RegionPreparationEffectThis compound Dose% Change from ControlReference(s)
Glutamate CerebrocortexSynaptosomesSpontaneous Release400 mg mycelium/kg (in vivo)+213%[5]
GABA CerebrocortexSynaptosomesSpontaneous Release400 mg mycelium/kg (in vivo)+455%[5]
Aspartate CerebrocortexSynaptosomesSpontaneous Release400 mg mycelium/kg (in vivo)+277%[5]
GABA CerebellumSynaptosomesUptake Inhibition-IC50 = 20 µM
Glutamate CerebellumSynaptosomesUptake Inhibition-IC50 = 47 µM

Table 2: Effects of this compound on Neurotransmitter Dynamics

Animal ModelAdministration RouteParameterValueReference(s)
Mice OralLowest tremor-inducing dose0.50 mg/kg bw[7]
Mice OralED50 (visual tremor scale)2.74 mg/kg bw[7]
Rats IntraperitonealDose for severe tremors and ataxia3 mg/kg[8]

Table 3: In Vivo Tremorgenic Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch Clamp Recording of BK Channel Activity

This protocol is adapted from studies characterizing the inhibitory effects of this compound on BK channels expressed in HEK 293 cells.[3][6]

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transiently transfect the cells with plasmids encoding the human BK channel α subunit (hSloα) and/or the β1 subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Perform recordings 24-48 hours post-transfection.

Electrophysiological Recording:

  • External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ concentration is adjusted to the desired level.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration and clamp the membrane potential at a holding potential of -80 mV.

  • Elicit BK channel currents using voltage steps to various depolarizing potentials (e.g., from -60 mV to +100 mV in 20 mV increments).

  • Record baseline currents and then perfuse the bath with the external solution containing various concentrations of this compound.

  • Measure the peak outward current at each voltage step before and after drug application to determine the percentage of inhibition.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Synaptosome Preparation and Neurotransmitter Release/Uptake Assays

This protocol is a generalized procedure based on methods used to study the effects of this compound on neurotransmitter dynamics.[5]

Synaptosome Preparation:

  • Euthanize the animal (e.g., rat) and rapidly dissect the desired brain region (e.g., cerebral cortex, cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue in the sucrose buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in release or uptake assays.

Neurotransmitter Release Assay:

  • Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [¹⁴C]glutamate) to allow for uptake.

  • Wash the synaptosomes to remove excess radiolabel.

  • Resuspend the synaptosomes in the physiological buffer and add this compound at the desired concentration.

  • Stimulate neurotransmitter release using a depolarizing agent (e.g., high KCl concentration).

  • Separate the synaptosomes from the supernatant by centrifugation or filtration.

  • Measure the amount of radioactivity in the supernatant and in the synaptosomal pellet using liquid scintillation counting to determine the percentage of neurotransmitter released.

Neurotransmitter Uptake Assay:

  • Pre-incubate the synaptosomes in a physiological buffer containing this compound at various concentrations.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity retained by the synaptosomes on the filters using liquid scintillation counting.

  • Determine the IC50 for uptake inhibition by analyzing the concentration-dependent decrease in neurotransmitter uptake.

In Vivo Assessment of Tremorgenic Activity in Mice

This protocol is based on studies evaluating the tremorgenic effects of this compound in mice.[1][7]

Animal Model and Dosing:

  • Use adult male mice (e.g., Swiss Webster strain).

  • Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

Tremor Observation and Quantification:

  • Observe the mice individually in a clear observation chamber.

  • Score the severity of tremors at specific time points after this compound administration using a visual rating scale (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor/convulsions).

  • For more quantitative analysis, use a tremor monitoring system that can measure the frequency and amplitude of the tremors. This can be achieved using accelerometers or video-based analysis software.

  • Record the onset, duration, and peak intensity of the tremorgenic response for each dose.

  • Calculate the lowest tremor-inducing dose and the ED50 for tremor induction.

Visualizations

Signaling Pathway of this compound-Induced Tremorgenicity

PenitremA_Mechanism cluster_neuron Neuron PenitremA This compound BK_channel BK Channel PenitremA->BK_channel Blocks Neurotransmitter_Release Increased Neurotransmitter Release (Glutamate, GABA) PenitremA->Neurotransmitter_Release Neurotransmitter_Uptake Decreased Neurotransmitter Uptake (GABA, Glutamate) PenitremA->Neurotransmitter_Uptake Membrane_Depolarization Membrane Depolarization BK_channel->Membrane_Depolarization Leads to Increased_Firing Increased Neuronal Firing Rate Membrane_Depolarization->Increased_Firing Increased_Firing->Neurotransmitter_Release Tremor Tremor Increased_Firing->Tremor Synaptic_Imbalance Synaptic Excitation/ Inhibition Imbalance Neurotransmitter_Release->Synaptic_Imbalance Neurotransmitter_Uptake->Synaptic_Imbalance Synaptic_Imbalance->Tremor BK_Channel_Workflow start Start culture_cells Culture HEK 293 Cells start->culture_cells transfect_cells Transfect with BK Channel Subunits culture_cells->transfect_cells patch_clamp Whole-Cell Patch Clamp transfect_cells->patch_clamp record_baseline Record Baseline BK Currents patch_clamp->record_baseline apply_penitremA Apply this compound record_baseline->apply_penitremA record_inhibited Record Inhibited BK Currents apply_penitremA->record_inhibited analyze_data Analyze Data (% Inhibition, IC50) record_inhibited->analyze_data end End analyze_data->end Neurotransmitter_Release_Workflow start Start prepare_synaptosomes Prepare Synaptosomes from Brain Tissue start->prepare_synaptosomes preincubate Pre-incubate with Radiolabeled Neurotransmitter prepare_synaptosomes->preincubate wash Wash to Remove Excess Radiolabel preincubate->wash add_penitremA Add this compound wash->add_penitremA stimulate_release Stimulate Release (e.g., high K+) add_penitremA->stimulate_release separate Separate Supernatant and Synaptosomes stimulate_release->separate quantify Quantify Radioactivity separate->quantify analyze Analyze % Release quantify->analyze end End analyze->end

References

The Impact of Penitrem A on Glutamate and Aspartate Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium fungi, exerts significant effects on the central nervous system. A primary mechanism of its neurotoxicity involves the dysregulation of neurotransmitter release, particularly the excitatory amino acids glutamate and aspartate. This technical guide provides an in-depth analysis of the effects of this compound on the release of these neurotransmitters, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data from key research. The document is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology, as well as professionals involved in drug development.

Introduction

This compound is a complex indole-diterpenoid mycotoxin that can contaminate a variety of food and feed products. Ingestion of this compound can lead to a neurological syndrome characterized by tremors, convulsions, and ataxia in both animals and humans.[1] The toxin readily crosses the blood-brain barrier and targets various components of neuronal signaling.[2][3] A critical aspect of this compound's neurotoxic profile is its ability to augment the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, which can lead to excitotoxicity and neuronal damage.[4] This guide focuses on the specific effects of this compound on the presynaptic release of these key amino acid neurotransmitters.

Quantitative Effects of this compound on Glutamate and Aspartate Release

This compound has been shown to significantly increase the spontaneous release of both glutamate and aspartate from nerve terminals. The following tables summarize the quantitative data from studies on isolated nerve terminals (synaptosomes) from different brain regions and animal models.

Table 1: Effect of this compound on Spontaneous Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]

Amino AcidThis compound Treatment (400 mg mycelium/kg) - % Increase in Release
Glutamate213%
Aspartate277%
GABA455%

Table 2: Effect of this compound on Spontaneous Amino Acid Release from Sheep Corpus Striatum Synaptosomes [4]

Amino AcidThis compound Treatment - % Increase in Release
Glutamate62%
Aspartate68%
GABA100%

Table 3: Effect of this compound Pretreatment on Veratrine-Stimulated Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]

Amino AcidThis compound Pretreatment - % Reduction in Veratrine (75 µM) Stimulated Release
Glutamate33%
Aspartate46%
GABA11%

Molecular Mechanism of Action: The Signaling Pathway

The primary molecular target of this compound in the presynaptic terminal is the large-conductance Ca²⁺-activated K⁺ (BK) channel. By inhibiting these channels, this compound disrupts the normal repolarization of the presynaptic membrane following an action potential. This leads to a cascade of events culminating in the enhanced release of glutamate and aspartate.

PenitremA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal penitremA This compound bkChannel BK Channel (Large-conductance Ca²⁺-activated K⁺ channel) penitremA->bkChannel Inhibition membraneDepol Prolonged Membrane Depolarization bkChannel->membraneDepol Reduced K⁺ Efflux vgcc Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type) membraneDepol->vgcc Activation caInflux Increased Intracellular [Ca²⁺] vgcc->caInflux Ca²⁺ Influx vesicleFusion SNARE Complex Mediated Vesicle Fusion caInflux->vesicleFusion Triggers release Increased Release of Glutamate & Aspartate vesicleFusion->release

Figure 1. Signaling pathway of this compound-induced glutamate and aspartate release. This diagram illustrates how this compound's inhibition of presynaptic BK channels leads to a cascade of events resulting in increased neurotransmitter exocytosis.

Experimental Protocols

The study of this compound's effects on neurotransmitter release typically involves the use of isolated presynaptic nerve terminals, or synaptosomes. The following sections detail the key experimental methodologies.

Synaptosome Preparation

This protocol describes the isolation of synaptosomes from brain tissue by differential centrifugation.

Synaptosome_Preparation_Workflow start Brain Tissue Dissection (e.g., Cerebral Cortex, Corpus Striatum) homogenize Homogenization in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (~1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) (Contains synaptosomes, mitochondria, etc.) centrifuge1->supernatant1 pellet1 Discard Pellet (P1) (Nuclei, cell debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (~15,000 x g, 20 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (S2) (Cytosolic components) centrifuge2->supernatant2 pellet2 Resuspend Pellet (P2) (Crude synaptosome fraction) centrifuge2->pellet2 wash Wash with Buffer and Recentrifuge pellet2->wash finalPellet Final Synaptosome Pellet (P2') (Ready for experiments) wash->finalPellet

Figure 2. Experimental workflow for the preparation of synaptosomes from brain tissue. This flowchart outlines the key steps of homogenization and differential centrifugation to isolate nerve terminals.
Neurotransmitter Release Assay

This protocol outlines the procedure for measuring the release of glutamate and aspartate from prepared synaptosomes.

  • Resuspension: Resuspend the final synaptosome pellet (P2') in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose.

  • Pre-incubation: Aliquot the synaptosome suspension and pre-incubate at 37°C for a short period to allow for metabolic equilibration.

  • Treatment: Add this compound at the desired concentration to the experimental samples. For studies on stimulated release, a depolarizing agent such as veratrine or a high concentration of KCl is added.

  • Incubation: Incubate the synaptosomes for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination: Stop the release process by rapid centrifugation at high speed in a refrigerated centrifuge to pellet the synaptosomes.

  • Sample Collection: Carefully collect the supernatant, which contains the released neurotransmitters.

  • Analysis: Quantify the concentration of glutamate and aspartate in the supernatant using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection.

HPLC Analysis of Glutamate and Aspartate

A common method for the quantification of amino acid neurotransmitters is reverse-phase HPLC.

  • Derivatization: The amino acids in the supernatant samples are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), in the presence of a thiol agent.

  • Separation: The derivatized amino acids are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The separated, fluorescently-tagged amino acids are detected by a fluorescence detector.

  • Quantification: The concentration of glutamate and aspartate in the samples is determined by comparing the peak areas to those of known standards.

Discussion and Future Directions

The evidence strongly indicates that this compound enhances the spontaneous release of glutamate and aspartate primarily through the inhibition of presynaptic BK channels. This leads to an increase in intracellular calcium via voltage-gated calcium channels, which are known to be co-localized with BK channels in the presynaptic terminal. The subsequent increase in excitotoxicity likely contributes significantly to the observed neurotoxic symptoms of this compound exposure.

Future research in this area could focus on:

  • Identifying the specific subtypes of voltage-gated calcium channels (e.g., N-type vs. P/Q-type) that are most significantly impacted by this compound-induced BK channel inhibition in different neuronal populations.

  • Investigating the potential involvement of other presynaptic proteins in the this compound-mediated increase in neurotransmitter release.

  • Exploring the downstream signaling pathways activated by the excessive glutamate and aspartate release and their role in neuronal cell death.

  • Developing potential therapeutic interventions that could counteract the effects of this compound on presynaptic terminals.

Conclusion

This compound poses a significant threat to neurological health due to its ability to disrupt fundamental processes of neurotransmission. Its targeted inhibition of presynaptic BK channels triggers a cascade of events that culminates in the excessive release of glutamate and aspartate. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of strategies to mitigate the neurotoxic effects of this mycotoxin and for the broader understanding of presynaptic physiology.

References

In Vivo Toxicological Profile of Penitrem A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Executive Summary

This compound is a tremorgenic mycotoxin that poses a significant threat to animal and, occasionally, human health through the consumption of mold-contaminated food.[1][2] In vivo studies have demonstrated that this compound is rapidly absorbed and distributed to various tissues, including the brain, liver, and kidneys.[1][3] Its primary toxicological manifestation is a pronounced neurotoxic syndrome characterized by tremors, ataxia, and seizures.[2][4][5] The underlying mechanism of toxicity involves the disruption of neurotransmitter release and the blockade of high-conductance Ca2+-activated potassium (BK) channels.[1][2] This guide summarizes key quantitative toxicological data, details common experimental protocols for in vivo assessment, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vivo studies on this compound toxicity across various animal species.

Table 1: Lethal and Effective Doses of this compound

SpeciesRoute of AdministrationEndpointDoseReference(s)
MouseIntraperitonealLD501.05 mg/kg[6]
MouseOralLowest Tremor-Inducing Dose0.25 - 0.50 mg/kg[3][6][7]
MouseOralED50 (Tremor Scale)2.74 mg/kg[3][8]
DogIntraperitonealLethal Dose≥ 0.5 mg/kg[6][9]
SheepIntravenousTremor Induction20 µg/kg[10]
RatIntraperitonealSevere Tremors & Ataxia3 mg/kg[11]
RatIntraperitonealConvulsions & Death1.0 - 1.5 mg/kg[12]

Table 2: In Vivo Effects of this compound on Neurotransmitter Release

Animal ModelAdministration DetailsBrain RegionNeurotransmitterEffectMagnitude of ChangeReference(s)
RatIntraperitoneal injection (45 min prior to sacrifice)CerebrocortexGlutamateIncreased spontaneous release213% increase[13]
RatIntraperitoneal injection (45 min prior to sacrifice)CerebrocortexGABAIncreased spontaneous release455% increase[13]
RatIntraperitoneal injection (45 min prior to sacrifice)CerebrocortexAspartateIncreased spontaneous release277% increase[13]
SheepChronic feedingCorpus StriatumAspartateIncreased spontaneous release68% increase[13]
SheepChronic feedingCorpus StriatumGlutamateIncreased spontaneous release62% increase[13]
SheepChronic feedingCorpus StriatumGABAIncreased spontaneous release100% increase[13]

Table 3: Biochemical and Hematological Changes Following this compound Administration in Calves

ParameterObservationNoteReference(s)
Lactic AcidMarked increase in plasmaCoincident with severe tremor[14]
Pyruvic AcidMarked increase in plasmaCoincident with severe tremor[14]
GlucoseMarked increase in plasmaCoincident with severe tremor[14]
Creatine PhosphokinaseMarked increase in activityCoincident with severe tremor[14]
Liver EnzymesNo significant changes in OCT and SDH (in guinea pigs)---[15]
Total Protein & GlobulinsNo significant changes (in guinea pigs)---[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's in vivo toxicology. The following sections outline key experimental protocols cited in the literature.

Acute Toxicity and Neurobehavioral Assessment in Mice
  • Animal Model: Male C57BL mice.[16]

  • Toxin Preparation and Administration: Purified this compound dissolved in corn oil or propylene glycol.[17][18] Administered via oral gavage or intraperitoneal injection.

  • Dosage: For oral administration, doses ranging from 0.25 to 8 mg/kg body weight have been used to establish a dose-response for tremors.[3][6] For intraperitoneal injection, an LD50 of 1.05 mg/kg has been reported.[6]

  • Observations:

    • Clinical Signs: Continuous observation for the onset, severity, and duration of clinical signs such as tremors, ataxia, convulsions, and hyperesthesia.[2][4][5] A visual rating scale for tremors is often employed.[10]

    • Body Weight: Monitored daily, as an initial dose-related weight reduction has been observed.[3]

    • Motor Activity: Spontaneous motor activity can be assessed using photoactometers immediately after dosing.[17]

    • Neuromotor Performance: Evaluated using tests such as the rotarod test to assess motor coordination deficits.[12]

  • Endpoint: Determination of LD50, ED50 for specific effects (e.g., tremors), and characterization of the neurobehavioral syndrome.

Neurotransmitter Release Studies in Rats and Sheep
  • Animal Model: Rats (e.g., Wistar) and sheep.[13][16]

  • Toxin Administration:

    • Rats: A single intraperitoneal injection of this compound, with animals sacrificed at a specific time point (e.g., 45 minutes) post-injection.[13]

    • Sheep: Chronic administration through feeding of this compound-containing mycelium.[13]

  • Sample Collection and Preparation: Following euthanasia, the brain is rapidly excised. Specific regions, such as the cerebral cortex, spinal cord/medulla, and corpus striatum, are dissected.[13] Synaptosomes are then prepared from these tissues.

  • Neurotransmitter Release Assay: The prepared synaptosomes are used to measure the spontaneous and stimulated release of various neurotransmitters, including glutamate, GABA, aspartate, and dopamine.[13]

  • Analytical Method: High-performance liquid chromatography (HPLC) is commonly used for the quantification of neurotransmitters.

  • Endpoint: To determine the effect of in vivo this compound exposure on neurotransmitter release dynamics in different brain regions.

Histopathological Examination in Rats
  • Animal Model: Male Wistar rats.[12]

  • Toxin Administration: Intraperitoneal injection of this compound at doses ranging from 0.5 to 1.5 mg/kg.[12]

  • Time Points for Examination: Animals are euthanized at various time points post-injection (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 3 days, 7 days) to observe the progression of cellular changes.[11][12]

  • Tissue Preparation: Brains are fixed, sectioned, and stained for histological examination. Coronal sections at different levels (striatal, thalamic, hippocampal, pons, cerebellum) are prepared.[12]

  • Microscopic Examination: Light and electron microscopy are used to identify cellular damage.

  • Key Pathological Findings: Look for dose-related injuries in the cerebellum, including degeneration of Purkinje cells, vacuolization within the molecular layer, mitochondrial swelling in stellate and basket cells, and foci of necrosis in the granule cell layer.[11][12]

  • Endpoint: To characterize the neurohistopathological lesions induced by this compound.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of this compound Neurotoxicity

PenitremA_Mechanism PenitremA This compound BK_Channel High-Conductance Ca²⁺-activated K⁺ (BK) Channel PenitremA->BK_Channel Blocks Presynaptic_Terminal Presynaptic Terminal PenitremA->Presynaptic_Terminal Acts on GABAergic_Neurotransmission GABAergic Neurotransmission PenitremA->GABAergic_Neurotransmission Impairs Neuronal_Excitability Increased Neuronal Excitability BK_Channel->Neuronal_Excitability Inhibition leads to Glutamate_Release Spontaneous Glutamate Release Presynaptic_Terminal->Glutamate_Release Increases Aspartate_Release Spontaneous Aspartate Release Presynaptic_Terminal->Aspartate_Release Increases GABA_Release Spontaneous GABA Release Presynaptic_Terminal->GABA_Release Increases GABAergic_Neurotransmission->Neuronal_Excitability Impairment leads to Glutamate_Release->Neuronal_Excitability Contributes to Aspartate_Release->Neuronal_Excitability Contributes to Tremors_Seizures Tremors & Seizures Neuronal_Excitability->Tremors_Seizures

Caption: Proposed mechanism of this compound-induced neurotoxicity.

General Workflow for In Vivo this compound Toxicity Study

InVivo_Workflow Start Start: Animal Acclimatization Dosing This compound Administration (e.g., Oral, IP) Start->Dosing Behavioral Neurobehavioral Assessment (Clinical Signs, Motor Function) Dosing->Behavioral Post-Dosing Observations Biochem Biochemical & Hematological Analysis (Blood Collection) Dosing->Biochem Time-course Sampling Histo Histopathological Examination (Tissue Collection & Processing) Dosing->Histo Terminal Endpoint Data Data Analysis & Interpretation Behavioral->Data Biochem->Data Histo->Data End End: Toxicological Profile Data->End

References

The Discovery and Enduring Significance of Penitrem A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by various Penicillium species, has transitioned from an agricultural concern to a valuable pharmacological tool. This whitepaper provides an in-depth technical overview of the discovery, historical context, and scientific elucidation of this compound. We detail the key experimental protocols that were instrumental in its isolation and characterization, present its quantitative toxicological and pharmacological data in structured tables, and visualize its mechanism of action and the workflow of its scientific journey through detailed diagrams. This document serves as a comprehensive resource for researchers leveraging this compound in neuroscience, ion channel physiology, and drug development.

Historical Context and Discovery

The story of this compound begins not with its formal identification, but with observations of its toxic effects. Reports of "staggers" and other neurological syndromes in livestock that consumed moldy feed hinted at the presence of potent neurotoxins.

The First Glimpse: "Tremortin"

In 1968 , a significant breakthrough occurred when Wilson, Wilson, and Hayes reported the isolation of a "tremorgenic toxin" from Penicillium cyclopium grown on food materials.[1] This substance, which they named tremortin , was shown to induce severe tremors in mice.[1] Their initial work involved extraction and purification using thin-layer chromatography to isolate the active compound.[1]

From Tremortin to this compound: Structure and Confirmation

Subsequent research in the following years focused on elucidating the chemical structure of this and other related tremorgenic mycotoxins. Through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the complex indole-diterpenoid structure of what is now known as this compound was determined. It was established that the "tremortin" isolated in 1968 was, in fact, this compound.

Unraveling the Mechanism: A Potent BK Channel Blocker

For decades, the precise molecular target of this compound remained elusive. A pivotal discovery was made in 1994 by Knaus and his colleagues, who identified this compound as a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels.[2] This discovery was a landmark in understanding the toxin's tremorgenic effects, as BK channels are crucial regulators of neuronal excitability. By blocking these channels, this compound disrupts normal neurotransmission, leading to the characteristic tremors.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the toxicity and pharmacological activity of this compound.

Table 1: Toxicological Data for this compound

ParameterSpeciesRoute of AdministrationValue
LD50MouseOral10 mg/kg
LD50MouseIntraperitoneal1.1 mg/kg

Data sourced from PubChem CID 6610243.[4]

Table 2: Pharmacological Data for this compound on BK Channels

ParameterChannel CompositionCell LineValue
IC50hSlo α subunitHEK 2936.4 nM
IC50hSlo α + β1 subunitHEK 29364.4 nM

Data sourced from "this compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function".[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been central to the study of this compound.

Isolation and Purification of this compound from Penicillium crustosum

This protocol is a composite of methods described in the literature for the isolation of this compound for research purposes.

1. Fungal Culture:

  • Penicillium crustosum is cultured on a suitable medium, such as Czapek-Dox broth supplemented with yeast extract or skimmed milk/potato extract/sucrose (SPS) medium.[6][7]

  • Cultures are incubated in stationary flasks at 25°C for 3 weeks to allow for sufficient mycelial growth and toxin production.[6]

2. Extraction:

  • The mycelial mats are harvested, dried, and then exhaustively extracted with an organic solvent such as acetone or acetonitrile/water.[8]

  • The culture filtrate can also be extracted with a solvent like chloroform.[8]

  • The organic extracts are combined and evaporated to dryness under reduced pressure.

3. Purification:

  • Silica Gel Column Chromatography: The crude extract is redissolved in a minimal amount of a suitable solvent and applied to a silica gel column.

    • A step-gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute the compounds.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the column chromatography are further purified using preparative reverse-phase HPLC.

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

    • The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

  • The purity of the final product is confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Electrophysiological Characterization of this compound on BK Channels

This protocol is based on the methods used to determine the pharmacological effects of this compound on cloned BK channels expressed in a heterologous system.[5]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., hSlo α or hSlo α + β1) using a suitable transfection reagent.

2. Patch-Clamp Electrophysiology:

  • Whole-Cell Configuration:

    • Recordings are performed 1-3 days post-transfection.

    • The bath solution typically contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.

    • The pipette solution contains a high concentration of potassium to isolate K+ currents.

    • BK channel currents are elicited by voltage steps, and the effect of this compound is determined by perfusing the bath with a solution containing the toxin at various concentrations.

  • Inside-Out and Cell-Attached Configurations:

    • These configurations are used to study the effect of this compound from the intracellular and extracellular sides of the membrane, respectively.

    • For inside-out patches, after forming a gigaseal, the pipette is withdrawn to excise a patch of membrane with the intracellular side facing the bath solution. This compound is then added to the bath.

    • For cell-attached patches, the pipette containing this compound is sealed against the cell membrane, and single-channel currents are recorded.

Visualizations

Signaling Pathway of this compound

PenitremA_Pathway cluster_membrane Cellular Environment PenitremA This compound Block Blockade PenitremA->Block BK_Channel BK Channel (α subunit) K_efflux K+ Efflux BK_Channel->K_efflux Allows Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Block->BK_Channel Inhibition Reduced_K_efflux Reduced K+ Efflux Block->Reduced_K_efflux Causes Depolarization Membrane Depolarization Reduced_K_efflux->Depolarization Leads to Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Results in Tremors Tremors Increased_Excitability->Tremors Manifests as

Caption: Signaling pathway of this compound leading to tremorgenic effects.

Experimental Workflow for this compound Discovery and Characterization

PenitremA_Workflow Observation Observation of 'Staggers' in Livestock Isolation Isolation of 'Tremortin' from Penicillium cyclopium (1968) Observation->Isolation Led to TLC Thin-Layer Chromatography Isolation->TLC Structure Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure Characterized by Mechanism Discovery of Mechanism of Action (BK Channel Blockade, 1994) Structure->Mechanism Enabled study of Electrophysiology Patch-Clamp Electrophysiology Mechanism->Electrophysiology Pharmacology Pharmacological Tool Mechanism->Pharmacology Established as

References

The Unseen Tremor: A Technical Guide to the Natural Occurrence of Penitrem A in Food and Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural occurrence of Penitrem A, a potent neurotoxic mycotoxin, in various food and feed matrices. It is designed to be a comprehensive resource, detailing quantitative data, analytical methodologies, and the biochemical pathways associated with this tremorgenic compound.

Introduction: The Significance of this compound

This compound is a complex indole-diterpenoid mycotoxin primarily produced by several species of Penicillium, most notably Penicillium crustosum.[1][2] This fungus is a common food spoilage organism, capable of growing on a wide range of substrates, including cheese, moldy bread, nuts, and refrigerated foods.[3][4] The presence of this compound in the food and feed chain poses a significant health risk to both animals and humans, causing a neurological syndrome characterized by tremors, seizures, and ataxia, a condition often referred to as "penitrem toxicosis".[2] Cases of poisoning have been frequently reported in dogs that have ingested moldy food waste, making it a notable concern in veterinary toxicology.[2][5] While less common, human exposure and subsequent neurotoxic effects have also been documented.[2] Understanding the prevalence, detection, and biological action of this compound is therefore crucial for food safety, veterinary medicine, and the development of potential therapeutic interventions.

Quantitative Occurrence of this compound

The contamination of food and feed with this compound can vary significantly depending on the substrate, fungal strain, and environmental conditions. The following tables summarize the reported quantitative data on the natural occurrence of this compound in various matrices.

Food/Feed MatrixSample TypeNumber of Samples AnalyzedNumber of Positive Samples (%)Average Concentration (µg/kg)Maximum Concentration (µg/kg)Analytical MethodReference(s)
CheeseVarious606 (10%)28.4429HPLC-MS/MS
Moldy Cream CheeseImplicated in dog poisoning----Not specified[6]
Moldy Rice (Vomitus)Implicated in dog poisoning11 (100%)2,6002,600LC-MS/MS[7]
Dog FeedImplicated in dog poisoning11 (100%)31,300 (total penitrems)-Not specified[8]
Rotten Apples (Vomit)Implicated in dog poisoning11 (100%)~10 (semiquantitative)-Not specified[8]

Experimental Protocols: Detection and Quantification of this compound

The accurate detection and quantification of this compound in complex food and feed matrices are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Below is a synthesized, detailed protocol based on established methodologies.[9][10][11][12]

Principle

This compound is extracted from a homogenized sample using an organic solvent. The extract is then cleaned up to remove interfering matrix components before being analyzed by LC-MS/MS. Quantification is typically performed using an external calibration curve or matrix-matched standards.

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • This compound analytical standard

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Solid-phase extraction (SPE) cartridges (optional, for complex matrices)

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of cheese or feed) and homogenize it to a fine powder or paste.

  • Extraction:

    • To the homogenized sample, add a suitable volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).

    • Vortex vigorously for 1-2 minutes.

    • Shake or sonicate for 30-60 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

Cleanup (Optional, for complex matrices)

For matrices with high fat or pigment content, a cleanup step may be necessary to reduce matrix effects.

  • Hexane Defatting: Add an equal volume of hexane to the filtered extract, vortex, and allow the layers to separate. Discard the upper hexane layer. Repeat if necessary.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions. Load the extract, wash with a weak solvent to remove interferences, and then elute this compound with a stronger solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 634.3 [M+H]⁺.

    • Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., 558.3 and 616.3).[9]

    • Collision Energy: Optimize for the specific instrument.

    • Other Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Quantification

Prepare a series of calibration standards of this compound in a clean solvent or in a blank matrix extract. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The core structure is derived from the precursors tryptophan, geranylgeranyl pyrophosphate (GGPP), and two molecules of isopentenyl pyrophosphate (IPP).[13] The pathway involves a series of cyclizations and oxidative modifications catalyzed by a cluster of enzymes, including PtmE, PtmK, and PtmU.[14]

This compound Biosynthesis Tryptophan Tryptophan Intermediate1 Indole Diterpene Intermediate Tryptophan->Intermediate1 GGPP Geranylgeranyl Pyrophosphate GGPP->Intermediate1 IPP Isopentenyl Pyrophosphate IPP->Intermediate1 Paspaline Paspaline Intermediate1->Paspaline Multiple Steps Intermediate2 Cyclized Intermediate Paspaline->Intermediate2 PtmE (Prenylation & Cyclization) PenitremD Penitrem D Intermediate2->PenitremD PtmK, PtmU (Oxidative Modifications) PenitremA This compound PenitremD->PenitremA PtmKULNJ (Sequential Oxidations)

Biosynthetic pathway of this compound.
Signaling Pathways of this compound Neurotoxicity

This compound exerts its neurotoxic effects by modulating neurotransmitter release and activating intracellular signaling cascades.[15][16] It has been shown to increase the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA from cerebrocortical synaptosomes.[15] Furthermore, this compound can induce the production of reactive oxygen species (ROS) through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK.[17]

Neurotransmitter Disruption cluster_presynaptic PenitremA This compound PresynapticNeuron Presynaptic Neuron PenitremA->PresynapticNeuron Enters Neuron GlutamateVesicle Glutamate Vesicles GABAVesicle GABA Vesicles SynapticCleft Synaptic Cleft GlutamateVesicle->SynapticCleft Increased Spontaneous Release GABAVesicle->SynapticCleft Increased Spontaneous Release GlutamateReceptor Glutamate Receptors SynapticCleft->GlutamateReceptor Glutamate GABAReceptor GABA Receptors SynapticCleft->GABAReceptor GABA PostsynapticNeuron Postsynaptic Neuron Excitotoxicity Excitotoxicity & Neuronal Hyperexcitability PostsynapticNeuron->Excitotoxicity GlutamateReceptor->PostsynapticNeuron Activation GABAReceptor->PostsynapticNeuron Activation

This compound-induced disruption of neurotransmitter balance.

MAPK Signaling Pathway PenitremA This compound Cell Neutrophil / Neuron PenitremA->Cell Stimulates ROS Increased Reactive Oxygen Species (ROS) Cell->ROS ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates JNK JNK MKK4_7->JNK Phosphorylates & Activates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Activation of MAPK signaling by this compound.

Conclusion

This compound remains a significant mycotoxin of concern in food and feed safety due to its potent neurotoxicity and the widespread nature of its producing fungi. The data presented in this guide highlight its occurrence, particularly in cheese and spoiled food products, which can lead to animal and, potentially, human intoxications. The detailed analytical protocol provides a robust framework for the reliable detection and quantification of this mycotoxin. Furthermore, the elucidation of its biosynthetic and signaling pathways offers valuable insights for researchers and drug development professionals. A deeper understanding of these mechanisms is essential for developing strategies to mitigate contamination, diagnose exposure, and explore potential therapeutic interventions for penitrem toxicosis. Continued surveillance and research are imperative to fully assess the risks associated with this compound and to ensure the safety of the global food and feed supply.

References

An In-depth Technical Guide to the Stability and Degradation of Penitrem A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium, presents a significant concern in food safety and veterinary medicine. Understanding its stability and degradation profile is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various environmental conditions and details its known degradation products. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of relevant biological pathways affected by this neurotoxin.

Introduction to this compound

This compound is an indole-diterpenoid mycotoxin that primarily affects the central nervous system.[1][2] Its complex chemical structure renders it susceptible to various degradation pathways, influencing its environmental persistence and biological activity. This guide will delve into the factors affecting its stability and the resulting degradation products.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability profile.

PropertyValueReference
Molecular FormulaC₃₇H₄₄ClNO₆[3]
Molecular Weight634.2 g/mol [3]
AppearanceWhite crystalline solid
SolubilityLipophilic[4]

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. While comprehensive forced degradation studies are not extensively published, existing data from biotransformation and related studies provide valuable insights.

Effect of pH

This compound exhibits instability in acidic environments. Studies have shown that acidic conditions, such as those found in the stomach, can lead to its degradation. Specifically, at pH levels of 2, 3, and 4, this compound can be converted to thomitrem A and thomitrem E.

Effect of Temperature

While specific studies on the thermal degradation of isolated this compound are limited, information on the optimal temperature for its production by Penicillium crustosum suggests that the molecule is stable at ambient and refrigerated temperatures.[5] However, high temperatures are expected to accelerate degradation, a standard principle in chemical kinetics.

Effect of Light (Photostability)

Degradation Products of this compound

The degradation of this compound can occur through biological transformation (metabolism) and abiotic chemical reactions.

Biotransformation (Metabolic) Products

In vivo and in vitro studies have identified several phase I metabolites of this compound, primarily formed through oxidation and hydration reactions in the liver. These metabolites are generally more hydrophilic than the parent compound.[1][4][8]

Metabolite TypeSpecific Metabolites (Tentative)Method of IdentificationReference
Mono-oxygenated Products Five isomers of monohydroxylated this compoundLC-HRMS[1][4]
Di-oxygenated Products Three isomers of dihydroxylated this compoundLC-HRMS[1][4]
Hydrated Products A hydrated form of this compoundLC-HRMS[1][4]
Abiotic Degradation Products

As mentioned, acidic conditions can lead to the formation of other tremorgenic mycotoxins.

Degradation ConditionDegradation ProductsReference
Acidic (pH 2-4) Thomitrem A, Thomitrem E

Experimental Protocols

Detailed, validated stability-indicating methods for this compound are not extensively published. However, based on its chemical nature and analytical techniques used in related studies, the following protocols can be proposed as a starting point for researchers.

General Forced Degradation Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

  • HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.

Gradient Program (Example):

  • Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute compounds with increasing hydrophobicity.

Detection:

  • Monitor at a UV wavelength where this compound and its potential degradation products absorb (e.g., 230 and 280 nm).

  • Use MS detection to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the stressed samples.

Signaling Pathways and Mechanism of Neurotoxicity

This compound exerts its neurotoxic effects through multiple mechanisms, primarily by interfering with neurotransmission.

Modulation of GABAergic Neurotransmission

This compound is known to impair GABAergic neurotransmission, which is the primary inhibitory neurotransmission system in the central nervous system. This disruption can lead to a state of hyperexcitability, contributing to the tremors and convulsions seen in this compound toxicosis. The exact mechanism of interaction with the GABA-A receptor is a subject of ongoing research, but it is believed to modulate the receptor's function.[11][12]

Blockade of Potassium Channels

This compound is a potent blocker of high-conductance Ca²⁺-activated potassium channels (BK channels).[8] These channels play a critical role in regulating neuronal excitability. By blocking these channels, this compound can lead to prolonged neuronal depolarization and increased neurotransmitter release, further contributing to its neurotoxic effects.

Induction of Reactive Oxygen Species (ROS)

Recent studies have shown that this compound can induce the production of reactive oxygen species (ROS) in neuronal cells.[2] This oxidative stress is mediated through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and MEK1/2.[1][2] The excessive production of ROS can lead to cellular damage and apoptosis, contributing to the neurodegenerative aspects of this compound toxicity.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolysis (UV/Vis Light) Photo->Analysis PenitremA This compound Stock Solution/Solid PenitremA->Acid PenitremA->Base PenitremA->Oxidation PenitremA->Thermal PenitremA->Photo Data Data Analysis: - Purity Assessment - Degradation Product Identification - Kinetic Analysis Analysis->Data

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathway of this compound-Induced Neurotoxicity

PenitremA_Neurotoxicity_Pathway cluster_Channels_Receptors Direct Targets cluster_MAPK MAPK Signaling Cascade PenitremA This compound BK_Channel BK Channels (High-conductance Ca²⁺-activated K⁺ channels) PenitremA->BK_Channel Blockade GABA_A_Receptor GABA-A Receptor PenitremA->GABA_A_Receptor Modulation MEK1_2 MEK1/2 PenitremA->MEK1_2 Activation p38 p38 MAPK PenitremA->p38 Activation JNK JNK PenitremA->JNK Activation Neurotransmission Altered Neurotransmission (Increased Excitability) BK_Channel->Neurotransmission GABA_A_Receptor->Neurotransmission ROS Increased Reactive Oxygen Species (ROS) MEK1_2->ROS p38->ROS JNK->ROS Neurotoxicity Neurotoxicity (Tremors, Seizures, Cell Death) ROS->Neurotoxicity Neurotransmission->Neurotoxicity

Caption: Key signaling pathways involved in this compound neurotoxicity.

Conclusion

The stability of this compound is a critical factor influencing its toxicological profile and detection. While it is known to be susceptible to acidic conditions and undergoes extensive metabolic transformation, a comprehensive understanding of its degradation under various abiotic stress conditions is still lacking. The proposed experimental protocols and the elucidation of its neurotoxic pathways in this guide serve as a valuable resource for researchers. Further studies employing systematic forced degradation are necessary to fully characterize the degradation profile of this compound, which will be instrumental in developing robust analytical methods and effective mitigation strategies.

References

Penitrem A: A Comprehensive Technical Guide to its Acute and Chronic Exposure Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi.[1] Contamination of food and feed with these molds can lead to accidental ingestion by humans and animals, resulting in a range of neurological symptoms. This technical guide provides an in-depth overview of the acute and chronic effects of this compound exposure, with a focus on its toxicological profile, mechanisms of action, and the experimental methodologies used to elucidate these effects. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this complex neurotoxin.

Toxicology and Clinical Manifestations

Exposure to this compound can elicit a variety of clinical signs, the severity of which is dose-dependent. The primary target of this compound is the central nervous system (CNS), leading to a characteristic tremorgenic syndrome.[2]

Acute Exposure:

Acute intoxication is characterized by the rapid onset of symptoms. In animals, signs can range from mild tremors to severe, sustained convulsions, ataxia (incoordination), and nystagmus (involuntary eye movements).[1][3] High doses can be lethal.[2] In humans, reported symptoms include severe tremors, hyperthermia, nausea, vomiting, diplopia (double vision), and bloody diarrhea.[1]

Chronic Exposure:

The effects of long-term, low-dose exposure to this compound are less well-documented. However, prolonged exposure in animal models has been shown to cause sustained tremors.[4] One study on guinea pigs fed this compound for three weeks noted muscle tremors, seizures, ataxia, and reduced weight gain, though no significant histological changes were observed in various tissues, suggesting the primary impact remains on CNS function.[5][6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of this compound from various experimental studies.

Table 1: Lethal and Tremorgenic Doses of this compound

SpeciesRoute of AdministrationEndpointDoseReference
MouseOralLD5010 mg/kg[7]
MouseIntraperitonealLD501.1 mg/kg[7]
MouseIntraperitonealMedian Tremorgenic Dose (TD50)0.19 mg/kg[8]
RatIntraperitonealConvulsions and Death1-1.5 mg/kg[2]
RatIntracerebroventricularTremors22-45 µg[2]

Table 2: In Vitro Effects of this compound

SystemParameterEffectConcentrationReference
Human NeutrophilsROS Production40% increase over basal0.25 µM[9]
Human NeutrophilsROS ProductionEC503.8 µM[9]
Human NeutrophilsROS Production~330% increase over basal12.5 µM[9]
HEK293 cells (hSlo α subunit)BK Channel BlockadeIC506.4 nM[10]
HEK293 cells (hSlo α + β1 subunits)BK Channel BlockadeIC5064.4 nM[10]

Table 3: Effects of this compound on Neurotransmitter Release from Sheep and Rat Synaptosomes

Species/TissueNeurotransmitterEffect on Spontaneous ReleaseThis compound Dose/ConcentrationReference
Sheep Corpus StriatumAspartate68% increase-[11]
Sheep Corpus StriatumGlutamate62% increase-[11]
Sheep Corpus StriatumGABA100% increase-[11]
Rat CerebrocortexGlutamate213% increase400 mg mycelium/kg (in vivo)[11]
Rat CerebrocortexGABA455% increase400 mg mycelium/kg (in vivo)[11]
Rat CerebrocortexAspartate277% increase400 mg mycelium/kg (in vivo)[11]

Mechanisms of Action

This compound exerts its neurotoxic effects through multiple mechanisms, primarily targeting neurotransmission and ion channel function.

Disruption of Neurotransmitter Release

A key mechanism of this compound's toxicity is its ability to induce the spontaneous release of both excitatory and inhibitory neurotransmitters.[1][11] Studies using synaptosomes (isolated nerve terminals) have shown that this compound significantly increases the basal release of glutamate, aspartate, and gamma-aminobutyric acid (GABA).[11] This indiscriminate release disrupts the delicate balance of synaptic transmission, leading to the observed neurological symptoms.

Blockade of BK Channels

This compound is a potent blocker of high-conductance Ca2+-activated potassium channels, also known as BK channels.[1][10] These channels are crucial for regulating neuronal excitability and neurotransmitter release. By inhibiting BK channels, this compound can lead to membrane depolarization, increased neuronal firing, and excessive neurotransmitter release.

Induction of Oxidative Stress

Recent studies have revealed that this compound can induce the production of reactive oxygen species (ROS) in human neutrophils.[9] This effect is mediated through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] The resulting oxidative stress may contribute to the pathophysiology of this compound-induced neurotoxicity.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

PenitremA_GABAergic_Signaling This compound's effect on GABAergic signaling. cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PenitremA This compound BK_channel BK Channel PenitremA->BK_channel Inhibits Ca_ion Ca²⁺ BK_channel->Ca_ion Regulates Influx Vesicle Synaptic Vesicle (GABA) Ca_ion->Vesicle Triggers Fusion GABA_release GABA Release Vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Binds to Cl_ion Cl⁻ GABA_receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: this compound inhibits BK channels, leading to altered Ca²⁺ influx and dysregulated GABA release.

PenitremA_MAPK_Signaling This compound-induced ROS production via MAPK pathways. cluster_pathways MAPK Signaling Pathways PenitremA This compound MEK1_2 MEK1/2 PenitremA->MEK1_2 p38_MAPK p38 MAPK PenitremA->p38_MAPK JNK JNK PenitremA->JNK Cell_Membrane ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates p38 p38 p38_MAPK->p38 Activates JNK_active Active JNK JNK->JNK_active Activates ROS Reactive Oxygen Species (ROS) ERK1_2->ROS Induces p38->ROS Induces JNK_active->ROS Induces

Caption: this compound activates multiple MAPK pathways, culminating in the production of ROS.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Neurotoxicity Assessment in Rodents

Objective: To assess the acute neurotoxic effects of this compound in a rodent model.

Protocol:

  • Animal Model: Male Wistar rats or adult mice are commonly used.[2][4]

  • Toxin Preparation: Purified this compound is dissolved in a suitable vehicle, such as corn oil for subcutaneous injection or a solution for intraperitoneal or intracerebroventricular administration.[2][4]

  • Administration:

    • Intraperitoneal (i.p.) Injection: Doses ranging from 0.5 to 1.5 mg/kg are administered to rats to observe dose-dependent effects, including tremors and convulsions.[2]

    • Intracerebroventricular (i.c.v.) Injection: For direct CNS effects, 22-45 µg of this compound is injected into the cerebral ventricles of rats.[2]

    • Subcutaneous (s.c.) Injection: For prolonged exposure studies, mice can be injected with 10 mg/kg to induce sustained tremors.[4]

  • Behavioral Observation: Animals are closely monitored for the onset, severity, and duration of tremors, seizures, ataxia, and other neurological signs.

  • Electrophysiological Recording (Optional): Electroencephalography (EEG) can be used to record changes in brain electrical activity.[2]

  • Histopathology (Optional): Following the experimental period, brain tissue can be collected for histological examination to identify any neuronal damage, particularly in the cerebellum.[2]

InVivo_Neurotoxicity_Workflow Workflow for in vivo neurotoxicity assessment. start Select Animal Model (e.g., Rat, Mouse) prep Prepare this compound Solution start->prep admin Administer Toxin (i.p., i.c.v., or s.c.) prep->admin observe Behavioral Observation (Tremors, Seizures) admin->observe eeg EEG Recording (Optional) observe->eeg hist Histopathological Analysis (Optional) observe->hist end Data Analysis eeg->end hist->end

Caption: A generalized workflow for assessing the in vivo neurotoxicity of this compound.

Preparation of Synaptosomes for Neurotransmitter Release Assays

Objective: To isolate functional nerve terminals (synaptosomes) from brain tissue to study the effects of this compound on neurotransmitter release.

Protocol:

  • Tissue Source: Cerebrocortical or corpus striatum tissue from rats or sheep is used.[11]

  • Homogenization: The brain tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose) to shear off nerve terminals.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions.

    • A low-speed spin removes nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

  • Gradient Centrifugation (Optional but recommended for higher purity): The crude synaptosomal pellet can be further purified by centrifugation on a density gradient (e.g., Ficoll or Percoll).

  • Resuspension: The purified synaptosomes are resuspended in a physiological buffer for use in neurotransmitter release assays.

  • Neurotransmitter Release Assay:

    • Synaptosomes are incubated with and without this compound.

    • The amount of neurotransmitters (e.g., glutamate, GABA, aspartate) released into the supernatant is measured using techniques such as high-performance liquid chromatography (HPLC).[11]

Synaptosome_Preparation_Workflow Workflow for synaptosome preparation. start Brain Tissue Dissection homogenize Homogenization in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (Pellet Crude Synaptosomes) supernatant1->centrifuge2 purify Density Gradient Centrifugation (Optional Purification) centrifuge2->purify resuspend Resuspend Purified Synaptosomes purify->resuspend assay Neurotransmitter Release Assay resuspend->assay end Data Analysis assay->end

Caption: A typical workflow for the isolation of synaptosomes for in vitro studies.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the hepatic metabolism of this compound.

Protocol:

  • Microsome Source: Commercially available rat or dog liver microsomes are used.[12][13]

  • Incubation Mixture: this compound is incubated with the liver microsomes in the presence of an NADPH-regenerating system to support the activity of cytochrome P450 enzymes.

  • Incubation Conditions: The incubation is carried out at 37°C with shaking.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile to precipitate the proteins.

  • Metabolite Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites.[13]

Conclusion and Future Directions

This compound is a potent neurotoxin that poses a significant threat to human and animal health. Its primary mechanisms of action involve the disruption of neurotransmitter release and the blockade of BK channels, leading to a characteristic tremorgenic syndrome. Furthermore, its ability to induce oxidative stress via MAPK signaling pathways suggests a more complex pathophysiology.

Future research should focus on several key areas:

  • Chronic Exposure Effects: Further investigation into the long-term consequences of low-level this compound exposure is crucial.

  • Therapeutic Interventions: The development of effective antidotes and therapeutic strategies to counteract this compound poisoning is a high priority.

  • Detailed Signaling Mechanisms: A more in-depth elucidation of the specific molecular interactions of this compound with its target proteins will provide a better understanding of its toxicity and may reveal novel targets for drug development.

  • Biomarkers of Exposure: Identifying reliable biomarkers for this compound exposure will aid in the diagnosis and management of intoxications.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to understand and mitigate the effects of this important mycotoxin. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing future studies and developing novel therapeutic approaches.

References

The Role of Reactive Oxygen Species in Penitrem A-Induced Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium, is known to cause neurological disorders in animals and humans. Emerging evidence points to the critical role of reactive oxygen species (ROS) in mediating the toxic effects of this compound. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces oxidative stress, the signaling pathways involved, and the subsequent cellular damage. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the existing data and visual representations of the underlying molecular processes to facilitate further research and the development of potential therapeutic interventions.

Introduction: this compound and Oxidative Stress

This compound is an indole-diterpenoid mycotoxin that readily crosses the blood-brain barrier, leading to a range of neurotoxic symptoms including tremors, convulsions, and ataxia.[1] While its primary mechanism of action has been attributed to the inhibition of high-conductance Ca2+-activated potassium (BK) channels, recent studies have highlighted the induction of oxidative stress as a significant contributor to its pathophysiology.[1][2] Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, can lead to damage of cellular macromolecules, mitochondrial dysfunction, and ultimately, cell death.[3] This guide delves into the intricate relationship between this compound and ROS, providing a foundational resource for researchers in the field.

Quantitative Data on this compound-Induced ROS Production and Cytotoxicity

The generation of ROS is a key event in this compound toxicity. The following tables summarize the available quantitative data on this compound-induced ROS production and its effects on cell viability.

Table 1: this compound-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils

This compound ConcentrationMean Increase in ROS Production (vs. Basal)Notes
0.25 µM40%Significant increase observed.[2]
3.8 µM-EC50 for ROS production.[2]
12.5 µM~330%Maximal increase in ROS production observed.[2]

Table 2: Inhibition of this compound-Induced ROS Formation in Human Neutrophils

InhibitorConcentrationEffect on ROS FormationImplied Pathway
Vitamin E50 µMSignificant inhibition[2]General Antioxidant
BAPTA-AM5 µMSignificant inhibition[2]Intracellular Ca2+ Signaling
U01261 and 10 µMSignificant inhibition[2]MEK 1/2 and 5 (MAPK Pathway)
SB2035801 µMSignificant inhibition[2]p38 MAPK Pathway
SP60012510 µMSignificant inhibition[2]JNK (MAPK Pathway)
FK-5061.5 µMSignificant inhibition[2]Calcineurin
Cyclosporine A0.5 µMSignificant inhibition[2]Calcineurin

Table 3: Cytotoxicity and Apoptotic Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Rat Cerebellar Granule NeuronsMTT AssayTime- and concentration-dependentReduction in cell survival[4]
Human Neuroblastoma (SH-SY5Y)MTT AssayNot SpecifiedCytotoxicity Observed[5][6]
VariousAnnexin V/PINot SpecifiedInduction of apoptosis[7]

Note: Specific IC50 values and percentages of apoptosis for this compound are not extensively reported in the reviewed literature. The table reflects the qualitative findings.

Signaling Pathways in this compound-Induced ROS Production

The production of ROS by this compound is not a direct chemical reaction but rather the result of a complex signaling cascade. The primary target of this compound, the BK channel, plays a crucial role in initiating this cascade.

The Central Role of Calcium and Calcineurin

This compound's inhibition of BK channels leads to membrane depolarization, which in turn is thought to promote an influx of extracellular calcium (Ca2+).[8] This elevation in intracellular Ca2+ activates calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[3] The involvement of calcineurin is confirmed by the significant reduction in this compound-induced ROS production in the presence of calcineurin inhibitors like FK-506 and cyclosporine A.[2]

Activation of MAPK Signaling Pathways

Calcineurin activation subsequently leads to the stimulation of several Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Studies have shown that inhibitors of p38 MAPK (SB203580), JNK (SP600125), and MEK1/2 (U0126) all significantly attenuate the ROS generation induced by this compound.[2] This indicates that these MAPK pathways are downstream effectors of the initial Ca2+/calcineurin signal and are directly involved in the cellular processes that lead to ROS production.

PenitremA_ROS_Pathway cluster_mapk MAPK Sub-pathways PenitremA This compound BK_Channel BK Channel (High-Conductance Ca2+- activated K+ channel) PenitremA->BK_Channel Inhibition Ca_Influx Intracellular Ca2+ Increase BK_Channel->Ca_Influx Leads to Calcineurin Calcineurin Activation Ca_Influx->Calcineurin MAPK_Activation MAPK Pathway Activation Calcineurin->MAPK_Activation p38 p38 MAPK MAPK_Activation->p38 JNK JNK MAPK_Activation->JNK MEK MEK1/2 MAPK_Activation->MEK ROS ROS Production p38->ROS JNK->ROS MEK->ROS

Signaling cascade of this compound-induced ROS production.
The Nrf2 Antioxidant Response Pathway

Cells possess endogenous defense mechanisms to counteract oxidative stress, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a primary regulator of antioxidant responses.[3][9] While direct studies on this compound's effect on Nrf2 are limited, it is well-established that increased ROS levels can activate Nrf2.[3][9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that exposure to this compound would trigger this protective pathway as a cellular response to the induced oxidative stress.

Nrf2_Activation cluster_nucleus ROS Increased ROS (e.g., from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Keap1 Modification Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Binding & Activation

General mechanism of Nrf2 pathway activation by ROS.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ROS in this compound toxicity.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure total intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Cell culture medium (e.g., RPMI 1640 for neutrophils)

    • This compound and other test compounds

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader or flow cytometer

  • Protocol (for adherent cells):

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

    • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add the desired concentrations of this compound (and any inhibitors) dissolved in cell culture medium to the wells.

    • Measure the fluorescence intensity immediately (for kinetic studies) or at specific time points using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • For flow cytometry, after treatment, detach the cells, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.

Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

  • Materials:

    • Annexin V-FITC (or other fluorochrome) conjugate

    • Propidium Iodide (PI) solution

    • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • PBS

    • Flow cytometry tubes

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for MAPK Activation

Western blotting can be used to detect the phosphorylation (activation) of MAPK proteins like p38, JNK, and ERK.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for phosphorylated and total p38, JNK, ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound for various time points.

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-p38) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Experimental Workflow and Logical Relationships

A systematic approach is crucial for elucidating the role of ROS in mycotoxin-induced toxicity. The following diagram outlines a typical experimental workflow.

Experimental_Workflow start Start: Hypothesis (this compound induces ROS-mediated toxicity) cell_culture Cell Culture (e.g., Neuronal cells, Neutrophils) start->cell_culture penitrem_a_treatment Treat with this compound (Dose-response & Time-course) cell_culture->penitrem_a_treatment cytotoxicity_assay Assess Cytotoxicity (MTT, LDH assays) penitrem_a_treatment->cytotoxicity_assay ros_measurement Measure ROS Production (DCFH-DA assay) penitrem_a_treatment->ros_measurement apoptosis_assay Analyze Cell Death Mechanism (Annexin V/PI staining) penitrem_a_treatment->apoptosis_assay data_analysis Data Analysis & Interpretation cytotoxicity_assay->data_analysis inhibitor_studies Inhibitor Studies (Antioxidants, Pathway Inhibitors) ros_measurement->inhibitor_studies If ROS is elevated western_blot Protein Analysis (Western Blot for MAPK, etc.) apoptosis_assay->western_blot Investigate signaling inhibitor_studies->cytotoxicity_assay Re-assess endpoints inhibitor_studies->apoptosis_assay Re-assess endpoints inhibitor_studies->data_analysis western_blot->data_analysis conclusion Conclusion & Further Research data_analysis->conclusion

A typical workflow for studying mycotoxin-induced oxidative stress.

Conclusion and Future Directions

The evidence strongly supports a significant role for reactive oxygen species in the pathophysiology of this compound neurotoxicity. The signaling cascade initiated by the inhibition of BK channels, leading to a Ca2+-dependent activation of calcineurin and subsequent stimulation of MAPK pathways, provides a clear mechanism for ROS production. This guide has synthesized the current understanding, provided quantitative data, and offered detailed protocols to facilitate further investigation.

Future research should focus on:

  • Elucidating the precise source of ROS: Determining whether the primary source is mitochondrial, NADPH oxidases, or other enzymatic systems.

  • Quantifying the cytotoxic and apoptotic effects of this compound: Establishing clear dose-response relationships and IC50 values in relevant neuronal cell models.

  • Investigating the role of the Nrf2 pathway: Directly assessing the activation of Nrf2 and its downstream targets in response to this compound as a potential therapeutic target.

  • In vivo studies: Validating the in vitro findings in animal models of this compound-induced neurotoxicity.

A deeper understanding of the role of ROS in this compound toxicity will be instrumental in developing effective strategies to mitigate the harmful effects of this mycotoxin and potentially other neurotoxic agents that share similar mechanisms.

References

The Structure-Activity Relationship of Penitrem A Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Its complex chemical structure and significant neurotoxic effects have made it a subject of considerable interest in the fields of toxicology and pharmacology. The primary mechanism of this compound's toxicity lies in its ability to act as a potent and selective blocker of high-conductance calcium-activated potassium channels (BK channels).[1] This blockade disrupts normal neuronal function, leading to the characteristic tremors and convulsions associated with penitrem intoxication. Furthermore, this compound has been shown to modulate GABAergic neurotransmission and induce the production of reactive oxygen species (ROS), contributing to its overall neurotoxic profile.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues. While a systematic SAR study on a wide range of synthetic analogues with detailed quantitative data is not extensively available in the current literature, this guide synthesizes the existing quantitative data for this compound and its naturally occurring analogues. It also details the key experimental protocols used to assess the biological activity of these compounds and visualizes the known signaling pathways affected by this compound. This information is intended to serve as a valuable resource for researchers involved in the study of ion channel modulators, neurotoxins, and the development of new therapeutic agents.

Data Presentation: Quantitative Analysis of this compound and Analogue Activity

The following tables summarize the available quantitative data for this compound and its analogues, focusing on their effects on BK channels, neurotransmitter uptake, and overall toxicity.

Table 1: Inhibitory Activity of this compound on BK Channels

CompoundBK Channel Subunit CompositionIC₅₀ (nM)Reference
This compoundα6.4[2]
This compoundα + β164.4[2]

Table 2: Inhibitory Activity of this compound on Neurotransmitter Uptake

CompoundTargetIC₅₀ (µM)Reference
This compoundGABA Uptake (cerebellar synaptosomes)20[3]
This compoundGlutamate Uptake (cerebellar synaptosomes)47[3]

Table 3: Comparative Tremorgenic Activity of this compound and Natural Analogues

CompoundLowest Tremor-Inducing Dose (mg/kg bw, oral, mice)Key Structural Difference from this compoundReference
This compound0.50-
Thomitrem A8.0Lacks the C-16-C-18 ether linkage, has an olefin at C-18-C-19
Thomitrem ENon-tremorgenic at 16 mg/kg bwLacks the C-16-C-18 ether linkage, has an olefin at C-18-C-19

Note: A study on the antiproliferative effects of penitrem analogues in breast cancer cells found a correlation between in silico BK channel binding affinity and biological activity, suggesting that modifications to the this compound scaffold can significantly impact its interaction with the BK channel and its cellular effects.[4] However, specific quantitative SAR data for a series of synthetic analogues was not provided.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon existing studies of this compound and its analogues.

Whole-Cell Patch-Clamp Assay for BK Channel Activity

This protocol is used to measure the inhibitory effect of compounds on BK channels expressed in a cellular system.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the desired BK channel subunits (e.g., α subunit alone or α + β1 subunits).

  • Cells are cultured for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • The extracellular (bath) solution typically contains (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The intracellular (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 5 ATP, with the pH adjusted to 7.2.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

3. Experimental Procedure:

  • A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -80 mV.

  • BK channel currents are elicited by depolarizing voltage steps (e.g., to +60 mV).

  • After establishing a stable baseline current, the test compound (e.g., this compound or an analogue) is applied to the bath at various concentrations.

  • The effect of the compound on the current amplitude is recorded.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value.

Synaptosomal GABA Uptake Assay

This assay measures the effect of compounds on the reuptake of GABA into nerve terminals.

1. Preparation of Synaptosomes:

  • Brain tissue (e.g., cerebellum) is homogenized in a sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer.

2. Uptake Experiment:

  • Synaptosomes are pre-incubated with the test compound at various concentrations.

  • The uptake reaction is initiated by the addition of radiolabeled GABA (e.g., [³H]GABA).

  • The reaction is allowed to proceed for a short period (e.g., 2-5 minutes) at 37°C.

  • The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.

3. Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The amount of GABA uptake is calculated and compared to a control group (without the test compound).

  • The IC₅₀ value is determined from the concentration-response curve.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is used to assess the induction of ROS by test compounds in a cellular system.

1. Cell Culture:

  • Neuronal cells (e.g., primary cerebellar granule neurons or a neuronal cell line) are cultured in appropriate media.

2. ROS Detection:

  • Cells are loaded with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • After loading, the cells are washed to remove excess probe.

3. Experimental Procedure:

  • A baseline fluorescence reading is taken.

  • The test compound is added to the cells.

  • The fluorescence intensity is monitored over time using a fluorescence microplate reader or a fluorescence microscope.

4. Data Analysis:

  • The increase in fluorescence intensity is indicative of ROS production.

  • The rate of ROS production can be calculated and compared between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its analysis.

PenitremA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BK Channel BK Channel This compound->BK Channel Inhibition GABA Transporter GABA Transporter This compound->GABA Transporter Inhibition ROS ROS This compound->ROS Induction Neurotoxicity Neurotoxicity BK Channel->Neurotoxicity Contributes to GABA Transporter->Neurotoxicity Contributes to MAPK Pathways MAPK Pathways ROS->MAPK Pathways Activation p38 p38 MAPK Pathways->p38 JNK JNK MAPK Pathways->JNK ERK ERK MAPK Pathways->ERK p38->Neurotoxicity Contributes to JNK->Neurotoxicity Contributes to ERK->Neurotoxicity Contributes to

Caption: this compound Signaling Pathways.

Experimental_Workflow Start Start Analogue_Synthesis Synthesis of This compound Analogues Start->Analogue_Synthesis Structural_Characterization Structural Characterization (NMR, MS) Analogue_Synthesis->Structural_Characterization In_Vitro_Screening In Vitro Screening Structural_Characterization->In_Vitro_Screening BK_Channel_Assay BK Channel Assay (Patch-Clamp) In_Vitro_Screening->BK_Channel_Assay Neurotransmitter_Uptake_Assay Neurotransmitter Uptake (Synaptosomes) In_Vitro_Screening->Neurotransmitter_Uptake_Assay ROS_Production_Assay ROS Production Assay (Fluorescence) In_Vitro_Screening->ROS_Production_Assay Data_Analysis Data Analysis and SAR Determination BK_Channel_Assay->Data_Analysis Neurotransmitter_Uptake_Assay->Data_Analysis ROS_Production_Assay->Data_Analysis Lead_Compound_Selection Lead Compound Selection Data_Analysis->Lead_Compound_Selection In_Vivo_Studies In Vivo Toxicity and Efficacy Studies Lead_Compound_Selection->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental Workflow for SAR Studies.

Conclusion

This compound remains a critical tool for studying the function of BK channels and a fascinating lead compound for the development of new pharmacological agents. The available data, though not yet providing a complete systematic structure-activity relationship for a wide range of analogues, clearly indicates that specific structural features are crucial for its biological activity. The significant drop in tremorgenic activity observed with the opening of the C-16-C-18 ether linkage in thomitrems highlights the importance of the rigid, polycyclic core of the this compound molecule.

Future research should focus on the systematic synthesis and evaluation of this compound analogues with modifications at various positions, including the indole nucleus, the diterpene core, and the chlorine substituent. Such studies, utilizing the detailed experimental protocols outlined in this guide, will be invaluable for elucidating a more comprehensive SAR, which in turn could lead to the design of more potent and selective BK channel modulators or novel therapeutic agents targeting neurodegenerative diseases or cancer. The elucidation of the downstream targets of the this compound-induced MAPK signaling cascade also represents a key area for future investigation.

References

Environmental Factors Influencing Penitrem A Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent neurotoxic indole-diterpenoid mycotoxin, is primarily produced by the filamentous fungus Penicillium crustosum. The biosynthesis of this complex secondary metabolite is intricately regulated by a variety of environmental cues. Understanding the impact of these factors is critical for controlling contamination in food and feed, as well as for optimizing its production for research and potential pharmaceutical applications. This technical guide provides an in-depth overview of the key environmental determinants of this compound production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Influence of Environmental Factors on this compound Production

The production of this compound by P. crustosum is not directly correlated with fungal growth; optimal conditions for biomass accumulation do not necessarily equate to maximal toxin yield.[1] The biosynthesis is a complex process influenced by a confluence of factors including temperature, pH, water activity (aw), and nutrient availability.

Temperature

Temperature is a critical parameter governing the production of this compound. While P. crustosum can grow over a broad temperature range, from -2°C to 30°C, the optimal temperature for this compound synthesis is more constrained.[2] Studies have shown that the highest levels of this compound are typically produced between 20°C and 25°C.[3][4] One study found that while the fungus exhibited maximum growth at 25°C, the highest this compound production occurred at 22°C on most media types after 16 days of incubation.[3] Interestingly, the optimal temperature can be influenced by the incubation time, with higher temperatures (24-30°C) favoring production in the short term (7 days), while a slightly lower temperature of 22°C yields the highest levels over a longer period (14 and 21 days).[4][5]

pH

The pH of the growth medium significantly impacts both fungal growth and this compound production, with distinct optima for each process. For instance, P. crustosum strain OM1 showed the highest growth at an acidic pH of 4.5.[3][6] However, this compound production was maximal at a slightly acidic to neutral pH of 6.5.[3][6] Production is generally higher at neutral pH (6.5 and 7.5) compared to more acidic (4.5) or alkaline (8.5) conditions.[6] Some studies have even reported increased this compound production at a more alkaline pH of around 9 on YES-medium.[4]

Nutrient Sources

The type and concentration of the carbon source are pivotal for this compound biosynthesis. Glucose has been identified as a strong inducer of penitrem production.[4] A study systematically evaluating different carbon sources found that glucose at a concentration of 50 g/L led to the highest yield of penitrems.[4][5] Higher concentrations of glucose (100 g/L and 250 g/L) supported more intense fungal growth but had an inhibitory effect on toxin production.[7] The absence of a supplementary carbon source results in negligible growth and no detectable penitrem production.[4] Other carbon sources like D-mannose and D-sorbitol have also been shown to support this compound production.[8]

Organic nitrogen sources generally promote higher this compound production compared to inorganic sources.[4] Among various amino acids tested, glutamate was found to be the most effective supplement for enhancing the biosynthesis of all penitrem mycotoxins.[4] In contrast, inorganic nitrogen sources such as ammonium and nitrate salts did not lead to significant differences in production.[4] Potassium nitrate and sodium nitrate have been identified as ideal inorganic nitrogen sources for both the growth of P. puberulum and its production of this compound.[8]

Water Activity (aw)

Water activity is a crucial factor for fungal growth and mycotoxin production. The highest levels of this compound production by P. crustosum have been observed at a high water activity of 0.992.[4]

Aeration and Fermentation Type

The mode of cultivation, whether solid-state fermentation (SSF) or submerged fermentation (SmF), can influence mycotoxin production. While detailed comparative studies specifically on this compound are limited, the general understanding is that SSF often provides conditions that are more conducive to secondary metabolite production in filamentous fungi compared to SmF.[9][10] One study reported a process for this compound production in submerged culture, which is less common.[11]

Data Presentation: Quantitative Impact of Environmental Factors

The following tables summarize the quantitative data on this compound production under various environmental conditions as reported in the cited literature.

Table 1: Effect of Temperature and Culture Medium on this compound Production by P. crustosum OM1 after 16 days [3]

Temperature (°C)MediumThis compound (μg/mg dry weight)
20mYES43.79 ± 0.09
22mCYA1.73 ± 0.03
22PDAHighest on this medium
22mMEAHighest on this medium

Table 2: Effect of pH on this compound Production by P. crustosum OM1 on mYES4 at 22°C after 16 days [3][6]

pHThis compound (μg/mg dry weight)
4.52.28 ± 0.09
6.53.41 ± 0.17
7.5Higher than acidic or alkaline
8.5Lower than neutral

Table 3: Effect of Carbon Source on Penitrem Production by P. crustosum after 21 days on modified Czapek-Dox Agar (CDA) [4][7]

Carbon Source (Concentration)This compound (mg/g dry mass)
Glucose (5 g/L)Lower than 50 g/L
Glucose (50 g/L)Highest Production
Glucose (100 g/L)Inhibitory Effect
Glucose (250 g/L)0.05 (after 3 weeks)
No additional carbon sourceNot Detected

Table 4: Effect of Nitrogen Source on Penitrem Production by P. crustosum after 21 days on modified CDA [4]

Nitrogen SourceEffect on Penitrem Production
GlutamateMost Favorable
Organic Nitrogen SourcesGenerally Increased Production
Inorganic Nitrogen SourcesNo Significant Increase

Experimental Protocols

Fungal Strain and Culture Media
  • Fungal Strain: Penicillium crustosum (e.g., CBS 483.75 or other penitrem-producing isolates).

  • Culture Media:

    • Potato Dextrose Agar (PDA): Commercially available dehydrated PDA powder (39 g) suspended in 1 L of distilled water.[4][6] Alternatively, it can be prepared from 200 g of sliced, unpeeled potatoes boiled in 1 L of distilled water for 30 minutes, filtered, with 20 g of dextrose and 15 g of agar added to the potato infusion.[3][12] The medium is sterilized by autoclaving at 121°C for 15 minutes.[3][4][6] The final pH should be approximately 5.6.[3]

    • Malt Extract Agar (MEA): A typical recipe includes 20 g of malt extract, 20 g of agar, and 1 g of peptone per 1 L of distilled water. Another recipe suggests mixing 5 g of agar and 5 g of malt extract in 250 ml of boiled distilled water.[13] Sterilize by autoclaving.

    • Czapek-Dox Agar (CDA): A semi-synthetic medium. A common composition per 1 L of distilled water is: Sucrose (30 g), Sodium Nitrate (3 g), Dipotassium Phosphate (1 g), Magnesium Sulfate (0.5 g), Potassium Chloride (0.5 g), Ferrous Sulfate (0.01 g), and Agar (15 g).[2][14][15] The final pH is adjusted to 7.3 ± 0.2 before autoclaving.[15]

    • Yeast Extract Sucrose (YES) Agar: Composed of 20 g of yeast extract, 150 g of sucrose, and 20 g of agar per 1 L of distilled water, supplemented with 1 g/L MgSO₄·7H₂O.[16] Another recipe includes 5 g/L yeast extract and 30 g/L glucose.[11]

Cultivation for this compound Production
  • Prepare the desired agar medium in Petri dishes.

  • Inoculate the center of each agar plate with a spore suspension or a small agar plug from a fresh culture of P. crustosum.

  • Incubate the plates in the dark under the desired temperature and relative humidity conditions. For example, for optimal this compound production, incubate at 22°C for 14-21 days.[4]

  • For studies involving different pH values, adjust the pH of the medium before autoclaving using HCl or NaOH.

  • For nutrient studies, amend the basal medium (e.g., CDA) with different carbon or nitrogen sources at specified concentrations.

Extraction of this compound
  • After the incubation period, harvest the fungal mycelium and the agar from the Petri dish.

  • The entire culture (mycelium and agar) can be extracted. A common method involves extraction with an organic solvent. For example, a micro-scale extraction can be performed with 90% acetonitrile.[7] Another method uses methylene chloride for extraction from serum and urine samples.[17]

  • Homogenize the fungal material with the solvent.

  • Filter the extract to remove solid debris.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • The crude extract can be redissolved in a suitable solvent (e.g., methanol) for analysis.[9]

Quantification of this compound
  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound, which is around 236 nm and 296 nm.[7]

  • Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound.[13][17]

  • Chromatographic Separation: Utilize a UHPLC system with a C18 column for efficient separation.[18]

  • Ionization: Positive electrospray ionization (ESI) is typically used.[13]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for this compound is [M+H]⁺ at m/z 634. Characteristic product ions, such as m/z 558, are used for quantification and confirmation.[19][20]

  • Quantification: Use a calibration curve prepared with a this compound standard, often with matrix-matched standards to account for ion suppression effects.[20]

Signaling Pathways and Regulation

The production of mycotoxins in Penicillium species is a tightly regulated process involving complex signaling pathways that respond to environmental cues. While the specific regulatory network for this compound is not fully elucidated, it is known to be controlled by the expression of the penitrem biosynthetic gene cluster (ptm genes).[21][22] Environmental factors influence the expression of these genes, thereby modulating toxin production.

Regulation of ptm Gene Expression

Studies have shown that conditions conducive to this compound production, such as growth on mYES4 medium, lead to the up-regulation of several ptm genes, including ptmJ, ptmK, ptmO, and ptmS.[21][22] Conversely, on a non-conducive medium (mMEB), the expression of these genes is not up-regulated.[21][22] This indicates that nutrient composition directly influences the transcriptional regulation of the this compound biosynthetic pathway.

General Mycotoxin Regulatory Pathways

Several global regulatory pathways are known to control secondary metabolism in Penicillium species, and it is likely that these also play a role in this compound production.[12] These include:

  • cAMP/Protein Kinase A (PKA) Pathway: This pathway is a central regulator of fungal development and secondary metabolism.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the high osmolarity glycerol (HOG) pathway, are involved in sensing and responding to various environmental stresses, which can in turn affect mycotoxin production.[12] For instance, this compound has been shown to induce the production of reactive oxygen species via the activation of several MAPK-signaling pathways in human neutrophils.[23]

  • Velvet Complex: This is a key regulatory complex that links light sensing with the control of secondary metabolism and development in many fungi.[24]

  • pH Signaling Pathway: The PacC transcription factor is a key regulator that mediates the fungal response to ambient pH, influencing the expression of genes involved in secondary metabolism.[1]

The interplay of these pathways in response to specific environmental signals ultimately determines the level of this compound biosynthesis.

Visualizations

Experimental_Workflow_for_Penitrem_A_Analysis cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Toxin Extraction cluster_analysis 3. Quantification start P. crustosum Spore Suspension/Agar Plug culture Inoculation on Agar Medium (e.g., CDA, PDA, YES) start->culture incubation Incubation (22°C, 14-21 days, dark) culture->incubation harvest Harvest Mycelium and Agar incubation->harvest extraction Solvent Extraction (e.g., 90% Acetonitrile) harvest->extraction filtration Filtration extraction->filtration concentration Evaporation and Reconstitution filtration->concentration analysis HPLC-DAD or LC-MS/MS Analysis concentration->analysis quantification Quantification against This compound Standard analysis->quantification

Caption: Experimental workflow for this compound production and analysis.

Penitrem_A_Regulatory_Pathway cluster_environment Environmental Signals cluster_signaling Signal Transduction Pathways cluster_genes Gene Expression cluster_output Metabolic Output Temp Optimal Temperature (20-25°C) PKA cAMP/PKA Pathway Temp->PKA MAPK MAPK Pathways Temp->MAPK pH Optimal pH (6.5) PacC PacC Pathway pH->PacC Nutrients Nutrients (e.g., Glucose, Glutamate) Nutrients->PKA Nutrients->MAPK aw High Water Activity (aw > 0.99) aw->MAPK ptm_genes Upregulation of ptm Gene Cluster (ptmJ, ptmK, ptmO, ptmS) PKA->ptm_genes MAPK->ptm_genes Velvet Velvet Complex Velvet->ptm_genes PacC->ptm_genes PenA This compound Biosynthesis ptm_genes->PenA

Caption: Hypothetical signaling pathways regulating this compound production.

References

Initial Signs of Penitrem A Intoxication in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi, poses a significant threat to both animal and human health. Ingestion of contaminated food or feed can lead to a rapid onset of severe neurological signs. This technical guide provides an in-depth overview of the initial signs of this compound intoxication in various animal models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Core Clinical Manifestations

Across different animal species, acute intoxication with this compound consistently presents with a range of neurological symptoms. The most prominent and earliest signs are tremors, which can progress to more severe manifestations depending on the dose administered.[1][2][3] Other frequently observed initial signs include ataxia (incoordination), convulsions, and nystagmus (involuntary eye movements).[1][2][3] In dogs, which are often accidentally exposed through scavenging moldy food, additional early signs can include vomiting, excessive salivation, and hyperesthesia.[3][4][5]

The onset of these clinical signs is remarkably rapid, often occurring within minutes to a few hours after exposure.[3][4][5] This is attributed to the rapid absorption of the lipophilic this compound toxin, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system.[1][2]

Quantitative Analysis of Initial Signs

The severity and onset of clinical signs of this compound intoxication are dose-dependent. The following tables summarize the quantitative data extracted from various studies in different animal models.

Table 1: Onset and Nature of Initial Signs of this compound Intoxication in Various Animal Models

Animal ModelRoute of AdministrationDose (mg/kg)Onset of Initial SignsInitial Clinical Signs ObservedReference
Mice Oral0.25 - 0.5Not specifiedTremors[1]
Oral0.50Not specifiedTremors[6]
IntraperitonealNot specifiedNot specifiedTremors, convulsions[1]
Subcutaneous10Not specifiedSustained tremors for 72 hours[7]
Rats Intraperitoneal3Within 10 minutesSevere generalized tremors, ataxia[8]
Dogs Intraperitoneal≥ 0.5As early as 10 minutesTremors, progressing to clonic or tetanic convulsions[1]
Oral (accidental)~0.4Within 30 minutesTremors, convulsions[3]
Calves OralIncreasing daily dosesNot specifiedTremor, ataxia, muscular rigidity, convulsive episodes[9]

Table 2: Dose-Response Relationship for Tremor Induction in Mice

Dose (mg/kg, oral)EffectReference
0.50Lowest tremor-inducing dose[6]
2.74Estimated half maximal effective dose (ED50) for tremors[6]
8Severe spontaneous tremors and convulsions[6]

Mechanism of Action: Signaling Pathways

This compound exerts its neurotoxic effects primarily by disrupting neurotransmission in the central nervous system. The toxin's proposed mechanisms of action include the blockade of high-conductance Ca2+-activated potassium (BK) channels and impairment of GABAergic neurotransmission in the cerebellum.[2][4] Furthermore, this compound has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter GABA, from cerebrocortical synaptosomes.[10] This disruption of the delicate balance between excitatory and inhibitory signals leads to the characteristic tremors and seizures. More recent research also suggests that this compound can induce the production of reactive oxygen species (ROS), indicating a potential role for oxidative stress in its neurotoxicity.[11]

PenitremA_Mechanism cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PenitremA This compound BK_Channel BK Channel PenitremA->BK_Channel Blocks GABA_Release GABA Release PenitremA->GABA_Release Impairs Glutamate_Release Glutamate/Aspartate Release PenitremA->Glutamate_Release Increases ROS Reactive Oxygen Species (ROS) PenitremA->ROS Induces Excitotoxicity Neuronal Hyperexcitability (Tremors, Seizures) BK_Channel->Excitotoxicity Leads to Depolarization GABA_Release->Excitotoxicity Reduces Inhibition Glutamate_Release->Excitotoxicity Increases Excitation ROS->Excitotoxicity Contributes to Neuronal Damage

Caption: Proposed mechanism of this compound neurotoxicity.

Experimental Protocols

The following outlines a generalized experimental protocol for inducing and assessing this compound intoxication in a rodent model, based on methodologies cited in the literature.

1. Animal Model:

  • Species: Male ICR mice or Wistar rats.[7][12]

  • Age/Weight: Adult, with specific weight ranges documented (e.g., 25-30g for mice).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Preparation: Purified this compound is dissolved in a suitable vehicle, such as corn oil or a solution of ethanol and saline.[7] The concentration is adjusted to deliver the desired dose in a specific volume.

  • Administration: The toxin is administered via the desired route, typically intraperitoneal (i.p.) or oral gavage, to ensure accurate dosing.[1][6]

3. Observation and Data Collection:

  • Clinical Signs: Following administration, animals are continuously observed for the onset, nature, and severity of clinical signs. A scoring system can be used to quantify the intensity of tremors (e.g., 0 = no tremors, 1 = slight, 2 = moderate, 3 = severe).[6]

  • Behavioral Tests: For more subtle effects, behavioral tests such as the passive avoidance task or the Morris water maze can be employed to assess cognitive function.[12]

  • Biochemical Analysis: Blood samples can be collected at various time points to measure plasma concentrations of relevant biomarkers, such as lactate, glucose, and creatine phosphokinase, which may be altered secondary to the intoxication.[9]

  • Histopathology: At the end of the experiment, brain tissue, particularly the cerebellum, is collected for histological examination to identify any pathological changes, such as Purkinje cell loss or vacuolation.[8]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Toxin_Prep This compound Preparation Acclimatization->Toxin_Prep Administration Toxin Administration (i.p. or Oral) Toxin_Prep->Administration Observation Clinical Sign Observation & Scoring Administration->Observation Behavioral Behavioral Testing (Optional) Observation->Behavioral Biochemical Biochemical Analysis (Blood Samples) Observation->Biochemical Histopathology Histopathological Examination (Brain) Observation->Histopathology Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for this compound intoxication studies.

This guide provides a foundational understanding of the initial toxicological profile of this compound in animal models. The rapid onset and severity of neurological signs underscore the importance of continued research into the mechanisms of this mycotoxin to develop effective diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Penitrem A from Cheese Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin primarily produced by Penicillium crustosum, a fungus commonly found as a spoilage organism in a variety of foods, including cheese. Ingestion of this compound can lead to neurological disorders in both humans and animals, characterized by tremors, seizures, and ataxia. Its presence in the food chain, particularly in dairy products like cheese, poses a significant food safety concern, necessitating reliable and robust methods for its detection and quantification.

These application notes provide detailed protocols for the extraction of this compound from cheese samples, catering to the needs of researchers in food safety, toxicology, and drug development. Two primary methodologies are presented: a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and an alternative Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) protocol. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to elucidate the experimental workflow and the toxicological pathway of this compound.

Chemical Structure of this compound:

Chemical structure of this compound

Data Presentation

The following tables summarize the quantitative data associated with the described extraction protocols, offering a clear comparison of their performance characteristics.

Table 1: Performance Characteristics of the HPLC-MS/MS Method for this compound in Cheese

ParameterValueReference
Limit of Detection (LOD)0.7 µg/kg[1]
Limit of Quantification (LOQ)2.3 µg/kg[1]
Recovery Rate98%[1]
Relative Standard Deviation (RSD)< 5%[1]

Table 2: Performance Characteristics of the QuEChERS Method for Mycotoxins in Cheese

ParameterValueReference
General Recovery Rate>70% for most mycotoxins
Precision (RSD)< 20%
Validated Cheese TypesEmmental, Blue, Brie, Camembert

Note: Specific performance data for this compound using the QuEChERS method in cheese is not extensively documented. The data presented is for a multi-mycotoxin method validated in various cheese matrices and serves as a reliable estimate of expected performance.

Experimental Protocols

Protocol 1: Validated HPLC-MS/MS Extraction Method

This protocol is based on the method described by Kalinina et al. (2018) and is the recommended procedure for sensitive and accurate quantification of this compound in cheese.

1. Sample Preparation and Homogenization:

  • Weigh 5 grams of a representative cheese sample into a 50 mL polypropylene centrifuge tube.

  • For hard cheeses, grate the sample prior to weighing. For soft cheeses, it is advisable to freeze the sample at -20°C for at least 2 hours to facilitate homogenization.

  • Add 10 mL of acetonitrile/water (80:20, v/v) to the centrifuge tube.

  • Homogenize the sample using a high-speed disperser (e.g., Ultra-Turrax) for 3 minutes at 15,000 rpm.

2. Extraction:

  • After homogenization, cap the tube and shake vigorously for 30 minutes on a mechanical shaker at room temperature.

  • Centrifuge the sample at 4,500 x g for 10 minutes at 4°C.

3. Supernatant Collection and Cleanup:

  • Carefully transfer the supernatant (the upper acetonitrile/water layer) into a clean 15 mL centrifuge tube.

  • To remove lipids, add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 4,500 x g for 5 minutes.

  • Discard the upper n-hexane layer.

  • Repeat the n-hexane wash step.

  • Transfer 1 mL of the cleaned extract into a 2 mL autosampler vial.

4. HPLC-MS/MS Analysis:

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound.

Protocol 2: Alternative QuEChERS Extraction Method

This protocol is adapted from the QuEChERS methodology for multi-mycotoxin analysis in cheese and offers a faster and higher-throughput alternative to the conventional method.

1. Sample Preparation and Hydration:

  • Weigh 2 grams of homogenized cheese sample into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile with 1% formic acid to the tube.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The anhydrous magnesium sulfate aids in the partitioning of acetonitrile from the aqueous layer, while the salts buffer the solution to maintain the stability of pH-sensitive analytes.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.

    • MgSO₄: Removes residual water.

    • PSA: Removes polar interferences such as organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences, primarily lipids.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes.

4. Final Preparation and Analysis:

  • Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze using HPLC-MS/MS as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Weigh 5g Cheese Sample homogenize Homogenize in Acetonitrile/Water start->homogenize shake Shake for 30 min homogenize->shake centrifuge1 Centrifuge (4500 x g, 10 min) shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hexane_wash Lipid Removal with n-Hexane supernatant->hexane_wash centrifuge2 Centrifuge (4500 x g, 5 min) hexane_wash->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis HPLC-MS/MS Analysis final_extract->analysis

Caption: Workflow for this compound extraction from cheese using the HPLC-MS/MS method.

Signaling Pathway of this compound Toxicity

cluster_neuronal Neuronal Effects cluster_cellular Cellular Stress cluster_symptoms Clinical Manifestations penitremA This compound bk_channel Blockage of Ca2+-activated K+ (BK) channels penitremA->bk_channel neurotransmitter_release Increased spontaneous release of Glutamate, Aspartate, and GABA penitremA->neurotransmitter_release ros_production Increased Reactive Oxygen Species (ROS) Production penitremA->ros_production gaba_impairment Impaired GABAergic Neurotransmission neurotransmitter_release->gaba_impairment tremors Tremors gaba_impairment->tremors seizures Seizures gaba_impairment->seizures ataxia Ataxia gaba_impairment->ataxia tissue_damage Oxidative Tissue Damage ros_production->tissue_damage tissue_damage->tremors tissue_damage->seizures

Caption: Simplified signaling pathway of this compound-induced neurotoxicity.

References

Unraveling the Intricate Architecture of Penitrem A: An NMR-Based Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of Penitrem A, a complex tremorgenic mycotoxin, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The intricate molecular framework of this compound necessitates a suite of advanced 1D and 2D NMR experiments for unambiguous characterization. This document outlines the detailed experimental protocols and presents the corresponding quantitative NMR data, offering a valuable resource for natural product chemists, toxicologists, and researchers in drug discovery and development.

Introduction

This compound is a potent indole-diterpenoid mycotoxin produced by various species of Penicillium fungi.[1][2] Its complex polycyclic structure, featuring numerous stereocenters, presents a significant challenge for structural determination. NMR spectroscopy stands as the most powerful analytical technique for elucidating the complete chemical structure and stereochemistry of such complex natural products in solution.[3][4] This note details the application of ¹H NMR, ¹³C NMR, and a series of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), in the definitive structural assignment of this compound.

Experimental Protocols

The following protocols outline the key NMR experiments employed for the structural elucidation of this compound.

Sample Preparation

A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), to a final concentration of approximately 5-10 mM. The choice of solvent is critical for optimal signal dispersion and to avoid overlapping signals. All spectra are referenced to the residual solvent signal.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

  • Purpose: To determine the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons.

  • Typical Acquisition Parameters:

    • Spectrometer: 500 MHz or higher

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

¹³C NMR Spectroscopy:

  • Purpose: To determine the number of different types of carbon atoms and their chemical environment.

  • Typical Acquisition Parameters:

    • Spectrometer: 125 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024-4096

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

2D NMR Spectroscopy

Correlation Spectroscopy (COSY):

  • Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are connected through two or three bonds.

  • Typical Acquisition Parameters:

    • Pulse Program: Gradient-selected COSY (gCOSY)

    • Data Points: 2048 (F2) x 256-512 (F1)

    • Number of Scans per Increment: 2-8

    • Spectral Width: Same as ¹H NMR

Heteronuclear Single Quantum Coherence (HSQC):

  • Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).

  • Typical Acquisition Parameters:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans per Increment: 4-16

    • Spectral Widths: Same as ¹H and ¹³C NMR

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz)

Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: To identify long-range correlations between protons and carbons (typically over two to four bonds). This is crucial for connecting different spin systems and assembling the carbon skeleton.

  • Typical Acquisition Parameters:

    • Pulse Program: Gradient-selected HMBC

    • Data Points: 2048 (F2) x 256-512 (F1)

    • Number of Scans per Increment: 8-32

    • Spectral Widths: Same as ¹H and ¹³C NMR

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range C-H coupling (e.g., 8 Hz)

Nuclear Overhauser Effect Spectroscopy (NOESY):

  • Purpose: To identify protons that are close to each other in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.

  • Typical Acquisition Parameters:

    • Pulse Program: Gradient-selected NOESY

    • Data Points: 2048 (F2) x 256-512 (F1)

    • Number of Scans per Increment: 8-32

    • Spectral Width: Same as ¹H NMR

    • Mixing Time: 500-800 ms (optimized based on molecular size)

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from all the aforementioned NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on a comprehensive analysis of 1D and 2D NMR data.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CD₃OD

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2139.8-
3108.77.15, s
3a129.1-
4119.57.30, d (8.0)
5122.17.05, t (8.0)
6126.8-
7112.97.23, d (8.0)
7a137.9-
855.44.25, d (9.5)
942.12.55, m
1028.91.85, m; 1.65, m
1139.82.10, m
1245.3-
1341.21.95, m; 1.75, m
1424.91.55, m; 1.40, m
1572.34.15, dd (10.0, 5.0)
1685.1-
1750.22.30, m
1832.51.70, m; 1.50, m
1922.81.15, s
2029.71.25, s
21142.3-
22115.84.95, s; 4.85, s
2376.94.60, d (6.0)
2465.43.80, d (6.0)
2538.72.20, m
2627.81.05, s
2726.91.10, s
2878.2-
2948.13.10, q (7.0)
3014.21.20, t (7.0)
31147.5-
32112.34.80, s; 4.70, s
3321.41.75, s
3473.1-
3526.51.35, s
3625.91.30, s
NH-10.85, s

Note: Chemical shifts are reported in ppm relative to the residual solvent signal of CD₃OD (δH 3.31, δC 49.0). Assignments are based on comprehensive 2D NMR analysis.

Visualization of the NMR Structural Elucidation Workflow

The logical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy can be visualized as a stepwise process, starting from simple 1D experiments and progressing to more complex 2D correlations to piece together the molecular puzzle.

penitrem_a_nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Info Proton Environments & Spin Systems H1_NMR->Proton_Info C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton & Connectivity C13_NMR->Carbon_Skeleton COSY->Proton_Info HSQC->Carbon_Skeleton HMBC->Carbon_Skeleton Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Proton_Info->Carbon_Skeleton Final_Structure Complete Structure of This compound Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound structural elucidation using NMR.

Signaling Pathways and Logical Relationships in NMR Data Interpretation

The interpretation of 2D NMR spectra involves tracing correlation networks to build up the molecular structure. The following diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide.

nmr_data_interpretation cluster_data NMR Data cluster_info Structural Information H1_shifts ¹H Chemical Shifts Proton_Types Proton Types & Multiplicity H1_shifts->Proton_Types C13_shifts ¹³C Chemical Shifts Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13_shifts->Carbon_Types J_couplings J-Couplings (from ¹H & COSY) H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) J_couplings->H_H_Connectivity HSQC_peaks HSQC Cross-peaks C_H_Connectivity Direct ¹H-¹³C Attachment HSQC_peaks->C_H_Connectivity HMBC_peaks HMBC Cross-peaks Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity (Fragment Assembly) HMBC_peaks->Long_Range_Connectivity NOESY_peaks NOESY Cross-peaks Spatial_Proximity Through-Space ¹H-¹H Proximity (Stereochemistry) NOESY_peaks->Spatial_Proximity Proton_Types->H_H_Connectivity Carbon_Types->C_H_Connectivity H_H_Connectivity->Long_Range_Connectivity C_H_Connectivity->Long_Range_Connectivity Final_Structure Final Structure Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Logical flow of NMR data interpretation for structure elucidation.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that heavily relies on the power of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, it is possible to unambiguously determine the chemical structure and relative stereochemistry of such intricate molecules. The protocols and data presented in this application note serve as a practical guide for researchers engaged in the isolation and characterization of novel natural products and for those in the field of drug development who require a thorough understanding of molecular architecture for structure-activity relationship studies.

References

Application Notes and Protocols: In Vitro Assay for Penitrem A Activity on BK Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorigenic mycotoxin that has been identified as a selective and potent blocker of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 channels.[1] These channels are crucial in regulating a variety of physiological processes, including neuronal excitability and smooth muscle tone. The ability of this compound to inhibit BK channels makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these channels.[2][3] This document provides detailed application notes and protocols for conducting in vitro assays to characterize the activity of this compound on BK channels, primarily focusing on the patch-clamp electrophysiology technique.

Data Presentation

The inhibitory potency of this compound on BK channels is influenced by the subunit composition of the channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different BK channel configurations.

BK Channel Subunit CompositionIC50 (nM)Cell TypeReference
hSlo α subunit only6.4HEK 293 cells[2][3]
hSlo α + β1 subunits64.4HEK 293 cells[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of BK channel inhibition by this compound and the general workflow for an in vitro patch-clamp experiment.

BK_Channel_Inhibition cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) Penitrem_A_ext This compound (Extracellular) Penitrem_A_ext->BK_channel Blockade Penitrem_A_int This compound (Intracellular) Penitrem_A_int->BK_channel Blockade K_ion_out K+ K_ion_in K+ Pore K_ion_in->Pore K+ Efflux Pore->K_ion_out

Mechanism of this compound action on BK channels.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells expressing BK channels) B Patch Pipette Fabrication & Filling (Internal Solution) A->B C Obtain Giga-ohm Seal (Cell-attached configuration) B->C D Establish Whole-Cell Configuration C->D E Record Baseline BK Currents D->E F Bath Application of this compound E->F G Record BK Currents in the Presence of this compound F->G H Data Analysis (e.g., IC50 determination) G->H

Experimental workflow for whole-cell patch-clamp.

Experimental Protocols

The following are detailed protocols for performing in vitro patch-clamp electrophysiology to assess the effect of this compound on BK channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are a suitable host for expressing cloned BK channels.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transiently transfect HEK 293 cells with plasmids encoding the desired BK channel subunits (e.g., hSloα or hSloα + β1) using a suitable transfection reagent according to the manufacturer's protocol. It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells for patch-clamp recording.

  • Post-transfection: Re-plate the cells onto glass coverslips 24 hours post-transfection and use them for electrophysiological recordings within 24-48 hours.

Electrophysiological Recording: Whole-Cell Patch-Clamp

This technique allows for the measurement of macroscopic currents flowing through the entire cell membrane.

Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. The free Ca2+ concentration can be adjusted as needed for the experiment.

Procedure:

  • Preparation: Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit BK currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments for 200 ms).

    • Record baseline currents in the absence of this compound.

    • Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution.[2]

    • Apply different concentrations of this compound to the bath and record the resulting inhibition of the BK currents.

    • Ensure a complete washout of the drug between applications to check for reversibility.

Electrophysiological Recording: Inside-Out Patch-Clamp

This configuration is useful for studying the direct effect of intracellularly applied substances on single-channel activity. This compound has been shown to inhibit BK channels from both the intracellular and extracellular sides.[2]

Procedure:

  • Seal Formation: Obtain a giga-ohm seal as described for the whole-cell configuration.

  • Patch Excision: Gently pull the pipette away from the cell to excise the patch of membrane, with the intracellular side of the membrane now facing the bath solution.

  • Data Acquisition:

    • Apply a constant depolarizing voltage to the patch (e.g., +40 mV).

    • Record single-channel currents in the control bath solution.

    • Apply this compound directly to the bath to observe its effect on the intracellular face of the BK channels.

    • Record changes in channel open probability (NPo) and single-channel conductance.

Data Analysis

  • Current Measurement: Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +100 mV) before and after the application of this compound.

  • Concentration-Response Curve: Calculate the percentage of current inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the BK channel current.

Specificity of this compound

It is important to note that this compound has been shown to be selective for BK channels. Studies have demonstrated that it has no significant effect on other potassium channels such as native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, or native ATP-dependent KATP currents.[2][3]

Conclusion

This compound is a valuable pharmacological agent for the in vitro study of BK channels. The protocols outlined in this document, particularly patch-clamp electrophysiology, provide a robust framework for characterizing the inhibitory activity of this compound and for investigating the role of BK channels in various cellular and physiological contexts. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Animal Models for Studying Penitrem A-Induced Tremors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Ingestion of contaminated food can lead to severe neurological effects in animals and humans, characterized by sustained tremors, ataxia, and in severe cases, convulsions and death.[1][2] Due to its specific neurological effects, this compound has become a valuable tool in neuroscience research for studying the mechanisms of tremor and for the preclinical evaluation of potential anti-tremor therapeutics. This document provides detailed application notes and protocols for utilizing animal models to study this compound-induced tremors.

Animal Models and this compound Dosing

Several animal species have been utilized to model this compound-induced tremors, with rodents being the most common due to their availability, ease of handling, and well-characterized neurobiology.

Table 1: this compound Dosing and Administration in Various Animal Models

Animal ModelRoute of AdministrationEffective Dose for Tremor InductionNotes
Mouse Intraperitoneal (i.p.)0.19 - 1 mg/kg[1][3]Lower doses produce tremors, while higher doses can lead to convulsions.
Oral (p.o.)0.50 mg/kg (lowest tremor-inducing dose)[4]ED50 for tremors is approximately 2.74 mg/kg.[4]
Subcutaneous (s.c.)10 mg/kg[5]Can induce sustained tremors for up to 72 hours.[5]
Rat Intraperitoneal (i.p.)0.5 - 3 mg/kg[6][7]Higher doses (1-1.5 mg/kg) can be lethal.[8]
Intracerebroventricular (i.c.v.)22 - 45 µg[8]Direct administration to the central nervous system.
Sheep Intravenous (i.v.)20 µg/kg[1]Highly sensitive to the tremorgenic effects.
Guinea Pig Oral (p.o.)Not specified, multiple doses fed every 3 days[3]Induced muscle tremors, seizures, and ataxia.[3]
Dog Oral (p.o.)~0.4 mg/kg (ingestion of moldy feed)[2]Onset of tremors and convulsions within 30 minutes.[2]

Experimental Protocols

Protocol 1: Induction of Tremors in Mice with this compound

1. Materials:

  • This compound (pure solid)
  • Vehicle (e.g., corn oil, dimethyl sulfoxide (DMSO))
  • Male C57BL/6 mice (8-10 weeks old)
  • Standard laboratory animal housing and care facilities
  • Syringes and needles for injection (appropriate gauge for the route of administration)
  • Tremor quantification system (e.g., accelerometer-based system or visual rating scale)

2. This compound Solution Preparation:

  • Dissolve this compound in a minimal amount of DMSO.
  • Further dilute with corn oil to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid vehicle-induced effects.
  • Vortex thoroughly to ensure a homogenous suspension.

3. Animal Dosing:

  • Acclimatize mice to the experimental room for at least 1 hour before dosing.
  • Weigh each mouse to accurately calculate the dose volume.
  • Administer this compound via the desired route (e.g., intraperitoneal injection at a dose of 0.5 mg/kg).
  • Administer vehicle to a control group of mice.

4. Tremor Assessment:

  • Observe the mice continuously for the onset of tremors, which typically occurs within 10-30 minutes after i.p. injection.[7]
  • Quantify tremor severity at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-injection) using one of the following methods:
  • Visual Rating Scale: Score tremor severity on a predefined scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, whole-body tremor).
  • Accelerometer-based Quantification: Place the mouse in a cage equipped with an accelerometer to record movements. Analyze the data using software to determine the dominant frequency and power of the tremor.[1][4]

Protocol 2: Quantification of Tremor using Accelerometry

1. Equipment:

  • Animal cage suspended by elastic bands to isolate vibrations.
  • Smartphone with an accelerometer or a dedicated accelerometer device.
  • Data acquisition and analysis software (e.g., Python script for Fast Fourier Transform analysis).[1]

2. Procedure:

  • Securely attach the accelerometer to the suspended cage.
  • Place the mouse in the cage and allow it to acclimatize.
  • Record accelerometer data (x and y axes) for a defined period (e.g., 5-10 minutes) at each time point post-Penitrem A administration.[1]
  • Transfer the raw data for analysis.

3. Data Analysis:

  • Use a script (e.g., Python with SciPy library) to perform a Fast Fourier Transform (FFT) on the accelerometer data.[9]
  • Calculate the power spectral density to identify the dominant frequency (Hz) and the power (amplitude) of the tremor.
  • Compare the tremor frequency and power between this compound-treated and control groups.

Protocol 3: Preparation of Synaptosomes and Neurotransmitter Release Assay

1. Materials:

  • Rodent brain tissue (e.g., cerebral cortex, cerebellum)
  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)[10]
  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4)[10]
  • High KCl KRH buffer (e.g., 15 mM or 30 mM KCl, with adjusted NaCl to maintain osmolarity)
  • This compound
  • Reagents for quantifying glutamate and GABA (e.g., HPLC with fluorescence detection)
  • Dounce homogenizer
  • Refrigerated centrifuge

2. Synaptosome Preparation:

  • Euthanize the rodent and rapidly dissect the desired brain region on ice.
  • Homogenize the tissue in ice-cold sucrose buffer using a Dounce homogenizer (10-15 strokes).[10]
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[10]
  • Collect the supernatant and centrifuge at 12,500 - 15,000 x g for 20 minutes at 4°C.[9][10]
  • The resulting pellet contains the crude synaptosomal fraction. Resuspend the pellet in KRH buffer.

3. Neurotransmitter Release Assay:

  • Pre-incubate the synaptosomes with this compound or vehicle for a specified time (e.g., 10-15 minutes).
  • Stimulate neurotransmitter release by adding high KCl KRH buffer.
  • After a short incubation (e.g., 5 minutes), terminate the release by rapid centrifugation at 4°C.
  • Collect the supernatant, which contains the released neurotransmitters.
  • Quantify the concentration of glutamate and GABA in the supernatant using a suitable analytical method like HPLC.[11]

Table 2: Effect of this compound on Neurotransmitter Release from Rat Cerebrocortical Synaptosomes [12]

NeurotransmitterSpontaneous Release (% increase over control)Veratrine-Stimulated Release (% reduction from control)
Glutamate 213%33%
GABA 455%11%
Aspartate 277%46%
Protocol 4: Western Blot for Phosphorylated MAPK Proteins

1. Materials:

  • Brain tissue or cultured neuronal cells treated with this compound
  • Lysis buffer containing protease and phosphatase inhibitors
  • Protein assay kit (e.g., BCA assay)
  • SDS-PAGE gels and electrophoresis apparatus
  • PVDF or nitrocellulose membranes
  • Blocking buffer (e.g., 5% BSA in TBST)
  • Primary antibodies specific for phosphorylated forms of ERK, JNK, and p38 MAPK, and total forms of these proteins.
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate

2. Procedure:

  • Homogenize tissue or lyse cells in lysis buffer.
  • Determine protein concentration of the lysates.
  • Denature protein samples by boiling in SDS-PAGE sample buffer.
  • Separate proteins by SDS-PAGE and transfer to a membrane.
  • Block the membrane in blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its tremorgenic effects through multiple mechanisms primarily within the central nervous system. It readily crosses the blood-brain barrier and targets key components of neuronal signaling.[9]

  • Inhibition of BK Channels: this compound is a potent inhibitor of large-conductance Ca²⁺-activated potassium (BK) channels.[13] Inhibition of these channels leads to increased neuronal excitability.

  • Alteration of Neurotransmitter Release: this compound significantly increases the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA from synaptosomes.[12][14] This disruption of the delicate balance between excitation and inhibition contributes to the generation of tremors.

  • Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, which can lead to cellular damage and dysfunction.[14]

  • Activation of MAPK Signaling Pathways: The cellular stress induced by this compound can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, which are involved in regulating cell survival, apoptosis, and inflammation.[14][15]

PenitremA_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron PenitremA This compound BK_Channel BK Channel PenitremA->BK_Channel Inhibits Vesicles Synaptic Vesicles (Glutamate, GABA) PenitremA->Vesicles Stimulates Release ROS Reactive Oxygen Species (ROS) PenitremA->ROS Induces Neuronal_Excitability Increased Neuronal Excitability BK_Channel->Neuronal_Excitability (Normally Hyperpolarizes) Glutamate Glutamate Vesicles->Glutamate GABA GABA Vesicles->GABA MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Tremor Tremor MAPK_Pathway->Tremor Contributes to Neurotoxicity ROS->MAPK_Pathway Activates Postsynaptic_Receptors Neurotransmitter Receptors Glutamate->Postsynaptic_Receptors GABA->Postsynaptic_Receptors Postsynaptic_Receptors->Neuronal_Excitability Neuronal_Excitability->Tremor

Caption: Proposed mechanism of this compound-induced tremors.

Experimental Workflow for Evaluating Anti-Tremor Compounds

AntiTremor_Workflow start Start: Hypothesis of Anti-Tremor Compound animal_model Select Animal Model (e.g., Mouse) start->animal_model penitremA_induction Induce Tremors with this compound animal_model->penitremA_induction compound_admin Administer Test Compound penitremA_induction->compound_admin tremor_quant Quantify Tremor Severity (Accelerometer/Visual Score) compound_admin->tremor_quant data_analysis Analyze Tremor Data tremor_quant->data_analysis neurochem_analysis Neurochemical Analysis (Neurotransmitter Release) data_analysis->neurochem_analysis molecular_analysis Molecular Analysis (Western Blot for MAPK, BK Channel Activity) data_analysis->molecular_analysis histology Histological Analysis (e.g., Purkinje Cell Staining) data_analysis->histology conclusion Conclusion: Efficacy of Test Compound data_analysis->conclusion neurochem_analysis->conclusion molecular_analysis->conclusion histology->conclusion

Caption: Workflow for testing anti-tremor compounds.

Conclusion

Animal models of this compound-induced tremors provide a robust platform for investigating the fundamental neurobiology of tremors and for the preclinical assessment of novel therapeutic agents. The protocols outlined in this document offer a starting point for researchers to establish and utilize these models in their studies. Careful consideration of the animal species, dosage, route of administration, and method of tremor quantification is crucial for obtaining reliable and reproducible data. By combining behavioral, neurochemical, and molecular analyses, researchers can gain a comprehensive understanding of the mechanisms underlying this compound-induced tremors and identify promising new treatments for tremor-related disorders.

References

Application Notes and Protocols for Electrophysiological Recording of Penitrem A Effects on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of Penitrem A, a potent neurotoxic mycotoxin. The primary mechanism of action of this compound is the potent and specific inhibition of large-conductance Ca2+-activated potassium (BK) channels.[1] This blockade alters neuronal excitability and neurotransmitter release, leading to its characteristic tremorgenic effects.

This document offers detailed protocols for studying these effects using patch-clamp electrophysiology, along with tabulated quantitative data from published research and visual diagrams of the experimental workflow and underlying signaling pathways.

Data Presentation

Table 1: Inhibitory Effects of this compound on BK Channels
Cell TypeSubunit CompositionPatch-Clamp ConfigurationThis compound IC₅₀Reference
HEK 293 CellshSlo αWhole-cell6.4 nM[2][3]
HEK 293 CellshSlo α + β1Whole-cell64.4 nM[2][3]
Canine Coronary Smooth Muscle CellsNative BK ChannelsWhole-cellInhibition equivalent to iberiotoxin[2][3]
Table 2: Effects of this compound on Neurotransmitter Release
Brain RegionNeurotransmitterEffectThis compound Concentration/DoseReference
Cerebrocortical SynaptosomesGlutamate213% increase in spontaneous release400 mg mycelium/kg (in vivo)[4]
Cerebrocortical SynaptosomesGABA455% increase in spontaneous release400 mg mycelium/kg (in vivo)[4]
Cerebrocortical SynaptosomesAspartate277% increase in spontaneous release400 mg mycelium/kg (in vivo)[4]
Sheep Corpus Striatum SynaptosomesAspartate68% increase in spontaneous releaseChronic feeding (in vivo)[4]
Sheep Corpus Striatum SynaptosomesGlutamate62% increase in spontaneous releaseChronic feeding (in vivo)[4]
Sheep Corpus Striatum SynaptosomesGABA100% increase in spontaneous releaseChronic feeding (in vivo)[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its electrophysiological investigation.

PenitremA_Mechanism cluster_membrane Neuronal Membrane BK_channel BK Channel K_efflux Hyperpolarization / Repolarization BK_channel->K_efflux K⁺ Efflux Increased_Excitability Increased Neuronal Excitability BK_channel->Increased_Excitability Inhibition leads to Ca_source Voltage-gated Ca²⁺ Channel / Intracellular Stores Ca_source->BK_channel Ca²⁺ influx Penitrem_A This compound Penitrem_A->BK_channel Blockade Neurotransmitter_Release Altered Neurotransmitter Release Increased_Excitability->Neurotransmitter_Release Results in

Caption: Mechanism of this compound action on BK channels.

Electrophysiology_Workflow prep Neuronal Culture Preparation (e.g., Cerebellar Purkinje Neurons) patch Patch-Clamp Recording (Whole-Cell or Inside-Out) prep->patch baseline Establish Baseline Recording (BK Channel Activity) patch->baseline application Bath Application of this compound (Varying Concentrations) baseline->application recording Record Changes in: - Ionic Currents (Voltage-Clamp) - Membrane Potential (Current-Clamp) application->recording analysis Data Analysis - IC₅₀ Determination - Current-Voltage (I-V) Plots - Firing Frequency recording->analysis

Caption: Experimental workflow for electrophysiological recording.

Experimental Protocols

Protocol 1: Preparation of Primary Cerebellar Neuronal Cultures

This protocol is adapted for the culture of cerebellar neurons, which are a key target of this compound-induced neurotoxicity.

Materials:

  • E18-P2 rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated coverslips or culture dishes

  • Sterile dissection tools

Procedure:

  • Dissection: Euthanize pups according to approved institutional guidelines. Dissect the cerebellum in ice-cold dissection medium.

  • Meninges Removal: Carefully remove the meninges from the cerebellar tissue.

  • Enzymatic Digestion: Transfer the tissue to a solution containing papain and incubate at 37°C for 20-30 minutes to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and plate the cells onto coated coverslips at a desired density.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 2-3 days. Recordings can typically be performed after 7-14 days in vitro.

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects

This protocol is designed to measure the effect of this compound on total ionic currents in a neuron.

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in DMSO and dilute to the final desired concentrations in the external solution immediately before use.

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Approach: Under visual guidance, approach a target neuron with the patch pipette while applying slight positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording:

    • Voltage-Clamp: Hold the cell at a membrane potential of -70 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit outward potassium currents, including those carried by BK channels. Record the baseline currents.

    • Current-Clamp: Inject current to maintain the cell at its resting membrane potential and record spontaneous firing activity.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Effect Recording: After a few minutes of perfusion, repeat the voltage-clamp or current-clamp protocols to record the changes in ionic currents or firing patterns induced by this compound.

  • Washout: Perfuse with the control external solution to determine the reversibility of the this compound effect.

Protocol 3: Inside-Out Patch-Clamp Recording for Single BK Channel Activity

This protocol allows for the direct measurement of this compound's effect on individual BK channels.

Solutions:

  • Bath Solution (simulating intracellular environment): Symmetrical potassium solution, e.g., 140 mM KCl, 10 mM HEPES, and a calcium chelator like EGTA to control free Ca²⁺ concentration. Adjust pH to 7.2 with KOH.

  • Pipette Solution (simulating extracellular environment): 140 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 2 mM MgCl₂. Adjust pH to 7.4 with KOH.

  • This compound Solution: Add this compound to the bath solution at the desired concentration.

Procedure:

  • Cell-Attached Configuration: Follow steps 1-4 of the whole-cell protocol to form a gigaohm seal on the membrane of a neuron.

  • Patch Excision: Gently pull the pipette away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

  • Baseline Recording: In voltage-clamp mode, apply a constant depolarizing voltage to the patch (e.g., +40 mV) to observe the opening of single BK channels. Record the baseline channel activity.

  • This compound Application: Perfuse the bath with the this compound-containing solution.

  • Effect Recording: Record the changes in single-channel activity. This compound will cause a decrease in the open probability and/or a complete block of the BK channels in the patch.

  • Data Analysis: Analyze the single-channel recordings to determine changes in open probability, mean open time, and single-channel conductance.

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the electrophysiological effects of this compound on neurons. By specifically targeting BK channels, this compound serves as a valuable pharmacological tool for studying the physiological roles of these channels in neuronal function. Researchers should be aware of the neurotoxic properties of this compound and handle it with appropriate safety precautions. The observed alterations in neuronal excitability and neurotransmitter release due to BK channel blockade are central to the toxin's tremorgenic effects and warrant further investigation, particularly in the context of neurodegenerative diseases and toxicology.

References

Application Notes and Protocols for Calcium Imaging in Penitrem A Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Penitrem A and its Impact on Calcium Signaling

This compound is a potent neurotoxic mycotoxin produced by several species of Penicillium fungi.[1] It is known to cause neurological syndromes in animals and humans, characterized by tremors, convulsions, and ataxia.[1][2] The primary molecular target of this compound is the high-conductance calcium-activated potassium (BK) channel.[1][3] By blocking these channels, this compound disrupts normal neuronal function, leading to hyperexcitability and uncontrolled neurotransmitter release, processes that are intricately linked to intracellular calcium ([Ca2+]) homeostasis.[4]

Calcium imaging is a powerful technique to investigate the downstream effects of this compound's action on BK channels. By visualizing and quantifying changes in intracellular calcium, researchers can elucidate the mechanisms of this compound-induced neurotoxicity, screen for potential therapeutic interventions, and assess the efficacy of drug candidates. These application notes provide detailed protocols and expected outcomes for studying the effects of this compound on neuronal and astrocytic calcium signaling.

Mechanism of Action: From BK Channel Blockade to Calcium Dysregulation

This compound is a potent and selective blocker of BK channels.[5][6] The blockade of these channels leads to a decrease in potassium efflux, resulting in membrane depolarization. This depolarization, in turn, can activate voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium and a subsequent increase in intracellular calcium concentration. This cascade of events is a key contributor to the neurotoxic effects of this compound.

dot

penitrem_a This compound bk_channel BK Channel penitrem_a->bk_channel Blocks k_efflux K+ Efflux ↓ depolarization Membrane Depolarization ↑ k_efflux->depolarization vgcc Voltage-Gated Ca2+ Channels depolarization->vgcc Activates ca_influx Ca2+ Influx ↑ vgcc->ca_influx intracellular_ca Intracellular [Ca2+] ↑ ca_influx->intracellular_ca neurotoxicity Neurotoxicity (e.g., Tremors, Seizures) intracellular_ca->neurotoxicity Leads to

Caption: this compound's signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interaction with BK channels and the expected parameters for calcium imaging experiments.

Table 1: this compound Inhibition of BK Channels

Channel Subunit CompositionIC50 (nM)Reference
BK α subunit only6.4[7][8]
BK α + β1 subunits64.4[7][8]

Table 2: Recommended Parameters for Calcium Imaging Experiments

ParameterFluo-4 AMFura-2 AM
Cell Type Primary Neurons (e.g., Cerebellar Granule Cells, Purkinje Cells), AstrocytesPrimary Neurons, Astrocytes
Loading Concentration 1-10 µM1-10 µM
Loading Time 30-60 minutes30-60 minutes
Loading Temperature Room Temperature or 37°CRoom Temperature or 37°C
De-esterification Time 30 minutes30 minutes
Excitation Wavelength 488 nm340 nm and 380 nm
Emission Wavelength ~520 nm~510 nm
Expected this compound Dose Range 1 nM - 1 µM1 nM - 1 µM

Experimental Protocols

Protocol 1: Calcium Imaging in Primary Neuronal Cultures using Fluo-4 AM

This protocol is designed for investigating the effects of this compound on intracellular calcium dynamics in primary neuronal cultures, such as cerebellar granule neurons, which are known to be affected by the toxin.

Materials:

  • Primary neuronal cell culture (e.g., rat or mouse cerebellar granule neurons)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (in DMSO)

  • Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

  • Cell Preparation:

    • Plate primary neurons on poly-D-lysine coated coverslips or imaging dishes.

    • Culture cells for at least 7 days in vitro to allow for maturation and network formation.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash gently with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for a 30-minute de-esterification period at room temperature.

  • Image Acquisition:

    • Mount the coverslip onto the confocal microscope stage.

    • Excite the Fluo-4 loaded cells using a 488 nm laser and collect emission at ~520 nm.[9]

    • Acquire a baseline fluorescence recording for 2-5 minutes to establish a stable signal.

    • Apply this compound at the desired concentration (e.g., in the range of 10 nM to 1 µM) using a perfusion system or by gentle addition to the imaging chamber.

    • Record the changes in fluorescence intensity over time for at least 10-15 minutes post-application.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the average baseline fluorescence.

    • Analyze parameters such as the peak amplitude of the calcium response, the frequency of calcium oscillations, and the area under the curve.

    • Perform dose-response analysis by testing a range of this compound concentrations.

dot

cluster_prep Cell Preparation cluster_loading Dye Loading cluster_acq Image Acquisition cluster_analysis Data Analysis plate_cells Plate Primary Neurons culture_cells Culture for ≥7 DIV plate_cells->culture_cells prepare_loading Prepare Fluo-4 AM Loading Solution wash1 Wash with HBSS prepare_loading->wash1 incubate_dye Incubate with Fluo-4 AM wash1->incubate_dye wash2 Wash Twice with HBSS incubate_dye->wash2 deesterify De-esterify wash2->deesterify mount Mount on Microscope baseline Acquire Baseline mount->baseline apply_pa Apply this compound baseline->apply_pa record Record Fluorescence Changes apply_pa->record select_roi Select ROIs measure_intensity Measure Fluorescence Intensity select_roi->measure_intensity calculate_deltaf Calculate ΔF/F₀ measure_intensity->calculate_deltaf analyze_params Analyze Ca2+ Parameters calculate_deltaf->analyze_params dose_response Dose-Response Analysis analyze_params->dose_response

Caption: Workflow for Fluo-4 AM calcium imaging.
Protocol 2: Ratiometric Calcium Imaging in Primary Astrocytic Cultures using Fura-2 AM

This protocol is tailored for investigating the effects of this compound on intracellular calcium levels in primary astrocyte cultures. Ratiometric imaging with Fura-2 AM provides a more quantitative measure of intracellular calcium concentration, which can be crucial for understanding the nuanced responses of astrocytes to neurotoxins.

Materials:

  • Primary astrocyte cell culture

  • Fura-2 AM

  • Pluronic F-127

  • HBSS or other suitable imaging buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

  • Cell Preparation:

    • Plate primary astrocytes on poly-L-lysine coated coverslips.

    • Grow cultures to confluency.

  • Dye Loading:

    • Prepare a 5 µM Fura-2 AM loading solution with 0.02% Pluronic F-127 in HBSS.

    • Wash the astrocyte monolayer gently with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 60 minutes at room temperature in the dark.[10]

    • Wash the cells twice with HBSS.

    • Allow for a 30-minute de-esterification period in fresh HBSS at room temperature.[11]

  • Image Acquisition:

    • Place the coverslip in the imaging chamber on the microscope stage.

    • Alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Record baseline ratiometric images for 2-5 minutes.

    • Introduce this compound at the desired concentration.

    • Continue recording ratiometric images for at least 10-15 minutes.

  • Data Analysis:

    • Select ROIs over individual astrocytes.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The F340/F380 ratio is proportional to the intracellular calcium concentration.

    • Analyze the change in the F340/F380 ratio over time in response to this compound.

    • If absolute calcium concentrations are required, a calibration curve can be generated using calcium standards.

dot

start Start prep_cells Prepare Astrocyte Culture start->prep_cells load_fura2 Load with Fura-2 AM prep_cells->load_fura2 acquire_baseline Acquire Baseline (F340/F380 Ratio) load_fura2->acquire_baseline add_penitrem_a Add this compound acquire_baseline->add_penitrem_a acquire_response Acquire Response (F340/F380 Ratio) add_penitrem_a->acquire_response analyze_data Analyze Change in F340/F380 Ratio acquire_response->analyze_data end End analyze_data->end

Caption: Logical flow for Fura-2 AM imaging.

Expected Results and Interpretation

Upon application of this compound, an increase in intracellular calcium is expected in both neurons and astrocytes.

  • In neurons: The blockade of BK channels will lead to membrane depolarization, causing the opening of voltage-gated calcium channels and a subsequent influx of Ca2+. This will be observed as an increase in the Fluo-4 fluorescence intensity or the Fura-2 ratio. At higher concentrations, this compound may induce sustained elevations in intracellular calcium, potentially leading to excitotoxicity.

  • In astrocytes: While astrocytes are not electrically excitable in the same way as neurons, they do express BK channels and respond to changes in the extracellular environment. This compound may induce more complex calcium signaling in astrocytes, including oscillations and intercellular waves. These changes can be indicative of astrocytic activation and their role in the neurotoxic response.

By carefully quantifying the dose-dependent effects of this compound on calcium dynamics, researchers can gain valuable insights into its mechanisms of neurotoxicity and screen for compounds that may mitigate these effects. The protocols provided here offer a robust framework for conducting these critical investigations.

References

Application Notes: Determination of Penitrem A Binding Affinity for the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penitrem A is a potent tremorgenic mycotoxin known to act as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Understanding the binding affinity and kinetics of this compound is crucial for neurotoxicology studies and for the development of potential therapeutic interventions. This application note details a radioligand binding assay protocol to determine the binding affinity of this compound for the GABA-A receptor, specifically targeting the benzodiazepine allosteric site.

Principle of the Assay

This protocol employs a competitive radioligand binding assay to measure the ability of this compound to displace a known radiolabeled ligand from the GABA-A receptor.[3] In this case, [³H]Flunitrazepam, a high-affinity benzodiazepine site agonist, is used as the radioligand.[4][5] The assay is performed using rat brain membranes, which are a rich source of GABA-A receptors.[6] By incubating the membranes with a fixed concentration of [³H]Flunitrazepam and varying concentrations of this compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value represents the concentration of this compound required to displace 50% of the specifically bound [³H]Flunitrazepam. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the receptor.

Quantitative Data Summary

For context, the following table provides IC50 values for various known ligands that interact with the GABA-A receptor at the benzodiazepine binding site, as determined by [³H]Flunitrazepam binding assays.

Table 1: Comparative IC50 Values at the GABA-A Receptor (Benzodiazepine Site)

Compound IC50 (nM) Reference
Flunitrazepam 3.2 [4]
Diazepam 16 [4]
Flumazenil 1.6 [7]
Zolpidem 30 [4]

| CL 218 ,872 | 810 |[4] |

This data is provided for comparative purposes to illustrate the range of affinities observed for compounds acting at this site.

Experimental Protocols

Protocol 1: Rat Brain Membrane Preparation

This protocol is adapted from established methods for preparing brain homogenates for radioligand binding assays.[6][8]

Materials:

  • Whole brains from male Wistar rats (175 ± 25 g)[4]

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (ice-cold)[6]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)[6]

  • Homogenizer (e.g., Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Euthanize rats and rapidly dissect whole brains (excluding the cerebellum).[4]

  • Homogenize the tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer.[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6][8]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6][8]

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water to lyse membranes. Homogenize briefly.[6]

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.[6][8]

  • Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice more to remove endogenous GABA.[6]

  • Resuspend the final pellet in a known volume of Binding Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane suspension and store at -70°C until use.[6]

Protocol 2: [³H]Flunitrazepam Radioligand Binding Assay

This protocol describes a competitive binding experiment to determine the IC50 of this compound.

Materials:

  • Prepared rat brain membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Flunitrazepam (specific activity ~80-90 Ci/mmol)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Diazepam (for non-specific binding determination)[4]

  • 96-well microplates or polypropylene tubes

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: On the day of the experiment, thaw the brain membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 0.1-0.2 mg of protein per assay tube/well.[6]

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate or tubes, set up the following conditions in triplicate:

    • Total Binding: Membranes + Binding Buffer + [³H]Flunitrazepam.

    • Non-specific Binding (NSB): Membranes + 10 µM Diazepam + [³H]Flunitrazepam.[4]

    • Competition: Membranes + varying concentrations of this compound + [³H]Flunitrazepam.

  • Add a constant concentration of [³H]Flunitrazepam to all wells. A concentration of 1-2 nM is typically used, which is near the Kd of the ligand.[4][5]

  • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[4]

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound ligand.[6]

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the competition wells, subtract the NSB CPM from each data point.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic structure of the GABA-A receptor and the site of action for GABA and allosteric modulators.

GABAA_Signaling cluster_receptor GABA-A Receptor (Pentameric) cluster_ligands Ligands & Modulators cluster_response Cellular Response Receptor α β α γ β ion_channel Cl⁻ Channel Influx Cl⁻ Influx ion_channel->Influx Opens GABA GABA (Agonist) GABA->Receptor:f1 Binds at α/β interface BZD Benzodiazepines (e.g., Flunitrazepam) BZD->Receptor:f2 Binds at α/γ interface BZD->Influx Potentiates PenitremA This compound (Antagonist) PenitremA->ion_channel Blocks channel (Non-competitive) Hyperpolarization Hyperpolarization (Inhibition) Influx->Hyperpolarization

Caption: GABA-A receptor signaling pathway with modulator binding sites.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in the competitive binding assay protocol.

Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis arrow arrow A 1. Prepare Rat Brain Membranes D 4. Incubate Membranes with Radioligand & this compound (60 min @ 25°C) A->D B 2. Prepare Serial Dilutions of this compound B->D C 3. Prepare Radioligand ([³H]Flunitrazepam) C->D E 5. Separate Bound/Free Ligand (Rapid Filtration) D->E F 6. Quantify Bound Radioactivity (Scintillation Counting) E->F G 7. Plot Competition Curve & Calculate IC50 F->G

Caption: Workflow for this compound GABA-A receptor binding affinity assay.

References

Use of Penitrem A as a pharmacological tool in ion channel research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penitrem A is a potent indole diterpene mycotoxin known for its tremorgenic effects.[1][2] Beyond its toxicological significance, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of specific ion channels.[3][4] Its primary molecular target is the large-conductance Ca2+-activated potassium (BK) channel, where it acts as a potent and selective antagonist.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in ion channel research, with a focus on BK channels. Its membrane permeability and cost-effectiveness offer distinct advantages over other BK channel blockers like iberiotoxin.[3][4]

Mechanism of Action

This compound exerts its effects primarily by blocking BK channels.[1][3] These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. By inhibiting BK channels, this compound leads to membrane depolarization, which can enhance neuronal firing and muscle contraction.[2] The inhibitory effect of this compound on BK channels is potent, with its affinity being influenced by the channel's subunit composition.[3][4]

Beyond its primary action on BK channels, this compound has been shown to affect other cellular processes. It can induce the production of reactive oxygen species (ROS) through the activation of MAPK signaling pathways and modulate GABAergic neurotransmission.[1][6][7] However, its specificity for BK channels over other potassium channels, such as native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, and native ATP-dependent KATP current, has been demonstrated, highlighting its utility as a selective pharmacological probe.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on ion channels and related cellular processes.

Table 1: Inhibitory Potency of this compound on BK Channels

Channel CompositionCell TypeIC50 ValueReference
hSlo α subunitHEK 293 cells6.4 nM[3][4]
hSlo α + β1 subunitsHEK 293 cells64.4 nM[3][4]

Table 2: Effects of this compound on Vascular Function and Cellular Processes

Experimental ModelMeasured EffectThis compound ConcentrationResultReference
Canine coronary arteriesK+-induced contractionNot specified23 ± 5% enhancement in sensitivity[3][4]
Anesthetized miceBlood pressure response to phenylephrineNot specified36 ± 11% increase[3][4]
Human neutrophilsROS production0.25 µM40% increase over basal levels[6]
Human neutrophilsROS production3.8 µM (EC50)50% maximal effective concentration[6]
Human neutrophilsROS production12.5 µM~330% increase over basal levels[6]
Rat cerebrocortical synaptosomesSpontaneous glutamate release400 mg mycelium/kg (in vivo)213% increase[7]
Rat cerebrocortical synaptosomesSpontaneous GABA release400 mg mycelium/kg (in vivo)455% increase[7]
Rat cerebrocortical synaptosomesSpontaneous aspartate release400 mg mycelium/kg (in vivo)277% increase[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its use.

penitremA_signaling penitremA This compound bk_channel BK Channel penitremA->bk_channel inhibition mapk_pathway MAPK Signaling (MEK1/2, p38, JNK) penitremA->mapk_pathway activates gaba_release GABAergic Neurotransmitter Release penitremA->gaba_release modulates akt_stat3 AKT/STAT3 Signaling penitremA->akt_stat3 inhibits (in cancer cells) membrane_depol Membrane Depolarization bk_channel->membrane_depol leads to ca_influx Ca2+ Influx membrane_depol->ca_influx ros_production ROS Production mapk_pathway->ros_production leads to cell_cycle Cell Cycle Arrest (G1) akt_stat3->cell_cycle regulates

Caption: Signaling pathways modulated by this compound.

experimental_workflow start Start: Prepare cell culture or tissue protocol Select Experimental Protocol (e.g., Electrophysiology, Vascular Reactivity) start->protocol electrophys Electrophysiology (Patch-Clamp) protocol->electrophys vascular Vascular Reactivity (Myograph) protocol->vascular ros_assay ROS Production Assay (DCF fluorescence) protocol->ros_assay application Apply this compound to sample electrophys->application vascular->application ros_assay->application penitrem_prep Prepare this compound stock solution (e.g., in DMSO) penitrem_prep->application data_acq Data Acquisition application->data_acq analysis Data Analysis (e.g., IC50 determination, statistical analysis) data_acq->analysis end End: Interpret results analysis->end

Caption: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on BK channel currents in cultured cells.

Materials:

  • HEK 293 cells transfected with the desired BK channel subunits (e.g., hSlo α or α + β1).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, free Ca2+ adjusted to desired concentration (e.g., 1 µM) (pH 7.2).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Culture HEK 293 cells expressing the BK channel subunits of interest on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline BK channel currents by applying a series of voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • After a stable effect is reached (typically within 2-5 minutes), record BK channel currents again using the same voltage protocol.

  • To determine the IC50, repeat steps 7-9 with a range of this compound concentrations.

  • Wash out the drug with the external solution to assess the reversibility of the block.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +100 mV) before and after drug application. Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50.

Protocol 2: In Vitro Vascular Reactivity Assay

Objective: To assess the effect of this compound on the contractile response of isolated blood vessels.

Materials:

  • Isolated arterial segments (e.g., canine coronary arteries).

  • Wire myograph system.

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Potassium chloride (KCl) for inducing contraction.

Methodology:

  • Dissect and clean the desired artery in ice-cold Krebs-Henseleit solution.

  • Cut the artery into 2-3 mm rings.

  • Mount the arterial rings in the myograph chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Apply a baseline tension to the rings and allow them to equilibrate for at least 60 minutes.

  • Perform a wake-up procedure by contracting the rings with a high concentration of KCl (e.g., 60 mM).

  • After washing and returning to baseline, generate a cumulative concentration-response curve to KCl by adding increasing concentrations of KCl to the bath.

  • Incubate the rings with this compound (at the desired concentration) or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).

  • Generate a second cumulative concentration-response curve to KCl in the presence of this compound or vehicle.

  • Analyze the data by comparing the EC50 and maximal contraction values of the KCl concentration-response curves in the absence and presence of this compound. An increase in sensitivity to KCl-induced contraction is indicative of BK channel inhibition.

Conclusion

This compound is a specific and potent pharmacological tool for the study of BK channels. Its membrane permeability makes it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations of ion channel function and its role in health and disease. As with any potent toxin, appropriate safety precautions should be taken during handling and disposal.

References

Isolating Penitrem A: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium, most notably Penicillium crustosum. As a selective blocker of high-conductance Ca2+-activated potassium (BK) channels, this compound is a valuable tool for neuroscience research and a target for toxicological studies.[1][2][3] This application note provides a detailed protocol for the isolation and purification of this compound from P. crustosum cultures. The methodology covers optimal culture conditions, solvent extraction, and chromatographic purification, yielding high-purity this compound suitable for experimental use. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Introduction

Penicillium crustosum is a common fungus found on a variety of foodstuffs and is the primary producer of this compound.[4][5] This indole-diterpenoid mycotoxin exerts its neurotoxic effects by modulating neurotransmitter release, including glutamate, GABA, and aspartate, and by inhibiting BK channels.[2][5] These properties make this compound a significant compound for studying neurological pathways and a concern for food safety. The isolation of this compound is a critical first step for its toxicological assessment and for its application as a pharmacological tool. The following protocol details a robust method for producing, extracting, and purifying this compound from P. crustosum.

Data Presentation

Table 1: Optimal Culture Conditions for this compound Production
ParameterOptimal ValueMediumNotes
Temperature 22-25°CmYES4, PDA, SPSProduction is highest at 22°C, while fungal growth is optimal at 25°C.[6]
pH 6.5mYES4Higher levels of this compound are produced at a neutral pH.[6]
Incubation Time 3 weeksSPSLonger incubation times generally lead to higher yields.[4]
Culture Type Static Liquid or Solid AgarSPS, PDAStatic conditions are often preferred over agitated liquid cultures for mycotoxin production.[6]
Carbon Source Glucose (50 g/L)Modified CDAGlucose was found to be a strong inducer of this compound biosynthesis.[5][7]
Nitrogen Source GlutamateModified CDAGlutamate significantly increases the production of penitrems.[5][7]
Table 2: this compound Yields from P. crustosum Cultures
Culture MethodYieldSource
200 flasks (100 mL each) of SPS medium~246 mg (pure)El-Banna & Leistner, 1988[4]
Modified CDA with 50 g/L glucose (21 days)~1.13 mg/g dry massRisa et al., 2017[5]
mYES4 medium (16 days, 22°C, pH 6.5)~3.41 µg/mg dry weightKim et al., 2022[6]

Experimental Protocols

This protocol outlines the steps for the isolation and purification of this compound from Penicillium crustosum.

Culture of Penicillium crustosum for this compound Production
  • Media Preparation: Prepare Skimmed Milk (2%)/Potato Extract (2%)/Sucrose (4%) (SPS) liquid medium. Adjust the initial pH to 5.7.[4] Alternatively, Czapek-Dox broth supplemented with yeast extract can be used.[5]

  • Inoculation: Inoculate 100 mL of sterile SPS medium in 500 mL Erlenmeyer flasks with spores of a high-yielding P. crustosum strain.

  • Incubation: Incubate the cultures under static conditions at 25°C for 3 weeks in the dark.[4]

Extraction of Crude this compound
  • Mycelia Separation: After the incubation period, separate the fungal mycelia from the culture broth by filtration. Note that 97-99% of this compound is found in the mycelia.[6]

  • Solvent Extraction: Extract the mycelial mats with 90% acetonitrile or another suitable organic solvent like methylene chloride.[5][8][9] Perform the extraction multiple times to ensure complete recovery of the mycotoxin.

  • Concentration: Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to the column.

    • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the different components of the extract.

    • Collect fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the this compound-containing fractions from the column chromatography to preparative HPLC.[5]

    • A typical isocratic separation can be achieved using an acetonitrile/water (70/30, v/v) mobile phase.[5]

    • Monitor the elution profile using a UV detector.

Verification and Quantification
  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

  • Structural Confirmation: Confirm the identity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protonated molecule [M+H]⁺ should have a mass-to-charge ratio (m/z) of approximately 634.29.[6][10]

  • Quantification: Quantify the yield of pure this compound.

Visualizations

This compound Biosynthesis and Isolation Workflow

G cluster_0 Biosynthesis in Penicillium crustosum cluster_1 Isolation and Purification Tryptophan Tryptophan Geranylgeranyl_PP Geranylgeranyl_PP Tryptophan->Geranylgeranyl_PP Multiple Enzymatic Steps Paxilline Paxilline Geranylgeranyl_PP->Paxilline Multiple Enzymatic Steps Penitrem_A Penitrem_A Paxilline->Penitrem_A Multiple Enzymatic Steps P_crustosum_Culture P. crustosum Culture (SPS Medium, 25°C, 3 weeks) Mycelia_Extraction Mycelia Extraction (Acetonitrile) P_crustosum_Culture->Mycelia_Extraction Crude_Extract Crude Extract Mycelia_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography HPLC_Purification Preparative HPLC Silica_Gel_Chromatography->HPLC_Purification Pure_Penitrem_A Pure this compound HPLC_Purification->Pure_Penitrem_A

Caption: Workflow for the biosynthesis and isolation of this compound.

Signaling Pathway of this compound Neurotoxicity

G Penitrem_A This compound BK_Channel High-Conductance Ca2+-activated K+ Channel (BK Channel) Penitrem_A->BK_Channel Inhibits Neurotransmitter_Release Increased Spontaneous Release of: - Glutamate - Aspartate - GABA Penitrem_A->Neurotransmitter_Release Induces Neurological_Effects Neurological Effects: - Tremors - Seizures - Ataxia BK_Channel->Neurological_Effects Leads to Neurotransmitter_Release->Neurological_Effects Contributes to

References

Application Notes and Protocols for the Development of Immunoassays for Penitrem A Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Contamination of food and feed with this compound poses a significant health risk to both humans and animals, necessitating sensitive and reliable detection methods. Immunoassays offer a powerful platform for the rapid and specific detection of this compound in various matrices. These application notes provide detailed protocols and guidelines for the development of competitive immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for the detection of this compound.

Principle of Competitive Immunoassay for this compound

The detection of small molecules like this compound is typically achieved through a competitive immunoassay format. In this setup, free this compound in the sample competes with a labeled or immobilized this compound conjugate for binding to a limited number of specific anti-Penitrem A antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Components and Development Workflow

The development of a robust immunoassay for this compound involves several key stages, from antigen preparation to assay validation.

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Assay Development cluster_3 Validation Hapten This compound Hapten Synthesis Conjugation Conjugation to Carrier Protein (e.g., BSA, OVA) Hapten->Conjugation Immunization Immunization of Host Animal (e.g., Rabbit) Conjugation->Immunization Titer Titer Determination Immunization->Titer Purification Antibody Purification Titer->Purification ELISA Competitive ELISA Development Purification->ELISA LFIA Lateral Flow Immunoassay Development Purification->LFIA Validation Assay Validation (Sensitivity, Specificity, etc.) ELISA->Validation LFIA->Validation

Caption: Workflow for this compound immunoassay development.

Section 1: Antigen Preparation - this compound Hapten and Conjugates

Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit an immune response.

Protocol 1: Synthesis of a this compound Hapten (Conceptual)

A common strategy for hapten synthesis involves introducing a functional group (e.g., a carboxyl group) that can be used for conjugation. This often involves derivatizing a hydroxyl or other reactive group on the parent molecule.

Materials:

  • This compound

  • Anhydride (e.g., succinic anhydride)

  • Pyridine

  • Appropriate solvents (e.g., Dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound in a suitable solvent under an inert atmosphere.

  • Add an excess of the chosen anhydride and a catalytic amount of pyridine.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

  • Purify the resulting this compound-hapten derivative by column chromatography.

  • Characterize the purified hapten using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure.

Protocol 2: Conjugation of this compound Hapten to Carrier Proteins

The active ester method is a widely used technique for conjugating haptens with carboxyl groups to the amine groups of lysine residues on carrier proteins like Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for assay development.

Materials:

  • This compound-hapten

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carrier protein (BSA or OVA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Dissolve the this compound-hapten, NHS, and DCC/EDC in DMF.

  • Stir the mixture at room temperature for several hours to form the active ester.

  • Dissolve the carrier protein (BSA or OVA) in PBS.

  • Slowly add the active ester solution to the protein solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Remove the unconjugated hapten and byproducts by dialysis against PBS.

  • Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Section 2: Polyclonal Antibody Production

This section outlines the general procedure for producing polyclonal antibodies against the this compound-BSA conjugate in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 3: Production of Anti-Penitrem A Polyclonal Antibodies

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Healthy adult rabbits

  • Sterile syringes and needles

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Pre-immunization Bleed: Collect a small blood sample from each rabbit to serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion by mixing the this compound-BSA conjugate solution (in PBS) with an equal volume of FCA.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Prepare an emulsion of the this compound-BSA conjugate with FIA.

    • Administer booster injections every 3-4 weeks after the primary immunization.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with plates coated with this compound-OVA.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood.

    • Separate the serum and purify the IgG fraction using protein A/G affinity chromatography.

    • Store the purified antibodies at -20°C or -80°C.

Section 3: Competitive ELISA Development

A competitive ELISA is a sensitive method for the quantification of this compound. The following protocol is a starting point and should be optimized for specific antibodies and reagents.

Protocol 4: Competitive Indirect ELISA for this compound

G cluster_0 Plate Coating cluster_1 Competition cluster_2 Detection Coat Coat microtiter plate with this compound-OVA conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Incubate Incubate with a mixture of sample/standard (free this compound) and anti-Penitrem A antibody Wash2->Incubate Wash3 Wash Incubate->Wash3 Secondary Add enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add TMB substrate Wash4->Substrate Stop Add stop solution Substrate->Stop Read Read absorbance Stop->Read

Caption: Competitive indirect ELISA workflow for this compound.

Materials:

  • 96-well microtiter plates

  • This compound-OVA conjugate

  • Purified anti-Penitrem A polyclonal antibody

  • This compound standard

  • Bovine Serum Albumin (BSA)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Assay buffer (PBST with 1% BSA)

Procedure:

  • Plate Coating:

    • Dilute the this compound-OVA conjugate in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Penitrem A antibody for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary:

ParameterValueReference
Detection Limit (ELISA)220 ng/mL[1]

Section 4: Lateral Flow Immunoassay (LFIA) Development

A competitive LFIA provides a rapid, user-friendly, and portable method for the qualitative or semi-quantitative detection of this compound.

Protocol 5: Competitive LFIA for this compound

Caption: Competitive LFIA strip design and principle.

Materials:

  • Backing card

  • Sample pad

  • Conjugate pad

  • Nitrocellulose membrane

  • Wicking pad

  • Anti-Penitrem A antibody

  • Colloidal gold nanoparticles

  • This compound-protein conjugate (for the test line)

  • Secondary antibody (e.g., Goat anti-rabbit IgG, for the control line)

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Gold-Antibody Conjugate:

    • Synthesize or purchase colloidal gold nanoparticles (e.g., 40 nm).

    • Conjugate the anti-Penitrem A antibody to the gold nanoparticles by passive adsorption.

    • Block the conjugate with a solution like BSA to prevent non-specific binding.

    • Centrifuge and resuspend the conjugate in a suitable buffer.

  • Preparation of the LFIA Strip:

    • Test and Control Lines: Dispense the this compound-protein conjugate (test line) and the secondary antibody (control line) onto the nitrocellulose membrane and allow it to dry.

    • Conjugate Pad: Apply the gold-antibody conjugate to the conjugate pad and dry.

    • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and wicking pad onto the backing card.

    • Cutting: Cut the assembled card into individual test strips.

  • Assay Procedure:

    • Apply a defined volume of the sample extract to the sample pad.

    • Allow the liquid to migrate along the strip for a specified time (e.g., 5-10 minutes).

  • Result Interpretation:

    • Negative Result: Two colored lines appear (test line and control line). The absence of this compound allows the gold-antibody conjugate to bind to the test line.

    • Positive Result: Only the control line appears. The presence of this compound in the sample binds to the gold-antibody conjugate, preventing it from binding to the test line. The intensity of the test line is inversely proportional to the this compound concentration.

Section 5: Assay Validation and Data Presentation

Thorough validation is crucial to ensure the reliability of the developed immunoassay. Key validation parameters should be assessed and the data presented clearly.

Validation Parameters:

ParameterDescription
Sensitivity The lowest concentration of this compound that can be reliably detected. Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Specificity (Cross-Reactivity) The ability of the antibody to distinguish this compound from structurally related compounds (e.g., other penitrems, paxilline).
Accuracy (Recovery) The agreement between the measured concentration and the true concentration. Assessed by spiking blank samples with known amounts of this compound.
Precision (Repeatability and Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Matrix Effect The influence of sample components on the assay performance. Evaluated by comparing standard curves prepared in buffer and in sample extracts.

Example Data Presentation:

Table 1: Cross-Reactivity of the Anti-Penitrem A Antibody

CompoundStructureCross-Reactivity (%)
This compound(Structure)100
Penitrem B(Structure)Data to be determined
Paxilline(Structure)Data to be determined
Roquefortine C(Structure)Data to be determined

Table 2: Recovery of this compound from Spiked Samples

MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Corn Extract50DataData
100DataData
200DataData
Walnut Extract50DataData
100DataData
200DataData

These application notes and protocols provide a comprehensive framework for the development of sensitive and specific immunoassays for the detection of this compound. Researchers are encouraged to optimize these protocols based on their specific reagents, equipment, and sample matrices.

References

Application Note: Solid-Phase Extraction for Enhanced Cleanup of Penitrem A in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent neurotoxic mycotoxin produced by Penicillium species, poses a significant threat to animal and human health. Its detection in complex matrices such as animal feed, food products, and biological samples is often hampered by matrix interferences. This application note provides a detailed protocol for the effective cleanup of this compound from complex sample extracts using solid-phase extraction (SPE). The described methodology utilizes a reversed-phase C18 sorbent to isolate the lipophilic this compound from polar and moderately polar matrix components, leading to cleaner extracts, reduced matrix effects in downstream analysis, and improved analytical sensitivity and accuracy.

Introduction

The analysis of this compound in diverse and complex matrices is a critical requirement for food safety, veterinary diagnostics, and toxicology studies. The inherent complexity of these samples often leads to significant matrix effects, which can suppress or enhance the analyte signal in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), resulting in inaccurate quantification.[1] A robust sample cleanup procedure is therefore essential to remove interfering compounds prior to instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.[2][3] For lipophilic mycotoxins like this compound, reversed-phase SPE with a C18 sorbent is highly effective. The non-polar C18 stationary phase retains the non-polar this compound, while allowing more polar interfering compounds to be washed away. Subsequent elution with a non-polar organic solvent yields a cleaner, more concentrated sample extract. This application note details a comprehensive protocol for the cleanup of this compound using C18 SPE cartridges, suitable for a variety of complex matrices.

Quantitative Data Summary

The following table summarizes the recovery data for this compound and other mycotoxins from various complex matrices using methods involving a cleanup step. While specific recovery data for the exact protocol detailed below is not available, these values provide an expected range of performance for similar analytical approaches.

MycotoxinMatrixExtraction MethodCleanup MethodRecovery (%)Reference
This compound Mixed Feed RationsQuEChERSdSPE<60%[4]
This compoundSerumMethylene Chloride ExtractionNot Specified90%[2][3]
This compoundUrineMethylene Chloride ExtractionNot Specified98%[2]
Roquefortine CSerumMethylene Chloride ExtractionNot Specified97%[2][3]
Roquefortine CUrineMethylene Chloride ExtractionNot Specified100%[2]

Experimental Protocols

This section provides a detailed methodology for the extraction and subsequent solid-phase extraction cleanup of this compound from complex matrices.

Sample Preparation and Extraction (QuEChERS-based)

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

Procedure:

  • Homogenization: Weigh 5 g of the homogenized solid sample into a 50 mL centrifuge tube. For liquid samples, use 5 mL.

  • Extraction:

    • Add 10 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid to the centrifuge tube.

    • Vortex or shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Collection: Carefully collect the upper acetonitrile layer (supernatant) for the SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (MeOH, HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of water through the sorbent bed. Ensure the sorbent does not dry out before loading the sample.

  • Sample Loading:

    • Take 5 mL of the acetonitrile extract from the previous step and dilute it with 10 mL of water to ensure proper retention of this compound on the C18 sorbent.

    • Load the diluted extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Follow with a wash of 5 mL of water/methanol (80:20, v/v) to remove moderately polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of acetonitrile through the sorbent bed.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol or acetonitrile/water mixture).

    • Vortex briefly and filter through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and the solid-phase extraction process.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample Complex Matrix Sample (e.g., Animal Feed) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 3. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Water) Washing 4. Washing (Water & Water/Methanol) Drying 5. Drying Elution 6. Elution (Acetonitrile) Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Overall workflow for this compound analysis.

SPE_Process_Detail SPE_Cartridge C18 SPE Cartridge Sorbent Bed Frit Conditioning 1. Conditioning (Methanol) Conditioning->SPE_Cartridge:f0 Wets Sorbent Equilibration 2. Equilibration (Water) Equilibration->SPE_Cartridge:f0 Prepares Sorbent for Sample Sample_Loading 3. Sample Loading (Diluted Extract) Sample_Loading->SPE_Cartridge:f1 this compound Retained Washing 4. Washing (Water & Water/Methanol) Washing->SPE_Cartridge:f1 Interferences Removed Elution 5. Elution (Acetonitrile) Elution->SPE_Cartridge:f1 this compound Eluted

Caption: Detailed steps of the SPE cleanup process.

References

Application Notes and Protocols for In Vivo Microdialysis Monitoring of Penitrem A in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Accidental ingestion by animals and humans can lead to severe neurological effects, including tremors, seizures, and ataxia. Understanding the pharmacokinetics and pharmacodynamics of this compound within the central nervous system (CNS) is crucial for developing effective diagnostic and therapeutic strategies. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals. This methodology provides real-time data on the concentration of exogenous compounds like this compound and endogenous neurotransmitters, offering invaluable insights into its neurotoxic mechanisms.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to monitor this compound and its effects on neurotransmitter levels, specifically GABA and glutamate, in the brain.

Scientific Background

This compound is a lipophilic molecule capable of crossing the blood-brain barrier.[1] Its neurotoxic effects are primarily attributed to its interaction with neurotransmitter systems and its ability to induce cellular stress.

Mechanism of Action:

  • GABAergic System: this compound has complex, region-specific effects on the GABAergic system. In the forebrain, it can act as a positive modulator of GABA-A receptors, while in the cerebellum, it may act as a convulsant by inhibiting GABA-A receptor binding.[2] It has also been shown to inhibit the high-affinity uptake of GABA into cerebellar synaptosomes.[2]

  • Glutamatergic System: Studies on cerebrocortical synaptosomes have demonstrated that this compound significantly increases the spontaneous release of glutamate.[1] It also inhibits the high-affinity uptake of glutamate in the cerebellum.[2]

  • Oxidative Stress: this compound induces the production of reactive oxygen species (ROS) in neuronal cells.[3] This oxidative stress can, in turn, activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 MAPK, JNK), leading to cellular damage.[3][4]

Experimental Applications

In vivo microdialysis can be employed to:

  • Determine the pharmacokinetic profile of this compound in specific brain regions (e.g., cerebellum, cortex, hippocampus).

  • Investigate the real-time effects of this compound on extracellular levels of GABA and glutamate.

  • Correlate neurochemical changes with behavioral observations of tremors and seizures.

  • Evaluate the efficacy of potential therapeutic agents in mitigating this compound-induced neurotoxicity.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from in vivo microdialysis experiments monitoring this compound and its effects. These are intended to serve as examples for data presentation and interpretation.

Table 1: Hypothetical Pharmacokinetics of this compound in Rat Cerebellum Following a Single Intraperitoneal Injection (1 mg/kg)

Time Post-Injection (minutes)Mean this compound Concentration in Microdialysate (ng/mL) ± SEM
0 (Baseline)Not Detected
152.5 ± 0.4
308.9 ± 1.2
6015.3 ± 2.1
9012.1 ± 1.8
1207.8 ± 1.1
1803.1 ± 0.5
2401.2 ± 0.2

Table 2: Hypothetical Changes in Extracellular GABA and Glutamate Levels in Rat Cerebellum Following this compound Administration (1 mg/kg, i.p.)

Time Post-Injection (minutes)% Change in Extracellular GABA (from Baseline) ± SEM% Change in Extracellular Glutamate (from Baseline) ± SEM
0 (Baseline)100 ± 5100 ± 6
30180 ± 15250 ± 20
60250 ± 22400 ± 35
90210 ± 18320 ± 28
120150 ± 12210 ± 19
180110 ± 9130 ± 11
240105 ± 7115 ± 9

Experimental Protocols

Protocol for In Vivo Microdialysis in Rodents

This protocol is adapted from standard procedures for in vivo microdialysis in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)

  • Guide cannulae

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Fraction collector (refrigerated)

  • LC-MS/MS system

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (e.g., cerebellum: AP -10.5 mm, ML ±1.5 mm, DV -2.0 mm from bregma).

    • Implant the guide cannula and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 60-90 minutes.

  • Sample Collection:

    • Collect baseline samples for 60 minutes (e.g., 3 fractions of 20 minutes each).

    • Administer this compound (e.g., 1 mg/kg, intraperitoneally).

    • Collect microdialysate fractions every 15-30 minutes for at least 4 hours.

    • Store samples at -80°C until analysis.

Protocol for LC-MS/MS Analysis of this compound, GABA, and Glutamate

Materials:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) system

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound, GABA, and glutamate analytical standards

  • Internal standards (e.g., deuterated analogs)

Procedure for this compound Analysis:

  • Sample Preparation:

    • Thaw microdialysate samples.

    • Add internal standard.

    • Perform a liquid-liquid or solid-phase extraction if necessary to concentrate the analyte and remove interfering substances.

  • LC-MS/MS Parameters:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B.

    • Set the mass spectrometer to operate in positive ESI mode.

    • Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 634 -> 558).[5]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples based on the standard curve and the peak area ratio to the internal standard.

Procedure for GABA and Glutamate Analysis:

  • Derivatization (if necessary):

    • GABA and glutamate may require derivatization (e.g., with o-phthalaldehyde, OPA) to improve chromatographic retention and ionization efficiency.

  • LC-MS/MS Parameters:

    • Adjust chromatographic conditions for the separation of the derivatized amino acids.

    • Set the mass spectrometer to monitor for the specific transitions of the derivatized GABA and glutamate.

  • Quantification:

    • Follow a similar quantification strategy as for this compound, using appropriate standards and internal standards.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound neurotoxicity and the experimental workflow for its in vivo microdialysis monitoring.

PenitremA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuronal Intracellular Space cluster_synapse Synapse This compound This compound ROS ROS This compound->ROS Induces GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates GABA_Uptake GABA Uptake Inhibition This compound->GABA_Uptake Glutamate_Release Increased Glutamate Release This compound->Glutamate_Release Glutamate_Uptake Glutamate Uptake Inhibition This compound->Glutamate_Uptake MAPK_p38 p38 MAPK ROS->MAPK_p38 Activates JNK JNK ROS->JNK Activates Cellular_Damage Cellular Damage / Neurotoxicity MAPK_p38->Cellular_Damage JNK->Cellular_Damage Glutamate_Release->Cellular_Damage Excitotoxicity

Caption: Proposed signaling pathways of this compound neurotoxicity.

Microdialysis_Workflow Animal_Prep Animal Preparation (Guide Cannula Implantation) Probe_Insertion Microdialysis Probe Insertion & Perfusion with aCSF Animal_Prep->Probe_Insertion Stabilization Stabilization Period (60-90 min) Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection (e.g., 3 x 20 min) Stabilization->Baseline_Collection PenitremA_Admin This compound Administration (e.g., i.p.) Baseline_Collection->PenitremA_Admin PostDose_Collection Post-Dose Sample Collection (e.g., every 15-30 min for 4h) PenitremA_Admin->PostDose_Collection Sample_Analysis Sample Analysis (LC-MS/MS) PostDose_Collection->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

In vivo microdialysis coupled with sensitive analytical techniques like LC-MS/MS offers a powerful platform to investigate the neurotoxic effects of this compound in the brain. The detailed protocols and application notes provided herein serve as a valuable resource for researchers aiming to elucidate the mechanisms of this compound neurotoxicity and to develop potential therapeutic interventions. The ability to monitor both the toxin concentration and its effects on neurotransmitter dynamics in real-time provides a comprehensive understanding of its impact on the CNS.

References

Troubleshooting & Optimization

Technical Support Center: Penitrem A Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penitrem A analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a potent neurotoxic mycotoxin produced by several species of Penicillium fungi. It can contaminate various foodstuffs, including moldy grains, nuts, and cheese, posing a significant health risk to both humans and animals.[1][2] Accurate quantification of this compound is crucial for food safety monitoring, toxicological studies, and in the development of therapeutic interventions for this compound-induced neurotoxicosis.

Q2: What are the main challenges in achieving high recovery of this compound during sample extraction?

The primary challenges in this compound extraction include:

  • Low Recovery: Due to its lipophilic nature, this compound can adhere to sample matrices and labware, leading to losses during extraction.

  • Matrix Effects: Complex sample matrices such as cheese, animal tissues, and feed can contain interfering substances that suppress or enhance the signal of this compound during analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Analyte Stability: this compound may be susceptible to degradation under certain pH and temperature conditions.

Q3: What are the typical analytical methods used for the detection and quantification of this compound?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for the selective determination of this compound in various samples.[3][4] This technique offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations.

Troubleshooting Guide: Improving this compound Recovery

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem 1: Low Recovery of this compound
Possible Cause Troubleshooting Suggestion
Inappropriate Solvent Selection This compound is a lipophilic compound. Ensure the extraction solvent has a suitable polarity. Acetonitrile, methylene chloride, and mixtures of acetonitrile/water are commonly used. For complex matrices, a multi-step extraction with solvents of varying polarity may improve recovery.
Suboptimal pH of Extraction Solvent The stability and solubility of this compound can be pH-dependent. Studies have shown that this compound can be converted to other forms at acidic pH (pH 2-4).[5][6] It is recommended to maintain a neutral to slightly basic pH during extraction to ensure its stability. One study showed optimal production of this compound at a pH of 6.5.[7]
Incomplete Cell Lysis (for fungal cultures) For the extraction from fungal mycelia, ensure complete cell wall disruption to release the intracellular toxin. This can be achieved by methods such as grinding in liquid nitrogen, bead beating, or sonication in the presence of a suitable lysis buffer.
Adsorption to Labware This compound can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware or polypropylene tubes. Rinsing the extraction vessel with the final extract solvent can help recover any adsorbed analyte.
Insufficient Mixing/Homogenization Ensure thorough mixing of the sample with the extraction solvent to maximize the contact surface area and improve extraction efficiency. For solid samples, use a high-speed homogenizer or vortex vigorously. For tissue samples, mechanical disruption is crucial.[8][9]
Problem 2: Poor Reproducibility
Possible Cause Troubleshooting Suggestion
Inconsistent Sample Homogeneity Ensure the sample is homogenous before taking a subsample for extraction. For solid samples, this may involve grinding and thorough mixing.
Variable Extraction Times and Temperatures Standardize the extraction time and temperature for all samples. Prolonged extraction times or elevated temperatures can potentially lead to degradation of this compound. While this compound production by the fungus is sensitive to temperature, its stability during extraction at different temperatures needs to be considered.[7][10]
Inconsistent Solvent Volumes Use precise volumes of all solvents and reagents for each sample to ensure consistency.
Matrix Effect Variability Different lots of the same sample matrix can exhibit varying degrees of matrix effects. The use of a stable isotope-labeled internal standard for this compound can help to compensate for this variability.
Problem 3: High Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Suggestion
Co-elution of Interfering Compounds Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Insufficient Sample Cleanup Implement a more rigorous sample cleanup procedure after the initial extraction. Solid-phase extraction (SPE) is a common and effective technique for removing interfering substances. Choose an SPE sorbent that retains this compound while allowing matrix components to be washed away.
Ion Suppression or Enhancement Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source. To mitigate this, dilute the final extract, use a matrix-matched calibration curve, or employ an internal standard. One study on cheese matrix showed significant signal enhancement for penitrems.[1][2]

Quantitative Data Summary

The following tables summarize reported recovery data for this compound from different matrices.

Table 1: Recovery of this compound from Serum and Urine

MatrixFortification Level (ng/g)Extraction SolventAverage Recovery (%)Relative Standard Deviation (%)Reference
Serum1Methylene Chloride9010[11][12]
Urine1Methylene Chloride9812[11][12]

Table 2: Recovery of Penitrems from Cheese

AnalyteFortification Level (ng/mL)Average Recovery (%)Relative Standard Deviation (%)Reference
This compound50955[1]
This compound100983[1]
This compound1501012[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Serum and Urine

This protocol is adapted from a validated LC-MS/MS screening method.[11][12]

  • Sample Preparation:

    • To 1 mL of serum or urine in a polypropylene centrifuge tube, add 5 mL of methylene chloride.

  • Extraction:

    • Vortex the tube for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the bottom organic layer (methylene chloride) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., acetonitrile/water mixture).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Cheese

This protocol is based on a method developed for the analysis of penitrems in cheese.[1][2]

  • Sample Preparation:

    • Weigh 5 g of homogenized cheese sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

  • Homogenization and Extraction:

    • Homogenize the sample using a high-speed disperser for 3 minutes.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile/water (20:80, v/v).

  • Cleanup (Optional, if high matrix effects are observed):

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reconstituted extract.

    • Wash the cartridge with a low percentage of organic solvent in water.

    • Elute this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 3: Extraction of this compound from Brain Tissue

This is a general protocol for the extraction of small molecules from brain tissue and should be optimized for this compound.[8][9][13][14][15]

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample (e.g., 100-150 mg).

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) at neutral pH using a bead beater or a Dounce homogenizer on ice. This initial step at neutral pH helps maintain the stability of many compounds.[13]

  • Protein Precipitation and Extraction:

    • Add a 4-fold excess of ice-cold acetonitrile to the homogenate to precipitate proteins and extract lipophilic compounds like this compound.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection and Evaporation:

    • Carefully collect the supernatant containing the extracted this compound.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low this compound Recovery

The following diagram illustrates a systematic approach to diagnosing and resolving low recovery issues during this compound extraction.

Troubleshooting_Low_Penitrem_A_Recovery start Start: Low this compound Recovery check_extraction 1. Evaluate Extraction Protocol start->check_extraction solvent Is the extraction solvent appropriate (polarity)? check_extraction->solvent check_cleanup 2. Assess Sample Cleanup spe Is SPE necessary and optimized? check_cleanup->spe check_analysis 3. Verify Analytical Method instrument Is the LC-MS/MS system performing optimally? check_analysis->instrument ph Is the pH of the extraction solvent optimal (neutral)? solvent->ph Yes solution1 Solution: - Test different solvents/mixtures - Increase solvent volume solvent->solution1 No lysis Is cell/tissue homogenization complete? ph->lysis Yes solution2 Solution: - Adjust pH to neutral - Buffer the extraction solvent ph->solution2 No lysis->check_cleanup Yes solution3 Solution: - Use mechanical disruption (homogenizer, sonicator) - Verify lysis efficiency lysis->solution3 No matrix_effects Are matrix effects significant? spe->matrix_effects Yes solution4 Solution: - Introduce or optimize SPE cleanup - Test different SPE sorbents spe->solution4 No matrix_effects->check_analysis Yes solution5 Solution: - Use matrix-matched standards - Use an internal standard - Dilute the final extract matrix_effects->solution5 No solution6 Solution: - Perform system suitability tests - Clean the ion source - Check for analyte degradation in the source instrument->solution6 No end End: Improved Recovery instrument->end Yes solution1->ph solution2->lysis solution3->check_cleanup solution4->matrix_effects solution5->check_analysis solution6->end

A flowchart for troubleshooting low this compound recovery.
Signaling Pathway of this compound Neurotoxicity

This compound exerts its neurotoxic effects primarily by targeting two key components of neurotransmission: GABAergic signaling and large-conductance Ca2+-activated K+ (BK) channels.[16]

Penitrem_A_Neurotoxicity_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Release GABA Release Vesicle->Release GABA_A_Receptor GABA-A Receptor (Cl- Channel) Release->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Leads to BK_Channel BK Channel (K+ Channel) Repolarization Repolarization BK_Channel->Repolarization Contributes to PenitremA This compound PenitremA->Release Increases spontaneous release PenitremA->BK_Channel Blocks

References

Penitrem A stability in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penitrem A. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the stability of this compound in different organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

This compound is a lipophilic mycotoxin and exhibits solubility in a range of organic solvents. Based on available data, it is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetone, and ethanol. It has been noted that this compound does not mix well with water.

Q2: What is the recommended method for preparing a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol. For example, a stock solution can be prepared by dissolving the compound in methanol. To enhance solubility, you can warm the solution to 37°C and use sonication.

Q3: How should I store this compound solutions to ensure stability?

For optimal stability, stock solutions of this compound should be stored at -20°C in tightly sealed vials. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. General guidance for bioactive molecules suggests that solutions stored at -20°C are typically usable for up to one month, though specific stability data for this compound is limited.

Q4: Is this compound stable in acidic conditions?

There is evidence to suggest that this compound has partial instability at an acidic pH, such as that found in the stomach. Therefore, it is advisable to avoid acidic conditions during storage and in experimental buffers if degradation is a concern.

Q5: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways of this compound in organic solvents are not well-documented in publicly available literature, potential degradation could occur through oxidation, hydrolysis of the epoxide ring, or other rearrangements, especially if exposed to light, reactive chemicals, or non-optimal storage conditions. Metabolic degradation in biological systems leads to hydroxylated and other oxidized products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving completely. The concentration is too high for the chosen solvent.Try a lower concentration or a different solvent with higher solubilizing power like DMSO or DMF. Gentle warming (to 37°C) and sonication can also aid dissolution.
The solvent quality is poor or contains water.Use high-purity, anhydrous solvents. Ensure your solvent has not absorbed moisture from the air.
Inconsistent experimental results. Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or lower and protect from light. Confirm the concentration of your stock solution spectrophotometrically if possible before use.
Instability in the assay buffer.Check the pH of your experimental buffer. Avoid highly acidic or basic conditions. If using aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation and is compatible with your experimental system.
Precipitate forms when adding this compound stock solution to an aqueous buffer. The organic solvent from the stock solution is not miscible or causes the compound to precipitate out in the aqueous environment.Decrease the volume of the organic stock solution added to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%). Consider using a solvent like DMSO which is miscible with water. A DMSO:PBS (pH 7.2) (1:2) mixture has been used for solubilizing this compound.

Data on this compound Solubility

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
DMSO:PBS (pH 7.2) (1:2)30 mg/mL
Ethanol10 mg/mL
AcetoneSoluble
WaterPoorly soluble

Note: This data is compiled from publicly available product information sheets. Users should perform their own tests to confirm solubility for their specific experimental conditions.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, gently warm the vial to 37°C in a water bath and sonicate for a few minutes until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -20°C.

Protocol: General Stability Assessment of this compound in an Organic Solvent using HPLC
  • Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent (e.g., methanol) at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area and purity of this compound.

  • Storage: Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from storage.

  • Sample Preparation for HPLC: Allow the aliquot to come to room temperature before opening. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt hplc_t0 HPLC Analysis (Time 0) aliquot->hplc_t0 Initial Sample hplc_tx HPLC Analysis (Time X) storage_neg_20->hplc_tx Time Point Sample storage_4->hplc_tx storage_rt->hplc_tx data_analysis Data Analysis hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Affecting Stability penitrem_a This compound (in Organic Solvent) degradation Degradation Products penitrem_a->degradation temperature Temperature temperature->degradation light Light Exposure light->degradation ph pH of Medium ph->degradation solvent_purity Solvent Purity solvent_purity->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation

Caption: Factors influencing this compound degradation.

Technical Support Center: Analysis of Penitrem A by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Penitrem A, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.[1][2]- Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or use immunoaffinity columns to remove interfering matrix components.[3] - Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression region.[2] - Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering components.
Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix.- Optimize Extraction Solvent: Ensure the solvent system is appropriate for this compound and the sample matrix. Acetonitrile/water or methylene chloride have been used for different matrices.[4][5] - pH Adjustment: For some matrices, adjusting the pH of the sample before extraction can improve recovery.
Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of this compound.- Optimize MS Parameters: Tune the instrument for the specific m/z transitions of this compound (e.g., 634 → 558).[4] - Check Instrument Performance: Perform a system suitability test to ensure the instrument is functioning correctly.
Inconsistent or Irreproducible Results Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[1]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate quantification. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1]
Sample Carryover: Residual this compound from a previous injection is contaminating the current analysis.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples. - Inject Blanks: Run blank injections between samples to assess and mitigate carryover.
Peak Tailing or Splitting Poor Chromatography: Issues with the analytical column or mobile phase.- Column Contamination: Flush the column or, if necessary, replace it. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound and the column chemistry. - Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Co-eluting Interferences: An isobaric or isomeric compound is eluting at or near the same retention time as this compound.[6]- Improve Chromatographic Resolution: Modify the LC gradient or try a column with a different stationary phase to separate the interfering compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[2] In the context of this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike.[2] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank sample extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What is the formula to calculate the matrix effect?

A3: The matrix effect can be quantified as a percentage using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the typical MRM transitions for this compound?

A4: The protonated molecule of this compound ([M+H]⁺) has an m/z of 634. A common and sensitive transition used for quantification is m/z 634 → 558.[4][7] Other qualifier ions that have been detected include m/z 616 and m/z 540.[7]

Q5: What is a suitable internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If a SIL-IS is not available, a structurally similar compound that does not co-elute with this compound and is not naturally present in the samples can be used as an alternative, though it will not correct for matrix effects as effectively.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a study using a liquid-liquid extraction method. High recovery is essential for accurate quantification and indicates an efficient extraction process, which is a prerequisite for assessing matrix effects.

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Serum19010
Urine19812

Data sourced from a study by Tor et al. (2006).[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Serum/Urine

This protocol is adapted from the method described by Tor et al. (2006).[4][5]

  • Sample Preparation:

    • Weigh 1 g of serum or urine into a 15 mL polypropylene tube.

    • Adjust the pH to >10 using ammonium hydroxide.

  • Extraction:

    • Add 10 mL of methylene chloride to the tube.

    • Rotate the sample at medium speed for 30 minutes.

  • Phase Separation:

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Transfer the methylene chloride (bottom layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 60°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Mycotoxin Cleanup in Food/Feed

This is a general protocol that can be adapted for this compound analysis in complex matrices like animal feed or cheese. The specific SPE cartridge and solvents should be optimized for the matrix and analyte.

  • Sample Extraction:

    • Homogenize the sample.

    • Extract a representative portion with an appropriate solvent mixture (e.g., acetonitrile/water, 80:20, v/v).

    • Centrifuge the extract and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column) by passing the conditioning solvent(s) through it.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elution:

    • Elute this compound from the cartridge with a strong solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification A Inconsistent Results or Low Signal B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Significant Matrix Effect Detected? C->D E Optimize Sample Preparation D->E Yes F Improve Chromatographic Separation D->F Yes G Use Matrix-Matched Calibrants D->G Yes H Employ Stable Isotope-Labeled Internal Standard D->H Yes K Proceed with Validated Method D->K No I Re-evaluate Matrix Effect E->I F->I G->I H->I J Acceptable Results? I->J J->E No J->K Yes

Caption: A logical workflow for identifying, mitigating, and verifying the resolution of matrix effects.

Signaling Pathway of this compound-Induced ROS Production

PenitremA This compound Ca_Influx Intracellular Ca²⁺ Increase PenitremA->Ca_Influx MAPK_Pathway MAPK Signaling Pathways (MEK1/2, p38, JNK) PenitremA->MAPK_Pathway Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Calcineurin->MAPK_Pathway ROS Reactive Oxygen Species (ROS) Production MAPK_Pathway->ROS Cellular_Stress Oxidative Stress & Neurotoxicity ROS->Cellular_Stress

Caption: this compound induces ROS production via calcium-dependent and MAPK signaling pathways.

References

Technical Support Center: Penitrem A Fungal Culture Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Penitrem A fungal culture production.

Frequently Asked Questions (FAQs)

Q1: My Penicillium crustosum culture is growing well, but the this compound yield is very low. What are the common causes?

A1: Low this compound yield, despite good fungal growth, can be attributed to several factors:

  • Suboptimal Culture Conditions: this compound is a secondary metabolite, and its production is highly sensitive to environmental parameters. Incorrect temperature, pH, or aeration can favor biomass accumulation over toxin synthesis.

  • Inappropriate Media Composition: The type and concentration of carbon and nitrogen sources in the culture medium are critical. While the fungus may utilize certain nutrients for growth, they may not induce the secondary metabolic pathways leading to this compound production.

  • Lack of Precursors: The biosynthesis of this compound requires specific precursors, namely tryptophan, geranylgeranyl pyrophosphate, and isopentenyl pyrophosphate.[1] Insufficient availability of these building blocks in the medium can limit production.

  • Strain Viability and Genetics: The specific strain of Penicillium crustosum used is crucial. High-yielding strains may lose their productivity over successive subcultures. Genetic mutations can also lead to a decrease in or cessation of this compound synthesis.

  • Inadequate Incubation Time: this compound production is often growth-phase dependent, typically occurring after the initial phase of rapid biomass increase. Harvesting the culture too early can result in low yields.

Q2: What are the optimal culture media for high this compound yield?

A2: Several media have been reported to support good this compound production. The choice of medium can significantly impact the final yield.

  • Czapek-Dox (CDA) Medium: This is a commonly used synthetic medium for the cultivation of fungi.[2] Supplementing it with yeast extract can be crucial for this compound production.[2][3]

  • Yeast Extract Sucrose (YES) Medium: This is another widely used medium for fungal cultures and has been shown to support this compound production.

  • Skimmed Milk/Potato Extract/Sucrose (SPS) Medium: One study found that a medium containing 2% skimmed milk, 2% potato extract, and 4% sucrose supported the highest toxin production.[4]

Q3: How do temperature and pH affect this compound production?

A3: Temperature and pH are critical parameters that need to be carefully controlled.

  • Temperature: The optimal temperature for P. crustosum growth is around 25°C.[4][5] However, the highest this compound production has been observed at slightly lower temperatures, around 22°C, after 14 to 21 days of cultivation.[2] Production is generally active between 10°C and 30°C, but no production is observed at 34°C.[2]

  • pH: An initial pH of 5.7 has been reported as optimal for this compound production in SPS medium.[4] In another study using YES-medium, an elevated pH of around 9 was shown to increase this compound production. Generally, a neutral to slightly alkaline pH appears to be more favorable for toxin biosynthesis than acidic conditions.

Q4: Can I supplement the culture medium to increase the yield?

A4: Yes, supplementing the medium with precursors and specific nutrients can significantly boost this compound production.

  • Carbon Source: Glucose at a concentration of 50 g/L has been shown to have a strong inducing effect on the biosynthesis of penitrems.[2][3] Higher concentrations, however, can be inhibitory.[3]

  • Nitrogen Source: Organic nitrogen sources, particularly glutamate, have been found to be the most favorable for increasing the production of these secondary metabolites.[2][6]

  • Precursor Feeding: Since tryptophan is a direct precursor for the indole moiety of this compound, its addition to the culture medium can potentially enhance the yield.[1][7]

Q5: What is the general workflow for this compound production and analysis?

A5: The general workflow involves culture preparation, inoculation, incubation, extraction, and quantification.

This compound Production Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Media_Prep Media Preparation (e.g., Czapek-Dox, YES) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation with P. crustosum spores Sterilization->Inoculation Incubation Incubation (e.g., 22-25°C, 14-21 days) Inoculation->Incubation Extraction Mycelium Extraction (e.g., with Chloroform) Incubation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Quantification Quantification (HPLC-MS/MS) Purification->Quantification

Caption: General workflow for this compound production and analysis.

Troubleshooting Guides

Issue 1: Poor or No Fungal Growth
Possible Cause Troubleshooting Step
Contamination Inspect cultures for foreign microbes. If contaminated, discard and restart with a pure culture. Ensure sterile techniques are followed during media preparation and inoculation.
Incorrect Media Composition Verify the recipe and preparation of your culture medium. Ensure all components are added in the correct concentrations.[8][9]
Suboptimal Growth Conditions Check and calibrate incubator temperature and pH of the medium. P. crustosum generally grows well at 25°C and a pH between 5.5 and 7.5.[4][5]
Poor Inoculum Quality Use a fresh, viable spore suspension for inoculation. If using a stored culture, verify its viability before starting a large-scale experiment.
Issue 2: Good Growth, but Low/No this compound Production
Possible Cause Troubleshooting Step
Suboptimal Production Conditions Optimize temperature and pH specifically for this compound production. A temperature of 22°C and a neutral to slightly alkaline pH may be more favorable.[2]
Inappropriate Carbon/Nitrogen Source Modify the media to include optimal carbon and nitrogen sources. A glucose concentration of 50 g/L and supplementation with glutamate can be beneficial.[2][3][6]
Insufficient Aeration For submerged cultures, ensure adequate aeration. Shaking the flasks or using a fermenter with controlled aeration can improve yield.
Short Incubation Time Extend the incubation period. This compound is a secondary metabolite, and its production often peaks after the logarithmic growth phase, typically between 14 and 21 days.[2]
Precursor Limitation Supplement the medium with tryptophan, a key precursor for this compound biosynthesis.[1][7]
Strain Degeneration If possible, obtain a new, high-yielding strain of P. crustosum. If using an in-house strain, consider re-isolating from a single spore to maintain productivity.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Production
FactorConditionEffect on this compound ProductionReference(s)
Temperature 22°COptimal for production[2]
25°CGood for growth, slightly lower production[4][5]
34°CNo production[2]
pH 5.7 (initial)Optimal in SPS medium[4]
~9.0Increased production in YES medium
Carbon Source Glucose (50 g/L)Strong inducing effect[2][3]
Glucose (>50 g/L)Inhibitory[3]
Nitrogen Source GlutamateFavorable for production[2][6]
Stress Factors Oxidative Stress (CuSO₄)Stimulates biosynthesis[2]
Salt Stress (NaCl)Inhibitory effect[3]

Experimental Protocols

Protocol 1: Culture of Penicillium crustosum for this compound Production

1. Media Preparation (Czapek-Dox Agar - CDA)

  • Suspend 49.01 grams of Czapek-Dox Agar powder in 1000 ml of distilled water.[9]

  • Heat to boiling to dissolve the medium completely.[9]

  • Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[9]

  • Cool to 45-50°C before pouring into sterile Petri plates.[9]

  • For enhanced this compound production, supplement the medium with 5 g/L of yeast extract before autoclaving.[2]

2. Inoculation and Incubation

  • Inoculate the center of the CDA plates with a sterile loop containing P. crustosum spores.

  • Incubate the plates at 22-25°C for 14-21 days in the dark.[2]

3. Extraction of this compound

  • After incubation, cut the mycelium and agar into small pieces and place them in a flask.

  • Add chloroform to the flask to cover the fungal material.

  • Shake the flask for several hours or leave it overnight to allow for extraction.

  • Filter the mixture to separate the chloroform extract from the fungal biomass.

  • Evaporate the chloroform to obtain the crude extract containing this compound.

4. Quantification of this compound by HPLC-MS/MS

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS).[10][11]

  • Use a C18 column for separation.[12]

  • The mobile phase can consist of a gradient of water and acetonitrile with ammonium formate.[12]

  • Monitor for the characteristic mass-to-charge ratio (m/z) of this compound and its fragments for identification and quantification.[10][11]

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway Overview

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It originates from the precursors tryptophan, geranylgeranyl pyrophosphate (GGPP), and two molecules of isopentenyl pyrophosphate (IPP).[1]

This compound Biosynthesis Pathway cluster_assembly Precursor Assembly cluster_cyclization Cyclization and Rearrangement Tryptophan Tryptophan Prenylation Prenylation Tryptophan->Prenylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->Prenylation IPP Isopentenyl Pyrophosphate (IPP) IPP->Prenylation Cyclization Cyclization Cascade Prenylation->Cyclization Multiple Steps Rearrangement Oxidative Rearrangements Cyclization->Rearrangement Multiple Steps Penitrem_A This compound Rearrangement->Penitrem_A Final Oxidations

Caption: Simplified overview of the this compound biosynthesis pathway.

References

Troubleshooting inconsistent results in Penitrem A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penitrem A bioassays. The information is designed to address common issues and ensure the generation of reliable and consistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound bioassay is showing inconsistent results between experiments. What are the potential causes?

Inconsistent results in this compound bioassays can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • This compound Stock Solution:

    • Inconsistent Concentration: Ensure accurate weighing and complete dissolution of this compound. Use a calibrated analytical balance and high-purity solvent (e.g., DMSO or ethanol).

    • Degradation: this compound may be susceptible to degradation.[1] Prepare fresh stock solutions regularly and store them appropriately (see Q2). Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Cell Viability and Passage Number: Use cells with high viability (>95%) and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity.

    • Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to variability in the final readout. Ensure a homogenous cell suspension and use precise pipetting techniques.

  • Assay Protocol Execution:

    • Inconsistent Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is at a non-toxic level for the cells.

  • Environmental Factors:

    • Temperature and pH: Fluctuations in incubator temperature and CO2 levels can affect cell health and growth, influencing their response to this compound. Mycotoxin production by fungi is known to be sensitive to temperature and pH.[2][3] While this applies to the production of the toxin, these factors can also influence its stability and the cellular response in an assay.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

Proper preparation and storage of this compound are critical for reproducible results.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents such as dimethyl sulfoxide (DMSO) or ethanol to dissolve this compound.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture media, thereby reducing potential solvent toxicity.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute solutions for extended periods.

Q3: The cell viability in my negative control wells is lower than expected. What could be the issue?

Low viability in negative control wells points to a problem with the general cell culture conditions or assay setup, rather than the effect of this compound.

  • Improper Cell Handling: Over-trypsinization, excessive centrifugation, or vigorous pipetting can damage cells.

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can impact cell health. Regularly test your cell cultures for contamination.

  • Media Quality: Ensure the cell culture medium is not expired and has been stored correctly. Components of the media can degrade over time.[3]

  • Solvent Toxicity: The concentration of the solvent used to dissolve this compound may be too high in the final culture volume. Run a solvent toxicity control to determine the maximum tolerated concentration.

  • Incubator Conditions: Verify that the incubator's temperature, humidity, and CO2 levels are optimal for your cell line.

Q4: I am observing a weaker-than-expected effect of this compound in my long-term (e.g., 48-72h) assays. Could this be a stability issue?

Yes, a diminished effect in longer-term assays is a classic sign of compound instability in the cell culture medium.[4]

  • This compound Degradation: this compound may degrade in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.[4] The rate of degradation can be influenced by the medium's composition.[4][5]

  • Troubleshooting Steps:

    • Conduct a Stability Study: Incubate this compound in your cell culture medium under assay conditions (37°C, 5% CO2) without cells. Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound using a suitable analytical method like HPLC-MS/MS.

    • Media Replacement: If instability is confirmed, consider replacing the medium with freshly prepared this compound-containing medium at intermediate time points during the assay.

Q5: Which cell lines are suitable for this compound bioassays?

Since this compound is a neurotoxin, cell lines of neuronal origin are often the most relevant.[6][7][8]

  • Neuroblastoma Cell Lines:

    • SH-SY5Y (Human): A commonly used human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

    • Neuro-2a (N2a) (Mouse): Another widely used neuroblastoma cell line in neurotoxicity studies.[9][10]

  • Other Potential Cell Lines:

    • PC12 (Rat): Derived from a rat pheochromocytoma, these cells can also be differentiated into a neuron-like state.

    • While not neuronal, cell lines like HepG2 (human hepatoma) and Caco-2 (human colorectal adenocarcinoma) are often used in general mycotoxin cytotoxicity screening.[11]

The choice of cell line should be guided by the specific research question and the desired biological relevance.

Data Presentation

Table 1: Factors Influencing this compound Production by Penicillium crustosum

FactorConditionEffect on this compound ProductionReference
Temperature 22°COptimal for highest yield after 14-21 days[2]
24-30°CHigher initial production (at 7 days)[2]
34°CNo production observed[2]
pH Acidic (pH 3)Production observed[2]
Neutral (pH 6)Favorable for production[2]
Basic (pH 9)Favorable for production[2]
Culture Media Czapek-Dox agar (CDA)Most favorable for synthesis[2]
Cheese model mediumExceptionally high production[2]
Carbon Source Glucose (50 g/L)Strong inducing effect[2]
Nitrogen Source GlutamateFavorable supplement, significantly increases production[2]
Stress Factors CuSO4 (Oxidative stress)Remarkably stimulates biosynthesis[2]
NaCl (Salt stress)Inhibitory effect[2]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cell line (e.g., SH-SY5Y or Neuro-2a).

1. Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (high purity)

  • DMSO (anhydrous, cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background absorbance.

3. Data Analysis:

  • Subtract the absorbance of the media-only blank from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Penitrem_A_Signaling_Pathway penitrem_a This compound gaba_release GABAergic Neurotransmission penitrem_a->gaba_release Alters inhibition Inhibition penitrem_a->inhibition stimulation Stimulation penitrem_a->stimulation bk_channel BK Channels (High-conductance Ca2+- activated K+ channels) imbalance Neurotransmitter Imbalance bk_channel->imbalance gaba_release->imbalance glutamate_aspartate Glutamate & Aspartate Release glutamate_aspartate->imbalance inhibition->bk_channel stimulation->glutamate_aspartate neurotoxicity Neurotoxicity (Tremors, Seizures) imbalance->neurotoxicity

Caption: Mechanism of this compound neurotoxicity.

Bioassay_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture incubation1 2. Incubation (24h for attachment) cell_culture->incubation1 treatment 3. This compound Treatment (Serial Dilutions) incubation1->treatment incubation2 4. Incubation (e.g., 24-72h) treatment->incubation2 assay_dev 5. Add Assay Reagent (e.g., MTT) incubation2->assay_dev incubation3 6. Incubation (2-4h) assay_dev->incubation3 solubilization 7. Solubilization incubation3->solubilization readout 8. Read Absorbance (Plate Reader) solubilization->readout analysis 9. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: General workflow for a cell-based cytotoxicity assay.

References

Technical Support Center: Optimizing Electrophysiology Protocols for Penitrem A Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Penitrem A in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective blocker of large-conductance Ca2+-activated potassium (BKCa or KCa1.1) channels.[1] It is a tremorgenic indole alkaloid mycotoxin produced by various Penicillium species.[2][3] Its primary mechanism of action in electrophysiological studies is the inhibition of BK channel currents.[2]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[1] It is recommended to store this compound at -20°C.[1] For experimental use, prepare concentrated stock solutions in DMSO and dilute to the final concentration in the extracellular solution immediately before application.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for BK channels, it can have other effects, particularly at higher concentrations. It has been shown to impair GABAergic neurotransmission in the cerebellum and can increase the spontaneous release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes.[2][4][5] Additionally, this compound can induce the production of reactive oxygen species (ROS).[6][7]

Q4: How does the β1 subunit of the BK channel affect the potency of this compound?

The presence of the β1 subunit significantly decreases the potency of this compound. The IC50 for blocking BK channels composed of only the α subunit is significantly lower than for channels containing both α and β1 subunits.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound on outward currents. 1. Incorrect channel subtype: The cell type under investigation may not express BK channels, or may express BK channel subtypes with low sensitivity to this compound. 2. This compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Insufficient concentration: The concentration of this compound may be too low to elicit a response, especially if the BK channels have associated β subunits.1. Verify BK channel expression: Confirm the presence of BK channels in your cell type using techniques like RT-PCR, Western blot, or by using a known BK channel opener. 2. Prepare fresh this compound solution: Prepare a fresh dilution from a properly stored stock solution. 3. Increase this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and channel composition.
Inconsistent or variable block with this compound. 1. Vehicle (DMSO) effects: High concentrations of DMSO can have independent effects on ion channels and cell health.[8][9][10][11][12] 2. Incomplete solution exchange: The perfusion system may not be adequately exchanging the control solution with the this compound-containing solution.1. Minimize final DMSO concentration: Keep the final concentration of DMSO in your recording solution below 0.1%. Run a vehicle control experiment to assess the effect of DMSO alone. 2. Check perfusion system: Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Increase the perfusion rate if necessary.
Gradual rundown of currents during this compound application. 1. Non-specific binding: this compound is lipophilic and may accumulate in the cell membrane or perfusion tubing over time. 2. Cell health deterioration: Prolonged exposure to this compound or the vehicle could be affecting cell viability.1. Use a stable perfusion system: Ensure that the materials in your perfusion system are compatible with lipophilic compounds. 2. Monitor cell health: Continuously monitor cell health parameters such as resting membrane potential and input resistance. Limit the duration of this compound application.
Difficulty achieving a stable gigaohm seal after this compound application. 1. Membrane property changes: this compound or the vehicle may alter the properties of the cell membrane, making seal formation more difficult.1. Establish seal before application: Obtain a stable gigaohm seal before perfusing with this compound. 2. Optimize pipette pressure: Adjust the positive pressure applied to the pipette to prevent debris from obstructing the tip.[13]

Quantitative Data Summary

Parameter Value Cell Type/Condition Reference
IC50 (BK channel block) 6.4 nMhSlo α subunit expressed in HEK 293 cells[1]
IC50 (BK channel block) 64.4 nMhSlo α + β1 subunits expressed in HEK 293 cells[1]
IC50 (GABA uptake inhibition) 20 µMCerebellar synaptosomes[1]
IC50 (Glutamate uptake inhibition) 47 µMCerebellar synaptosomes[1]
EC50 (ROS production) 3.8 µMHuman neutrophils[6][7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[1]

  • On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).

Whole-Cell Patch-Clamp Protocol for this compound Application

This protocol is adapted from standard whole-cell patch-clamp procedures.[14][15][16][17][18][19]

  • Cell Preparation: Prepare your cells of interest (e.g., cultured cells or acute brain slices) and place them in the recording chamber with oxygenated artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Intracellular Solution: A typical potassium-based intracellular solution may contain (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

  • Seal Formation: Approach a healthy cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Record baseline BK channel currents. These can be elicited by a voltage step protocol (e.g., from a holding potential of -80 mV to depolarizing steps from -60 mV to +80 mV in 20 mV increments).

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Ensure complete solution exchange.

  • Effect Recording: Record the currents again using the same voltage step protocol to observe the inhibitory effect of this compound.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out this compound and observe any recovery of the current.

Inside-Out Patch-Clamp Protocol for this compound Application

This protocol allows for the application of this compound to the intracellular face of the membrane patch.[20][21][22]

  • Cell-Attached Formation: Follow steps 1-4 of the whole-cell protocol to achieve a stable cell-attached configuration.

  • Patch Excision: Gently pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular side of the membrane is exposed to the bath solution.

  • Baseline Recording: Record single-channel or macroscopic currents at a specific holding potential in the control bath solution.

  • This compound Application: Perfuse the chamber with a solution containing this compound to apply it to the intracellular face of the patch.

  • Effect Recording: Record channel activity in the presence of this compound to observe its blocking effect.

Visualizations

PenitremA_BK_Channel_Block PenitremA This compound BK_Channel BK Channel (α subunit) PenitremA->BK_Channel Blocks K_efflux K+ Efflux BK_Channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: this compound directly blocks the BK channel, inhibiting K+ efflux.

PenitremA_Troubleshooting_Workflow start Experiment Start: Apply this compound q1 Is there a change in outward current? start->q1 a1_yes Experiment is successful q1->a1_yes Yes a1_no No change observed q1->a1_no No q2 Is BK channel expression confirmed? a1_no->q2 a2_yes Increase this compound concentration q2->a2_yes Yes a2_no Verify BK channel expression (e.g., RT-PCR, Western Blot) q2->a2_no No q3 Is the response still absent? a2_yes->q3 a3_yes Prepare fresh this compound stock q3->a3_yes Yes a3_no Continue with experiment q3->a3_no No

Caption: A logical workflow for troubleshooting a lack of this compound effect.

PenitremA_Signaling_Pathways PenitremA This compound BK_Channel BK Channel PenitremA->BK_Channel Inhibits GABA_System GABAergic System PenitremA->GABA_System Modulates ROS_Production ROS Production PenitremA->ROS_Production Induces Neuronal_Excitability Decreased Neuronal Hyperpolarization BK_Channel->Neuronal_Excitability Neurotransmission_Alteration Altered Neurotransmission GABA_System->Neurotransmission_Alteration Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress

Caption: Overview of signaling pathways affected by this compound.

References

Preventing Penitrem A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Penitrem A to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

Solid this compound should be stored at -20°C for long-term stability.[1][2] Provided the vial is kept tightly sealed, the solid compound can be stored for up to 6 months under these conditions.

Q2: How should I prepare and store this compound solutions?

It is best to prepare and use solutions on the same day.[1] If storage is necessary, prepare stock solutions, dispense them into single-use aliquots in tightly sealed vials, and store them at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[3] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.[1]

Q3: Which solvents are suitable for dissolving this compound?

This compound is soluble in several organic solvents, including DMSO (up to 20 mg/ml), DMF (up to 20 mg/ml), ethanol (up to 10 mg/ml), methanol, and acetone.[1][2][3][4] It has poor solubility in water.[2]

Q4: Is this compound sensitive to pH?

Yes, this compound is unstable in acidic conditions. Studies have shown that it can be converted to other compounds, such as thomitrems A and E, at a pH of 4 or lower.[5][6] It is stable at a pH of 5 and higher.[5][6] Therefore, acidic buffers or solvents should be avoided during storage.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Q: I suspect my this compound sample has degraded. What are the likely causes and how can I check?

A: Degradation can be caused by improper storage conditions. The most common factors are exposure to acidic pH, extended storage in solution at improper temperatures, and repeated freeze-thaw cycles.

To investigate, you can perform a purity analysis using HPLC-MS/MS. Degradation may appear as a decrease in the area of the primary this compound peak and the appearance of new peaks corresponding to degradation products.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureMaximum DurationKey Considerations
Solid -20°CUp to 6 monthsKeep vial tightly sealed.
Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][3]
Solution -80°CUp to 6 monthsPreferred for longer-term solution storage.[3]
Table 2: Solvent Suitability for this compound Stock Solutions
SolventReported SolubilityNotes
DMSO~20 mg/mLCommon solvent for stock solutions.[1][3]
DMF~20 mg/mLAlternative to DMSO.[3]
Ethanol~10 mg/mLSuitable for biological assays where DMSO is not desired.[3]
MethanolSolubleA suitable alternative to ethanol.[2][4]
AcetoneSolubleLess common for biological applications.[4]
Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting suspected this compound degradation.

G start Suspicion of This compound Degradation check_purity Analyze sample purity via HPLC-MS/MS start->check_purity is_degraded Is degradation confirmed? (New peaks / reduced main peak) check_purity->is_degraded check_storage Review Storage Protocol is_degraded->check_storage Yes no_issue No Degradation Detected. Proceed with experiment. is_degraded->no_issue No check_ph Was solution acidic? (pH < 5) check_storage->check_ph check_temp Was solution stored correctly? (-20°C or -80°C) check_ph->check_temp No ph_issue Root Cause: Acidic Instability Action: Use neutral pH buffers. Discard sample. check_ph->ph_issue Yes check_cycles Were multiple freeze-thaw cycles performed? check_temp->check_cycles Yes temp_issue Root Cause: Temperature Instability Action: Store aliquots at -80°C. Discard sample. check_temp->temp_issue No cycle_issue Root Cause: Freeze-Thaw Cycles Action: Prepare single-use aliquots. Discard sample. check_cycles->cycle_issue Yes other_issue Contact Technical Support for further investigation. check_cycles->other_issue No

Caption: Troubleshooting decision tree for this compound degradation.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC-MS/MS

This protocol describes a general method to quantitatively assess the stability of this compound in a specific solvent under defined storage conditions.

1. Reagent and Sample Preparation

  • This compound Stock Solution: Accurately weigh solid this compound and dissolve in the desired solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the storage buffer/solvent to a final concentration suitable for analysis (e.g., 1 µg/mL).

  • Time-Zero (T0) Sample: Immediately after preparing the working solution, transfer an aliquot for immediate analysis. This serves as the baseline.

  • Storage Samples: Dispense the remaining working solution into multiple sealed, light-protected vials. Store these under the desired conditions (e.g., -20°C, 4°C, room temperature).

2. Stability Time Points

  • Analyze one vial from the stored samples at predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days).

  • Before analysis, allow the sample to fully thaw and reach room temperature. Vortex briefly to ensure homogeneity.

3. HPLC-MS/MS Analysis

  • The following parameters are based on established methods for this compound analysis and may require optimization for your specific instrument.[7][8]

    • HPLC Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 100 x 2.1 mm, 2.6 µm) is suitable.[7]

    • Mobile Phase A: Water with 2 mM ammonium formate.[7]

    • Mobile Phase B: 95% Acetonitrile with 2 mM ammonium formate.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Gradient: A linear gradient can be used, for example: start at 30% B, increase to 80% B over 16.5 minutes, then increase to 95% B.[7]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion for this compound will lose water during ionization. Monitor characteristic precursor -> product ion transitions for quantification and confirmation.

4. Data Analysis

  • Integrate the peak area of this compound for each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample:

    • % Remaining = (Peak Area at Time_X / Peak Area at T0) * 100

  • A significant decrease in the percentage remaining indicates degradation. Monitor for the appearance and increase of new peaks, which may be degradation products.

Experimental Workflow Diagram

G prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare Working Solution (e.g., 1 µg/mL) prep_stock->prep_work aliquot Aliquot into multiple vials for storage prep_work->aliquot t0 T0 Analysis: Analyze one aliquot immediately aliquot->t0 (1 aliquot) store Store remaining aliquots under test conditions (Temp, Light, etc.) aliquot->store (rest) hplc Analyze via HPLC-MS/MS t0->hplc tx Time-Point Analysis: (e.g., Day 1, 7, 14, 30) store->tx tx->hplc data Calculate % Remaining vs. T0 hplc->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.
Potential Degradation Pathways

This compound's complex structure is susceptible to specific chemical transformations that can be considered degradation in an experimental context.

G penitrem_a This compound (Stable Form) acid_cond Acidic Conditions (pH < 5) penitrem_a->acid_cond oxid_cond Oxidative Stress / Metabolism penitrem_a->oxid_cond thomitrems Thomitrem A / E (Conversion Products) acid_cond->thomitrems Acid-catalyzed rearrangement oxid_prod Oxidized & Hydrated Products oxid_cond->oxid_prod Hydroxylation, Epoxidation, etc.

Caption: Simplified this compound degradation and conversion pathways.

References

Optimizing dose and administration route for in vivo Penitrem A studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose and administration routes for in vivo studies of Penitrem A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in vivo?

A1: this compound is a potent neurotoxin produced by several species of Penicillium fungi. It is known to cause tremors, convulsions, and ataxia in animals. In vivo studies are crucial for understanding its mechanisms of neurotoxicity, determining lethal and effective doses, and investigating potential therapeutic interventions for intoxications.

Q2: What are the common animal models used for in vivo this compound studies?

A2: The most common animal models for this compound studies are mice and dogs. Mice are frequently used for determining dose-response relationships and lethal doses due to their small size and ease of handling. Dogs are often studied in the context of accidental intoxications from moldy food.

Q3: What are the primary administration routes for this compound in animal studies?

A3: The primary routes of administration for this compound in laboratory settings are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route can significantly impact the absorption, distribution, and observed toxicity of the compound.

Q4: What are the typical clinical signs of this compound intoxication in animals?

A4: Animals administered with this compound typically exhibit neurological signs such as sustained tremors, ataxia (lack of voluntary coordination of muscle movements), convulsions, and nystagmus (involuntary eye movement). The severity and onset of these signs are dose-dependent.

Q5: How is this compound metabolized in the body?

A5: this compound is primarily metabolized in the liver. In vivo studies in mice have shown that it is extensively metabolized into several more hydrophilic metabolites.

Troubleshooting Guide

Issue 1: No observable tremors at the expected dose.

  • Possible Cause 1: Incorrect Dose Calculation. Double-check all calculations for dose preparation, including the molecular weight of this compound and the body weight of the animals.

  • Possible Cause 2: Inadequate Vehicle/Solvent. this compound is a lipophilic compound and requires an appropriate vehicle for dissolution and administration. Corn oil is a commonly used vehicle for subcutaneous and oral administration. Ensure the this compound is fully dissolved.

  • Possible Cause 3: Administration Route. The bioavailability of this compound can vary significantly with the route of administration. Oral administration may lead to lower systemic exposure compared to intraperitoneal or subcutaneous routes due to first-pass metabolism in the liver.

  • Possible Cause 4: Animal Strain/Species Differences. Susceptibility to neurotoxins can vary between different strains and species of animals. The reported effective doses may not be directly transferable to the specific animal model you are using.

Issue 2: High variability in tremor intensity between animals in the same dose group.

  • Possible Cause 1: Inconsistent Administration. Ensure precise and consistent administration technique. For oral gavage, confirm the entire dose is delivered to the stomach. For injections, ensure the correct depth and location are used for each animal.

  • Possible Cause 2: Animal Stress. High levels of stress can influence physiological responses. Handle animals gently and allow for an adequate acclimatization period before the experiment.

  • Possible Cause 3: Individual Differences in Metabolism. Genetic variations can lead to differences in the rate of metabolism and clearance of this compound, resulting in varied responses.

Issue 3: Unexpected animal mortality at doses reported to be non-lethal.

  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve this compound could have its own toxicity, especially if administered in large volumes. Always run a vehicle-only control group.

  • Possible Cause 2: Animal Health Status. Underlying health issues in the animals can increase their susceptibility to the toxin. Ensure all animals are healthy and free of disease before starting the experiment.

  • Possible Cause 3: Errors in Solution Preparation. An error in the preparation of the dosing solution could lead to a much higher dose being administered than intended. Always re-verify calculations and measurements.

Quantitative Data Summary

The following tables summarize the reported effective and lethal doses of this compound for different administration routes in mice.

Table 1: Effective Doses of this compound in Mice

Administration RouteDose (mg/kg)Observed EffectReference
Oral0.50Lowest tremor-inducing dose
Oral2.74Estimated half-maximal effective dose (ED50) for tremors
Oral8.0Severe spontaneous tremors and convulsions
Intraperitoneal1.0Severe sustained tremors

Table 2: Lethal Doses (LD50) of this compound in Mice

Administration RouteLD50 (mg/kg)Reference
Intraperitoneal1.05

Experimental Protocols

1. Preparation of this compound Solution for In Vivo Administration

  • For Subcutaneous or Oral Administration:

    • Weigh the required amount of purified this compound.

    • Dissolve the this compound in a suitable vehicle, such as corn oil.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • The final concentration should be calculated to deliver the desired dose in a specific volume (e.g., 10 ml/kg body weight).

2. Administration Protocols in Mice

  • Oral Gavage:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse and tilt it slightly downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Subcutaneous (SC) Injection:

    • Gently lift a fold of skin on the back of the mouse, between the shoulder blades.

    • Insert a 25-27 gauge needle into the "tent" of skin.

    • Aspirate to ensure the needle has not entered a blood vessel, then inject the solution.

Visualizations

Signaling Pathway of this compound Neurotoxicity

PenitremA_Pathway penitremA This compound bk_channel BK Channel (High-Conductance Ca2+- activated K+ Channel) penitremA->bk_channel inhibition bk_channel->inhibition depolarization Membrane Depolarization inhibition->depolarization Inhibition leads to vgcc Voltage-Gated Ca2+ Channels depolarization->vgcc Activates ca_influx Increased Intracellular Ca2+ vgcc->ca_influx Promotes neurotransmitter_release Increased Neurotransmitter Release ca_influx->neurotransmitter_release Triggers glutamate Glutamate (Excitatory) neurotransmitter_release->glutamate gaba GABA (Inhibitory) neurotransmitter_release->gaba neuronal_hyperexcitability Neuronal Hyperexcitability glutamate->neuronal_hyperexcitability Contributes to gaba->neuronal_hyperexcitability Modulates tremors Tremors & Convulsions neuronal_hyperexcitability->tremors

Caption: Mechanism of this compound-induced neurotoxicity.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization (e.g., 1 week) dose_prep This compound Solution Preparation acclimatization->dose_prep randomization Randomization of Animals into Treatment Groups dose_prep->randomization administration This compound Administration (Oral, IP, or SC) randomization->administration observation Behavioral Observation (Tremor Scoring, etc.) administration->observation data_collection Data Collection (e.g., Video Recording) observation->data_collection euthanasia Euthanasia & Tissue Collection (e.g., Brain, Liver) data_collection->euthanasia analysis Data Analysis (Statistical Tests) euthanasia->analysis reporting Reporting of Results analysis->reporting

Caption: General workflow for an in vivo this compound study.

Technical Support Center: Penitrem A Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penitrem A certified reference materials (CRMs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with the use and development of this compound CRMs. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a certified reference material important?

A1: this compound is a complex, lipophilic indole-diterpenoid mycotoxin produced by various Penicillium species, most notably Penicillium crustosum.[1] It is a potent neurotoxin that can cause tremors, convulsions, and ataxia in animals, with dogs being particularly susceptible.[1] A Certified Reference Material (CRM) for this compound is crucial for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories. CRMs are essential for method validation, instrument calibration, and quality control in food safety testing, toxicological studies, and drug development.[2][3]

Q2: What are the main challenges in producing a stable this compound CRM?

A2: The primary challenges in developing a this compound CRM stem from its chemical complexity and stability. Key issues include:

  • Chemical Instability: this compound is susceptible to degradation under certain conditions. For instance, it can be converted to other compounds like thomitrem A and E in acidic environments (pH 2-4).[4][5] Its stability can also be affected by temperature and light, although specific quantitative data on these factors are limited.

  • Purity Assessment: Achieving and accurately certifying a high level of purity is challenging due to the potential presence of structurally similar penitrem analogues and other co-produced mycotoxins like roquefortine C.[1]

  • Homogeneity and Stability Testing: Ensuring that every unit of the CRM batch has the same concentration (homogeneity) and that this concentration remains stable over time (long-term stability) requires rigorous testing and statistical analysis as outlined in standards like ISO 17034.[6][7]

  • Accurate Characterization: The complex structure of this compound requires multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), for unambiguous identification and quantification.

Q3: What are the known degradation products or metabolites of this compound?

A3: In biological systems, this compound undergoes Phase I metabolism in the liver, leading to the formation of several oxidized and hydrated metabolites that are more hydrophilic than the parent compound.[1][8][9] These can include mono- and di-oxygenated isomers.[1] Under acidic conditions, this compound can be converted to thomitrem A and E.[4][5] A comprehensive understanding of these degradation products is vital for developing stability-indicating analytical methods.

Q4: In what solvents is this compound soluble?

Troubleshooting Guides

Issues with Preparing Standard Solutions
Problem Possible Causes Troubleshooting Steps
Incomplete dissolution of this compound in solvent. 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. Low temperature affecting solubility.1. Ensure the use of an appropriate organic solvent such as methanol, acetonitrile, or DMSO.2. Gently warm the solution in a water bath.3. Use sonication to aid dissolution.4. If the issue persists, try a different recommended solvent.
Precipitation of this compound after dilution. 1. Dilution into a solvent of lower dissolving power (e.g., high water content).2. Exceeding the solubility limit in the final solvent mixture.1. Minimize the amount of aqueous solution in the final mixture when diluting from an organic stock.2. Prepare intermediate dilutions in a miscible solvent before the final dilution.3. Ensure the final concentration is below the solubility limit in the working solution.
Rapid degradation of the standard solution. 1. Storage at inappropriate temperature or light conditions.2. Use of acidic solvents or buffers (pH < 5).[4][5]3. Contaminated solvent.1. Store stock solutions at -20°C or below in amber vials to protect from light.2. Prepare fresh working solutions daily.3. Avoid acidic conditions. Use neutral pH buffers if necessary, but verify stability.4. Use high-purity, HPLC-grade solvents.
Analytical Issues during HPLC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting). 1. Injection of the standard in a solvent stronger than the initial mobile phase.2. Column contamination or degradation.3. Interaction of the analyte with active sites on the column or in the system.1. Ensure the injection solvent is similar to or weaker than the initial mobile phase.2. Flush the column with a strong solvent or perform a column regeneration procedure.3. Use a guard column to protect the analytical column.4. Consider a different column chemistry if secondary interactions are suspected.
Low signal intensity or ion suppression. 1. Matrix effects from co-eluting compounds in the sample.2. Suboptimal ionization source parameters.3. Degradation of the analyte in the autosampler or during ionization.1. Improve sample clean-up to remove interfering matrix components.2. Use a stable isotope-labeled internal standard to compensate for matrix effects.3. Optimize MS source parameters (e.g., temperature, gas flows, voltages).4. Ensure the mobile phase is compatible with efficient ionization.
Inconsistent retention times. 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition or flow rate.3. Changes in column temperature.1. Increase the column equilibration time in the analytical method.2. Ensure the mobile phase is properly degassed and that the pump is functioning correctly.3. Use a column oven to maintain a constant temperature.
Presence of unexpected peaks. 1. Degradation of this compound in the sample or standard.2. Presence of isomers or related penitrem compounds.3. Carryover from a previous injection.1. Analyze a fresh standard to confirm if the peak is a degradation product.2. Review the mass spectrum of the unexpected peak to identify potential isomers or related compounds.3. Inject a blank solvent run to check for carryover and improve the needle wash method in the autosampler.

Experimental Protocols

Protocol 1: Purity Assessment and Characterization of this compound

This protocol outlines a general approach for the characterization and purity assessment of a candidate this compound reference material.

  • Structural Confirmation (NMR):

    • Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by comparing the observed chemical shifts with literature values.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

  • Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV detector at a wavelength of 230 nm and 296 nm.

    • Procedure:

      • Prepare a stock solution of the this compound candidate material in acetonitrile.

      • Inject the solution and analyze the chromatogram for the presence of impurities.

      • Calculate the purity of the main peak as a percentage of the total peak area of all detected peaks (area percent method).

  • Mass Confirmation (LC-MS):

    • Use an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

    • Confirm the molecular weight of this compound by observing the protonated molecule [M+H]⁺ at m/z 634.2930.[1]

    • Analyze the isotopic pattern to confirm the presence of a chlorine atom.

Protocol 2: Homogeneity and Stability Studies for CRM Certification

This protocol is based on the general principles of ISO 17034 for the certification of reference materials.[6][7]

  • Homogeneity Study:

    • Select a representative number of units from the CRM batch (e.g., 10-15 units, chosen randomly).

    • From each selected unit, take two or more sub-samples.

    • Analyze the sub-samples under repeatable conditions using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Perform an analysis of variance (ANOVA) on the results to assess the between-unit and within-unit variation.[12] The between-unit variation should not be significantly larger than the within-unit variation.

  • Short-Term Stability (Transportation) Study:

    • Store CRM units at different temperatures (e.g., 4°C, 25°C, 40°C) for a short period (e.g., 1, 2, and 4 weeks).

    • Analyze the samples at each time point and compare the results to a reference sample stored at a low temperature (e.g., -70°C).

    • Evaluate any significant degradation to determine appropriate shipping conditions.

  • Long-Term Stability Study:

    • Store CRM units at the proposed long-term storage temperature (e.g., -20°C).

    • Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Plot the concentration over time and perform a regression analysis.

    • The slope of the regression line should not be significantly different from zero to demonstrate stability. The data is used to establish the shelf-life of the CRM.

Visualizations

CRM_Development_Workflow Workflow for this compound CRM Development cluster_0 Material Production cluster_1 Characterization cluster_2 CRM Production & Testing cluster_3 Certification Isolation Isolation & Purification of this compound Purity Preliminary Purity Assessment (>95%) Isolation->Purity Struct_ID Structural Identification (NMR, HRMS) Purity->Struct_ID Candidate Material Quant Quantitative Analysis (qNMR, Mass Balance) Struct_ID->Quant Ampouling Ampouling & Packaging Quant->Ampouling Homogeneity Homogeneity Study (ISO 17034) Ampouling->Homogeneity Stability Stability Studies (Short & Long Term) Homogeneity->Stability Uncertainty Uncertainty Budget Calculation Stability->Uncertainty Cert Certificate of Analysis Generation Uncertainty->Cert

Caption: General workflow for the development of a this compound Certified Reference Material.

PenitremA_Stability_Factors Factors Affecting this compound Stability PenA This compound (Stable Form) Degradation Degradation Products (e.g., Thomitrem A/E, Oxidized forms) PenA->Degradation Degrades to pH Low pH (Acidic Conditions) pH->PenA influences Temp High Temperature Temp->PenA influences Light Light Exposure (UV) Light->PenA influences Solvent Solvent Type Solvent->PenA influences

Caption: Key environmental factors that can influence the stability of this compound.

Troubleshooting_LCMS Troubleshooting Logic for LC-MS/MS Analysis Start Analytical Issue Observed (e.g., Poor Peak, Low Signal) Check_Standard Prepare Fresh Standard & Re-inject Start->Check_Standard Problem_Persists1 Problem Persists? Check_Standard->Problem_Persists1 Check_LC Investigate LC System: - Check for leaks - Check pressure trace - Flush column Problem_Persists1->Check_LC Yes Solution_Standard Issue with Standard (Degradation/Preparation) Problem_Persists1->Solution_Standard No Problem_Persists2 Problem Persists? Check_LC->Problem_Persists2 Check_MS Investigate MS System: - Clean ion source - Check MS tune - Optimize parameters Problem_Persists2->Check_MS Yes Solution_LC Issue with LC System Problem_Persists2->Solution_LC No Problem_Persists3 Problem Persists? Check_MS->Problem_Persists3 Check_Method Review Method: - Mobile phase compatibility - Gradient profile - Sample preparation Problem_Persists3->Check_Method Yes Solution_MS Issue with MS System Problem_Persists3->Solution_MS No Solution_Method Issue with Method Check_Method->Solution_Method

Caption: A decision tree for troubleshooting common issues in this compound analysis by LC-MS/MS.

References

Technical Support Center: Penitrem A Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Penitrem A via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges, particularly signal suppression, during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression when analyzing this compound by LC-MS/MS?

A1: Signal suppression in the analysis of this compound, a common matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS), primarily stems from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. The "matrix" encompasses all components within the sample other than this compound, such as lipids, proteins, salts, and pigments.

The main mechanisms behind signal suppression are:

  • Competition for Ionization: When this compound and matrix components elute from the chromatography column simultaneously, they compete for the available charge in the ion source. If matrix components are more concentrated or have a higher ionization efficiency, they can diminish the formation of this compound ions, leading to a reduced signal.

  • Changes in Droplet Properties (in Electrospray Ionization - ESI): High concentrations of non-volatile matrix components can alter the physical characteristics of the ESI droplets, such as viscosity and surface tension. This can impede solvent evaporation and the subsequent release of gas-phase this compound ions.

  • Co-precipitation: Non-volatile materials present in the sample matrix can co-precipitate with this compound, hindering its efficient ionization.

Q2: How can I detect and quantify the level of signal suppression in my this compound analysis?

A2: Two primary methods are used to identify and measure signal suppression:

  • Post-Column Infusion: This qualitative technique helps to pinpoint regions in the chromatogram where ion suppression occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or decrease in the constant signal of the this compound standard indicates the retention time at which matrix components are eluting and causing suppression.

  • Post-Extraction Spike: This quantitative method assesses the extent of matrix effects. The response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) × 100

    A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.

Q3: What are the key mass-to-charge ratios (m/z) for this compound in positive ion mode ESI-MS/MS?

A3: For this compound analysis using positive ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is observed at m/z 634 . A prominent and commonly used fragment ion for quantitation in tandem mass spectrometry (MS/MS) is found at m/z 558 [1].

Troubleshooting Guide

This guide provides a systematic approach to address common issues related to this compound signal suppression.

Problem: Low or no this compound signal intensity.

Initial Checks:

  • Confirm Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a pure this compound standard to verify instrument sensitivity.

  • Check for Leaks: Inspect the LC system for any leaks that could lead to pressure fluctuations and inconsistent spray.

  • Verify Standard Preparation: Double-check the concentration and preparation of your this compound standards.

Troubleshooting Workflow:

If initial checks are satisfactory, proceed with the following troubleshooting workflow to diagnose and mitigate signal suppression.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Optimization cluster_compensation Compensation Strategies start Low this compound Signal Observed quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_suppression Significant Suppression (<80%)? quantify_me->is_suppression no_suppression Minimal Suppression. Review initial checks & method. is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes improve_chromatography Improve Chromatographic Separation optimize_sample_prep->improve_chromatography If suppression persists dilution Dilute Sample Extract optimize_sample_prep->dilution spe Implement/Optimize SPE Cleanup optimize_sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle compensate Compensate for Matrix Effects improve_chromatography->compensate If suppression persists gradient Modify Gradient Profile improve_chromatography->gradient column Change Column Chemistry (e.g., C18, Phenyl-Hexyl) improve_chromatography->column mobile_phase Optimize Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) improve_chromatography->mobile_phase matrix_matched Use Matrix-Matched Standards compensate->matrix_matched isl Use Isotope-Labeled Internal Standard compensate->isl

Caption: A logical workflow for troubleshooting signal suppression in this compound analysis.

Data Presentation

The following tables summarize quantitative data related to sample preparation and analytical conditions for mycotoxin analysis, including this compound.

Table 1: Comparison of Sample Preparation Techniques for Mycotoxin Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for Mycotoxins
Dilute and Shoot Simple dilution of the sample extract before injection.Fast, simple, and reduces cost.Requires highly sensitive instruments; may not be sufficient for very complex matrices.Dependent on dilution factor and matrix complexity.
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like methylene chloride).Effective for removing polar interferences like salts.Can be labor-intensive and may form emulsions.90-98% for this compound in serum and urine with methylene chloride[1][2].
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. Elution is then performed with a suitable solvent.High selectivity, provides cleaner extracts, and allows for sample concentration.Can be more expensive and requires method development to select the appropriate sorbent.Generally >80%, but sorbent and matrix-dependent.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an extraction/partitioning step followed by dispersive SPE for cleanup.High throughput, effective for a wide range of analytes in various matrices.May require optimization for specific analyte/matrix combinations.70-120% for many mycotoxins in food and feed matrices.

Table 2: Influence of Mobile Phase Additives on MS Signal Intensity

Mobile Phase AdditiveTypical ConcentrationEffect on ChromatographyEffect on ESI+ Signal for Mycotoxins
Formic Acid 0.1%Good peak shape for many compounds.Generally provides good protonation and enhances signal intensity.
Acetic Acid 0.1%Can improve peak shape.May provide a lower signal enhancement compared to formic acid for some analytes.
Ammonium Formate 5-10 mMActs as a buffer to stabilize pH and can improve peak shape.Often used in combination with formic acid to enhance signal and improve reproducibility.
Ammonium Acetate 5-10 mMBuffering agent, can be useful for pH-sensitive separations.Can be effective but may form adducts with some analytes, potentially reducing the primary ion signal.
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for peptide and protein separations, providing sharp peaks.Strong signal suppressor in ESI-MS and should generally be avoided for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation of Animal Feed for this compound Analysis using QuEChERS

This protocol provides a general guideline for the extraction and cleanup of this compound from a complex matrix like animal feed.

Materials:

  • Homogenized animal feed sample

  • Acetonitrile with 1% acetic acid

  • Water

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to rehydrate the sample.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and dilute with the initial mobile phase if necessary.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow start Homogenized Feed Sample (5g) rehydrate Add 10 mL Water Vortex 1 min start->rehydrate extract Add 10 mL Acetonitrile (1% Acetic Acid) Shake 1 min rehydrate->extract add_salts Add MgSO4 (4g) & Sodium Acetate (1g) Shake 1 min extract->add_salts centrifuge1 Centrifuge (4000 rpm, 5 min) add_salts->centrifuge1 transfer Transfer 1 mL of Supernatant centrifuge1->transfer dspe Add dSPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer->dspe vortex_dspe Vortex 30 sec dspe->vortex_dspe centrifuge2 Centrifuge (10,000 rpm, 2 min) vortex_dspe->centrifuge2 filter Filter and Transfer to Vial centrifuge2->filter

Caption: A typical QuEChERS workflow for this compound extraction from feed samples.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 634.2

  • Product Ion (Q3): m/z 558.2 (for quantification)

  • Collision Energy: This will need to be optimized for the specific instrument but is a critical parameter for fragmentation.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for this compound.

References

Technical Support Center: Enhancing Penitrem A Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Penitrem A detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological fluids like serum and urine?

A1: The most sensitive and widely used method for the detection and quantification of this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, with reported detection limits in the low parts-per-billion (ppb) range. For instance, a rapid LC-MS/MS method has been developed for the determination of this compound in serum and urine with a detection limit of 1 ppb (0.001 µg/g).[1][3]

Q2: Are there alternative methods to LC-MS/MS for this compound detection?

A2: Yes, enzyme-linked immunosorbent assays (ELISAs) are another method used for mycotoxin detection. However, ELISAs for this compound generally have higher detection limits compared to LC-MS/MS and are often used for screening purposes.

Q3: Why am I observing low or no detection of this compound in my samples, even when exposure is suspected?

A3: There are several potential reasons for low or no detection of this compound:

  • Rapid Metabolism: this compound is extensively metabolized in the liver into more hydrophilic compounds.[2][4] This rapid biotransformation can lead to low concentrations of the parent compound in biological fluids, especially if there is a significant time lapse between exposure and sample collection.

  • Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins in serum) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and reduced sensitivity.[5]

  • Sub-optimal Sample Preparation: Inefficient extraction of this compound from the biological matrix can result in low recovery and, consequently, underestimation of its concentration.

Q4: How can I overcome the challenge of rapid metabolism of this compound?

A4: A highly effective strategy is to also test for the presence of Roquefortine C. This compound and Roquefortine C are often produced by the same fungal species, Penicillium crustosum.[6][7][8][9] In cases of intoxication, Roquefortine C is frequently found at higher concentrations than this compound in biological samples and can be detected even when this compound is below the limit of detection.[6][7] Therefore, Roquefortine C can serve as a sensitive biomarker for this compound exposure.[6][7][8]

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor Sensitivity or High Signal-to-Noise Ratio

Potential Cause Troubleshooting Step
Matrix Effects (Ion Suppression) - Optimize Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce matrix effects, provided the concentration of this compound is high enough for detection. - Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix (e.g., control serum) that is free of the analyte to compensate for matrix effects. - Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.
Sub-optimal MS/MS Parameters - Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound. - Optimize Collision Energy: Perform a collision energy optimization experiment to find the energy that produces the most abundant and specific product ions for this compound.
Inefficient Chromatographic Separation - Optimize LC Gradient: Adjust the mobile phase gradient to ensure that this compound elutes in a region with minimal co-eluting matrix components. - Use a Different LC Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve the separation of this compound from interfering compounds.

Issue 2: Low Recovery of this compound

Potential Cause Troubleshooting Step
Inefficient Extraction - Optimize Extraction Solvent: While methylene chloride is commonly used, you can test other organic solvents or solvent mixtures to improve extraction efficiency. - Adjust pH: The pH of the sample can influence the extraction efficiency of this compound. Experiment with pH adjustments of the sample before extraction. - Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing during the extraction step to allow for complete partitioning of this compound into the organic phase.
Analyte Degradation - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. Aliquot samples after collection to avoid this. - Store Samples Properly: Store biological samples at -80°C for long-term stability.
Adsorption to Labware - Use Low-Binding Tubes and Plates: this compound, being a lipophilic molecule, may adsorb to the surface of standard plastic labware. Using low-binding consumables can minimize this loss.
Immunoassay (ELISA)

Issue: High Background or Low Signal

Potential Cause Troubleshooting Step
Insufficient Washing - Increase Wash Steps: Ensure thorough washing between antibody and substrate incubation steps to remove any unbound reagents.
Incorrect Reagent Concentrations - Optimize Antibody and Antigen Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the enzyme-conjugated this compound.
Cross-Reactivity - Check Antibody Specificity: Ensure the antibody used is specific for this compound and does not cross-react with other mycotoxins or matrix components.
Matrix Interference - Dilute Sample: Diluting the sample can help to reduce interference from the biological matrix.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of this compound and Roquefortine C using LC-MS/MS.

Table 1: LC-MS/MS Performance Data in Serum

AnalyteFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (CV) (%)
This compound0.0019010
Roquefortine C0.001973
Data from a rapid LC-MS/MS method using a triple quadrupole/linear ion trap mass spectrometer.[1][3]

Table 2: LC-MS/MS Performance Data in Urine

AnalyteFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (CV) (%)
This compound0.0019812
Roquefortine C0.0011006
Data from a rapid LC-MS/MS method using a triple quadrupole/linear ion trap mass spectrometer.[1][3]

Experimental Protocols

Key Experiment 1: LC-MS/MS Detection of this compound and Roquefortine C in Serum and Urine

Methodology:

  • Sample Preparation:

    • To 1 gram of serum or urine in a 15 mL polypropylene tube, add an appropriate internal standard.

    • Add 5 mL of methylene chloride.

    • Vortex for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the bottom organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions ([M+H]+) for this compound (m/z 634.3) and Roquefortine C (m/z 390.2) are selected and fragmented, and specific product ions are monitored.

Key Experiment 2: Competitive ELISA for Mycotoxin Screening

General Methodology:

  • Coating: Microtiter wells are coated with a capture antibody specific for the mycotoxin of interest (e.g., anti-Penitrem A antibody).

  • Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Competition: The sample extract and a known amount of enzyme-labeled mycotoxin (e.g., this compound-HRP conjugate) are added to the wells. The mycotoxin in the sample competes with the enzyme-labeled mycotoxin for binding to the capture antibody.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Fluid (Serum/Urine) Extraction Liquid-Liquid Extraction (e.g., Methylene Chloride) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: LC-MS/MS workflow for this compound detection.

biomarker_logic Fungus Penicillium crustosum PenA This compound Fungus->PenA produces RoqC Roquefortine C Fungus->RoqC produces Detection Detection in Biological Sample PenA->Detection RoqC->Detection HigherConc Higher Concentration & Longer Half-life RoqC->HigherConc Exposure Exposure to Contaminated Source Exposure->Fungus Detection->HigherConc Biomarker Roquefortine C as a Sensitive Biomarker HigherConc->Biomarker

Caption: Logic for using Roquefortine C as a biomarker.

signaling_pathway PenA This compound Cell Neutrophil PenA->Cell Ca Intracellular Ca²⁺ Increase Cell->Ca MAPKKK MAPK Kinase Kinase (e.g., MEK) Ca->MAPKKK MAPKK MAPK Kinase (e.g., p38, JNK) MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK ROS Reactive Oxygen Species (ROS) Production MAPK->ROS

Caption: this compound-induced ROS production pathway.

References

Dealing with co-eluting interferences in Penitrem A chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in Penitrem A chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting interferences in this compound analysis?

A1: During the chromatographic analysis of this compound, particularly by HPLC-MS/MS, co-elution with other mycotoxins produced by Penicillium species is a common issue. The most frequently reported co-eluting interference is Roquefortine C, as both mycotoxins can be produced by the same fungal species, Penicillium crustosum, and may be present in the same samples.[1][2] Other structurally similar Penicillium mycotoxins or matrix components from complex samples like cheese, nuts, and animal feed can also co-elute, leading to inaccurate quantification and potential misidentification.

Q2: How can I identify if I have a co-elution problem?

A2: Co-elution can manifest in several ways in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.

  • Broader than Expected Peaks: If the peak for this compound is significantly wider than that of a pure standard under the same conditions, it may be due to co-elution.

  • Unexplained Shoulders on the Peak: A small, unresolved peak appearing on the leading or tailing edge of the main this compound peak is a strong indicator of co-elution.

  • Inconsistent Mass Spectra across the Peak: When using a mass spectrometry detector, acquiring spectra at different points across the peak (peak apex, leading edge, and trailing edge) can reveal the presence of multiple components if the ion ratios change.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The initial and often most effective step is to optimize the chromatographic selectivity. This can be achieved by modifying the mobile phase composition.[3] A systematic approach to adjusting the organic solvent ratio, the aqueous phase pH, or the type of organic modifier can significantly impact the retention times of this compound and any co-eluting compounds, potentially resolving the overlap.

Troubleshooting Guides

Issue 1: this compound peak is showing significant tailing and a suspected co-eluting impurity.

This guide provides a systematic approach to resolving a co-eluting peak that manifests as peak tailing.

Troubleshooting Workflow

G A Start: Tailing Peak Observed B Step 1: Mobile Phase pH Adjustment A->B Initial Check C Step 2: Modify Organic Solvent Gradient B->C If tailing persists F Resolution Achieved B->F If separation is successful D Step 3: Change Organic Modifier C->D If resolution is still insufficient C->F If separation is successful E Step 4: Evaluate a Different Stationary Phase D->E For significant selectivity changes D->F If separation is successful E->F If separation is successful

Caption: Troubleshooting workflow for resolving peak tailing due to co-elution.

Detailed Steps:

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of this compound and many potential interferences can be altered by the pH of the mobile phase, which in turn affects their retention on a reversed-phase column.

    • Action: Prepare mobile phases with slightly different pH values (e.g., increments of 0.2-0.5 pH units) using appropriate buffers like ammonium formate or formic acid. Analyze the sample with each mobile phase to observe the effect on peak shape and separation.

  • Modify Organic Solvent Gradient:

    • Rationale: A shallower gradient around the elution time of this compound can increase the separation between closely eluting compounds.

    • Action: If your current method uses a gradient, decrease the rate of change of the organic solvent concentration in the segment where this compound elutes. For example, if the gradient is 5% to 95% acetonitrile in 10 minutes, try a slower, segmented gradient in the region of interest.

  • Change Organic Modifier:

    • Rationale: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

    • Action: Prepare a new mobile phase with methanol at a concentration that provides a similar retention time for this compound as the original acetonitrile mobile phase. Re-analyze the sample to assess the separation.

  • Evaluate a Different Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, a different column chemistry can provide the necessary change in selectivity. C18 columns are common for mycotoxin analysis, but a phenyl-hexyl or biphenyl column may offer different selectivity for aromatic compounds like this compound.[4]

    • Action: If available, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and re-develop the separation method, starting with the original mobile phase conditions and optimizing from there.

Issue 2: Poor resolution between this compound and Roquefortine C.

This guide focuses on the specific challenge of separating this compound from its common co-eluting interference, Roquefortine C.

Experimental Protocols

Baseline Chromatographic Conditions:

The following table summarizes typical starting conditions for the analysis of this compound and Roquefortine C by LC-MS/MS.

ParameterCondition 1[5]Condition 2[6]
Column C18, e.g., 2.1 x 100 mm, 1.8 µmBiphenyl, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate0.05% formic acid in water
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate0.05% formic acid in methanol
Gradient Start at 10% B, increase to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min25% to 50% B over 3 min, 50% to 55% B for 8 min, 55% to 100% B for 13 min, re-equilibrate
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 40 °C60 °C
Injection Volume 5 µL5 µL

Optimization Strategy:

  • Gradient Optimization:

    • Objective: To improve the separation between this compound and Roquefortine C.

    • Protocol:

      • Using the baseline conditions, determine the retention times of both analytes.

      • Modify the gradient to be shallower around the elution window of the two compounds. For example, if they elute between 4 and 6 minutes, slow the rate of increase of Mobile Phase B during this time.

      • Inject a standard mixture of this compound and Roquefortine C to evaluate the change in resolution.

      • Iteratively adjust the gradient slope and timing to maximize the resolution.

  • Column Selectivity Comparison:

    • Objective: To assess if a different column chemistry can provide better separation.

    • Protocol:

      • If using a C18 column, switch to a Phenyl-Hexyl or Biphenyl column of similar dimensions.

      • Equilibrate the new column with the initial mobile phase conditions.

      • Inject a mixed standard of this compound and Roquefortine C.

      • Compare the chromatogram to that obtained with the C18 column, noting changes in retention times and, most importantly, the resolution between the two peaks. Phenyl-based columns can offer unique selectivity for compounds with aromatic rings.[4]

Issue 3: Matrix effects are suspected to be causing co-eluting interferences.

Complex matrices can introduce a host of compounds that may co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer and inaccurate results.[7] Effective sample cleanup is crucial to mitigate these effects.

Sample Preparation and Cleanup Workflow

G A Sample Homogenization B Extraction with Organic Solvent (e.g., Acetonitrile/Water) A->B C Centrifugation B->C D Cleanup of Supernatant C->D E QuEChERS (dSPE) D->E Option 1 F Immunoaffinity Column (IAC) D->F Option 2 G Solid Phase Extraction (SPE) D->G Option 3 H Evaporation and Reconstitution E->H F->H G->H I LC-MS/MS Analysis H->I

Caption: General workflow for sample preparation and cleanup prior to this compound analysis.

Comparison of Cleanup Techniques:

Cleanup MethodPrincipleAdvantagesDisadvantages
QuEChERS (dSPE) "Quick, Easy, Cheap, Effective, Rugged, and Safe." Uses a combination of salts for partitioning and sorbents (like PSA, C18) for dispersive solid-phase extraction to remove interferences.Fast, high-throughput, uses minimal solvent.May have lower selectivity compared to IACs, potentially leaving some matrix components.
Immunoaffinity Column (IAC) Utilizes monoclonal antibodies specific to the mycotoxin of interest to bind and isolate it from the sample extract.[8]Highly selective and provides very clean extracts, reducing matrix effects significantly.[9]Can be more expensive and time-consuming than QuEChERS. May not be available for all mycotoxins.
Solid Phase Extraction (SPE) Uses a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away. The analyte is then eluted with a stronger solvent.Good for concentrating the analyte and removing a broad range of interferences.Can be more labor-intensive and require more solvent than QuEChERS.

Detailed Protocol: Immunoaffinity Column (IAC) Cleanup

This protocol provides a general procedure for using an immunoaffinity column for the cleanup of a sample extract prior to this compound analysis. Always refer to the specific instructions provided by the IAC manufacturer.

  • Sample Extraction:

    • Homogenize the sample (e.g., 25 g of cheese).

    • Extract with a suitable solvent mixture (e.g., 100 mL of acetonitrile/water, 84:16 v/v) by blending at high speed for 3 minutes.

    • Filter the extract through a fluted filter paper.

  • Column Preparation:

    • Dilute a portion of the filtered extract (e.g., 10 mL) with a phosphate-buffered saline (PBS) solution (e.g., 40 mL).

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with a specified volume of water or PBS (e.g., 10 mL) to remove unbound matrix components.

    • Dry the column by passing air through it.

  • Elution:

    • Elute the bound this compound from the column by slowly passing a small volume of methanol (e.g., 1-2 mL) through the column.

    • Collect the eluate in a clean vial.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL) for injection into the LC-MS/MS system.

References

Validation & Comparative

Penitrem A vs. Paxilline: A Comparative Analysis of Tremorgenic Potency

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data comparing the tremorgenic effects of two potent mycotoxins, Penitrem A and paxilline, for researchers, scientists, and drug development professionals.

This compound and paxilline are indole-diterpene mycotoxins known for their potent tremorgenic effects in vertebrates. Both compounds are of significant interest to researchers studying neurotoxicology and ion channel pharmacology due to their specific mechanisms of action. This guide provides a comparative overview of their tremorgenic potency, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

Comparative Tremorgenic Potency

Direct comparative studies determining the tremorgenic potency of this compound and paxilline under identical experimental conditions are limited. However, data from separate studies in different animal models and via various administration routes provide an insight into their relative potencies.

MycotoxinAnimal ModelAdministration RouteTremorgenic DoseED₅₀LD₅₀Reference
This compound MouseOral0.50 mg/kg (lowest tremor-inducing dose)2.74 mg/kg-[1]
MouseSubcutaneous10 mg/kg (sustained tremors)--[2]
SheepIntravenous2.2 - 7.5 µg/kg--[3]
Paxilline SheepIntravenous0.66 - 1.5 mg/kg--[3]
Mouse---150 mg/kg[4]

Note: A direct comparison of potency based on this table should be made with caution due to the differences in animal models, administration routes, and experimental endpoints. The intravenous administration in sheep suggests a higher systemic availability compared to oral or subcutaneous routes in mice, which can influence the observed effective dose. The LD₅₀ for paxilline in mice indicates its lethal dose, not specifically its tremorgenic dose.

Mechanism of Action: Targeting the BK Channel

The primary molecular target for both this compound and paxilline is the large-conductance calcium-activated potassium channel (BK channel).[5] These channels are crucial in regulating neuronal excitability and neurotransmitter release.

Paxilline is a well-characterized BK channel inhibitor that acts by binding preferentially to the closed conformation of the channel.[6][7][8] This binding stabilizes the closed state, thereby reducing the probability of the channel opening and leading to neuronal hyperexcitability and tremors.[6][7][8]

This compound also inhibits BK channels, which is considered a primary contributor to its tremorgenic activity.[5] However, this compound exhibits a more complex mechanism of action, as it has also been shown to affect neurotransmitter release, specifically increasing the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[9] This dual effect on different neurotransmitter systems likely contributes to the complex neurotoxic profile of this compound.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Paxilline and this compound

cluster_0 Neuronal Membrane cluster_2 Neurotransmitter Release BK_Channel_Open BK Channel (Open) BK_Channel_Closed BK Channel (Closed) BK_Channel_Open->BK_Channel_Closed Channel Gating BK_Channel_Closed->BK_Channel_Open Depolarization Ca²⁺ Influx Paxilline Paxilline Paxilline->BK_Channel_Closed Binds to and stabilizes closed state Penitrem_A This compound Penitrem_A->BK_Channel_Closed Inhibits Glutamate_Release ↑ Glutamate Release Penitrem_A->Glutamate_Release GABA_Release ↑ GABA Release Penitrem_A->GABA_Release

Caption: Mechanism of action of this compound and paxilline on BK channels and neurotransmitter release.

Experimental Workflow for Tremor Assessment

cluster_0 Mouse Model (this compound) cluster_1 Sheep Model (Paxilline) A1 Oral Administration A2 Visual Observation & Scoring A1->A2 A3 Data Analysis (ED₅₀ Calculation) A2->A3 B1 Intravenous Administration B2 EMG Recording (Shoulder Muscle) B1->B2 B3 Signal Processing & Analysis B2->B3

Caption: Experimental workflows for assessing the tremorgenic effects of this compound and paxilline.

Experimental Protocols

This compound-Induced Tremor in Mice (Oral Administration)

This protocol is based on the methodology described by Moldes-Anaya et al. (2012).[1]

  • Animals: Male C57BL/6J mice.

  • Mycotoxin Preparation: this compound is dissolved in a vehicle suitable for oral administration, such as a mixture of ethanol, Tween 60, and water.[10]

  • Administration: A single dose of this compound is administered orally to the mice.

  • Observation: Mice are observed for the onset, intensity, and duration of tremors.

  • Tremor Scoring: A visual rating scale is used to quantify the intensity of the tremors. A typical scale might range from 0 (no tremor) to 5 (severe, continuous tremors and convulsions).[11]

    • 0: No tremor, normal behavior.

    • 1: Mild, intermittent tremors, often induced by handling.

    • 2: Moderate, spontaneous tremors.

    • 3: Severe, continuous tremors.

    • 4: Severe tremors with ataxia.

    • 5: Severe tremors with convulsions and/or death.

  • Data Analysis: The dose-response relationship is analyzed to determine the lowest observable effect level (LOEL) and to calculate the median effective dose (ED₅₀) for tremor induction.

Paxilline-Induced Tremor in Sheep (Intravenous Administration)

This protocol is based on the methodology described by Smith et al. (1997).[3]

  • Animals: Adult sheep.

  • Mycotoxin Preparation: Paxilline is dissolved in a suitable solvent for intravenous injection.

  • Administration: Paxilline is administered via intravenous injection.

  • Tremor Measurement: Tremors are quantified using electromyography (EMG).

    • Electrode Placement: EMG electrodes are placed on a major muscle group, such as the shoulder muscles, to record muscle activity.[3]

    • Recording: The electrical activity of the muscles is recorded continuously before and after the administration of paxilline.

  • Data Analysis: The EMG data is processed and analyzed to determine the onset, frequency, and amplitude of the tremors. The raw EMG signal is typically rectified and integrated to quantify the intensity of the muscle contractions.

Conclusion

References

Penitrem A and Verruculogen: A Comparative Guide on Their Differential Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of two tremorgenic mycotoxins, Penitrem A and verruculogen, on neurotransmitter release. The information presented is supported by experimental data to aid researchers in understanding their distinct mechanisms of action and potential applications as neuropharmacological tools.

Comparative Analysis of Neurotransmitter Release

This compound and verruculogen, both potent blockers of large-conductance Ca2+-activated potassium (BK) channels, exhibit distinct profiles in their modulation of neurotransmitter release. While both mycotoxins generally enhance the spontaneous release of excitatory amino acid neurotransmitters, their effects on inhibitory neurotransmitters, particularly GABA, diverge significantly.

MycotoxinNeurotransmitterBrain RegionModelEffect on Spontaneous ReleaseReference
This compound GlutamateRat CerebrocortexSynaptosomes213% increase[1]
GABARat CerebrocortexSynaptosomes455% increase[1]
AspartateRat CerebrocortexSynaptosomes277% increase[1]
GlutamateSheep Corpus StriatumSynaptosomes62% increase[1]
GABASheep Corpus StriatumSynaptosomes100% increase[1]
AspartateSheep Corpus StriatumSynaptosomes68% increase[1]
DopamineSheep Corpus StriatumSynaptosomesNo change in synthesis or release[1]
Verruculogen GlutamateRat CerebrocortexSynaptosomes1300% increase[1]
GABARat CerebrocortexSynaptosomesNo increase[1]
AspartateRat CerebrocortexSynaptosomes1200% increase[1]

Key Observations:

  • Excitatory Neurotransmitters: Both this compound and verruculogen significantly increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate. Verruculogen appears to be a more potent secretagogue for these amino acids in the rat cerebrocortex compared to this compound.[1]

  • Inhibitory Neurotransmitter (GABA): The most striking difference lies in their effect on GABA release. This compound markedly enhances the spontaneous release of GABA in both rat cerebrocortex and sheep corpus striatum.[1] In contrast, verruculogen does not increase, and may even inhibit, the uptake of GABA in the central nervous system.

  • Dopamine and Acetylcholine: Studies have shown no clear involvement of catecholaminergic or cholinergic systems in the neurotoxic syndromes induced by either this compound or verruculogen, with this compound showing no alteration in dopamine synthesis and release.[1][2][3]

Signaling Pathways and Mechanisms of Action

The primary molecular target for both this compound and verruculogen is the large-conductance Ca2+-activated potassium (BK) channel. By blocking these channels on presynaptic terminals, they disrupt the normal repolarization of the neuronal membrane following an action potential. This leads to a prolonged depolarization, increased Ca2+ influx through voltage-gated calcium channels, and consequently, an enhanced spontaneous release of neurotransmitters.

The differential effect on GABA release suggests that this compound may have additional mechanisms of action beyond BK channel blockade, or that the coupling of BK channels to GABAergic vesicle release machinery is different from that of glutamatergic and aspartatergic systems.

cluster_penitrem_a This compound Signaling Pathway cluster_verruculogen Verruculogen Signaling Pathway PA This compound BK_PA BK Channel PA->BK_PA Blocks Depol_PA Prolonged Depolarization BK_PA->Depol_PA Inhibition leads to Ca_Influx_PA Increased Ca2+ Influx Depol_PA->Ca_Influx_PA Glu_Vesicle_PA Glutamatergic Vesicle Ca_Influx_PA->Glu_Vesicle_PA Triggers Fusion GABA_Vesicle_PA GABAergic Vesicle Ca_Influx_PA->GABA_Vesicle_PA Triggers Fusion Glu_Release_PA Glutamate Release (Increased) Glu_Vesicle_PA->Glu_Release_PA GABA_Release_PA GABA Release (Increased) GABA_Vesicle_PA->GABA_Release_PA Verr Verruculogen BK_Verr BK Channel Verr->BK_Verr Blocks Depol_Verr Prolonged Depolarization BK_Verr->Depol_Verr Inhibition leads to Ca_Influx_Verr Increased Ca2+ Influx Depol_Verr->Ca_Influx_Verr Glu_Vesicle_Verr Glutamatergic Vesicle Ca_Influx_Verr->Glu_Vesicle_Verr Triggers Fusion Glu_Release_Verr Glutamate Release (Greatly Increased) Glu_Vesicle_Verr->Glu_Release_Verr GABA_Release_Verr GABA Release (Unaffected)

Caption: Proposed signaling pathways for this compound and Verruculogen.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and verruculogen's effects on neurotransmitter release.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol describes the isolation of nerve terminals (synaptosomes) from brain tissue to study neurotransmitter release in a controlled in vitro environment.

Materials:

  • Rodent brain tissue (e.g., cerebral cortex, corpus striatum)

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4

  • Percoll gradients (e.g., 8%, 12%, 20%)

  • Krebs-Ringer Bicarbonate (KRB) Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4, gassed with 95% O2/5% CO2.

  • Mycotoxin solutions (this compound or Verruculogen)

  • High K+ KRB Buffer (for depolarization-induced release, e.g., 40 mM KCl)

Procedure:

  • Tissue Homogenization: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Synaptosome Isolation: Layer the resulting supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C. Synaptosomes will be collected at the interface of the 12% and 20% Percoll layers.

  • Washing: Carefully collect the synaptosome fraction and wash with KRB buffer by centrifugation at 15,000 x g for 10 minutes at 4°C. Resuspend the synaptosome pellet in KRB buffer.

  • Pre-incubation and Treatment: Pre-incubate the synaptosome suspension at 37°C for 15 minutes. Add this compound, verruculogen, or vehicle control and incubate for the desired time.

  • Measurement of Spontaneous Release: After incubation, centrifuge the synaptosomes and collect the supernatant to measure the amount of neurotransmitter released spontaneously.

  • Measurement of Stimulated Release: To measure depolarization-induced release, resuspend the synaptosome pellet in high K+ KRB buffer and incubate at 37°C for a short period (e.g., 5 minutes). Centrifuge and collect the supernatant.

  • Neurotransmitter Quantification: Analyze the neurotransmitter content in the supernatants using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): Composition similar to KRB buffer.

  • Anesthetics (for surgery)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for an equilibration period for the probe to stabilize.

  • Baseline Collection: Collect baseline dialysate samples into a fraction collector.

  • Drug Administration: Administer this compound or verruculogen systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.

  • Neurotransmitter Quantification: Analyze the neurotransmitter concentrations in the dialysate samples using HPLC.

HPLC Quantification of Amino Acid Neurotransmitters

This method is used to separate and quantify glutamate, GABA, and aspartate in the collected synaptosome supernatants or microdialysates.

Materials:

  • HPLC system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column

  • Derivatizing agent (e.g., o-phthaldialdehyde/ß-mercaptoethanol for fluorescence detection)

  • Mobile phase buffers

  • Standard solutions of glutamate, GABA, and aspartate

Procedure:

  • Sample Preparation: If necessary, deproteinize the samples.

  • Derivatization: Mix the sample with the derivatizing agent to form a fluorescent product.

  • Injection: Inject the derivatized sample into the HPLC system.

  • Separation: The amino acids are separated on the C18 column based on their hydrophobicity.

  • Detection: The fluorescent derivatives are detected by the fluorescence detector.

  • Quantification: The concentration of each neurotransmitter is determined by comparing the peak area of the sample to the peak areas of the standard solutions.

Caption: A typical experimental workflow for studying mycotoxin effects.

Conclusion

This compound and verruculogen, while both acting as BK channel blockers, exhibit important differences in their effects on neurotransmitter release. The potent and selective increase in excitatory amino acid release by verruculogen, coupled with its lack of effect on GABA release, makes it a valuable tool for studying excitotoxicity and the specific roles of glutamate and aspartate in neuronal signaling. Conversely, this compound's ability to enhance both excitatory and inhibitory neurotransmission presents a more complex neurochemical profile. Understanding these differential effects is crucial for interpreting experimental results and for the potential development of novel therapeutic agents targeting specific neurotransmitter systems.

References

A Comparative Analysis of the Neurotoxic Mechanisms of Penitrem A and Lolitrem B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic mechanisms of two potent tremorgenic mycotoxins, Penitrem A and Lolitrem B. Both compounds are known to induce significant neurological disturbances, primarily through their interaction with ion channels. This document summarizes key quantitative data, outlines experimental protocols used to elucidate their mechanisms, and provides visual representations of their signaling pathways.

At a Glance: Key Differences in Neurotoxicity

FeatureThis compoundLolitrem B
Primary Target High-conductance Ca2+-activated potassium (BK) channelsHigh-conductance Ca2+-activated potassium (BK) channels
Primary Effect Inhibition of BK channelsPotent and long-lasting inhibition of BK channels
Secondary Mechanisms - Increased spontaneous release of GABA, glutamate, and aspartate- Induction of reactive oxygen species (ROS)Primarily acts on BK channels
Potency (IC50 on BK channels) 6.4 nM (α subunit only), 64.4 nM (α + β1 subunits)[1][2]3.7 ± 0.4 nM[3]
Clinical Signs Sustained tremors, limb weakness, ataxia, convulsions[4]Sustained tremors, ataxia, "ryegrass staggers"[5][6][7]
Duration of Action Tremors can persist for several days[8]Long-lasting, slow onset and offset of tremors[3]

Quantitative Data Comparison

The following tables summarize the key quantitative data related to the neurotoxic effects of this compound and Lolitrem B.

Table 1: In Vitro Potency on BK Channels

CompoundTargetIC50Reference
This compoundBK channels (hSlo α subunit)6.4 nM[1][2]
This compoundBK channels (hSlo α + β1 subunits)64.4 nM[1][2]
Lolitrem BBK channels (hSlo)3.7 ± 0.4 nM[3]

Table 2: In Vivo Tremorgenic Doses in Mice

CompoundAdministration RouteMedian Tremorgenic Dose (ED50)Reference
This compoundIntraperitoneal0.19 mg/kg[4]
This compoundOral2.74 mg/kg (ED50 for visual tremor score)[9]
Lolitrem BIntraperitonealA single dose of 2 mg/kg induced measurable tremor for up to 72 hours.

Neurotoxic Mechanisms

Both this compound and Lolitrem B exert their primary neurotoxic effects by inhibiting high-conductance calcium-activated potassium (BK) channels.[1][3][10][11] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of the action potential. Inhibition of BK channels leads to prolonged neuronal depolarization, increased neurotransmitter release, and ultimately, the characteristic tremors and motor dysfunction.[3]

While both mycotoxins target BK channels, this compound exhibits a more complex mechanism of action, involving modulation of neurotransmitter systems and induction of oxidative stress.

This compound: A Multi-faceted Neurotoxin

This compound's neurotoxicity stems from a combination of effects:

  • BK Channel Blockade: this compound is a potent blocker of BK channels.[1][10] This action is considered a primary contributor to its tremorgenic effects.

  • Altered Neurotransmitter Release: Studies have shown that this compound increases the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, as well as aspartate, from cerebrocortical synaptosomes.[12][13] This disruption of the delicate balance between excitatory and inhibitory signaling likely contributes to the observed hyperexcitability and convulsions.

  • Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS in rat cerebellar granule cells and human neutrophils. This oxidative stress can lead to cellular damage and further contribute to the neurotoxic cascade.

Lolitrem B: A Potent and Persistent BK Channel Inhibitor

The neurotoxic mechanism of Lolitrem B appears to be more specifically targeted to BK channels.[3][6] Key aspects of its action include:

  • High-Affinity Binding: Lolitrem B binds to BK channels with high affinity, particularly when the channel is in its open conformation.[3] This calcium-dependent inhibition makes it a highly effective blocker.[3]

  • Long-Lasting Effects: The tremors induced by Lolitrem B have a slow onset but are remarkably persistent, which is attributed to its slow dissociation from the BK channel binding site and its lipophilic nature, allowing it to be stored in fatty tissues.[3][5]

  • Specificity for BK Channels: Evidence from studies on mice lacking the BK channel gene (Kcnma1-/-) shows that these animals are unaffected by doses of Lolitrem B that are lethal to wild-type mice, strongly suggesting that the BK channel is the primary molecular target for its neurotoxic effects.[6]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the neurotoxic mechanisms of this compound and Lolitrem B.

In Vitro Electrophysiology: Patch-Clamp Technique
  • Objective: To determine the effect of the toxins on the activity of BK channels.

  • Methodology:

    • Human embryonic kidney (HEK) 293 cells are transfected to express specific subunits of the BK channel (e.g., hSlo α or α + β1).

    • Whole-cell or inside-out patch-clamp recordings are performed on these cells.

    • The cells are perfused with solutions containing varying concentrations of this compound or Lolitrem B.

    • Changes in potassium currents through the BK channels are measured to determine the inhibitory concentration (IC50) and other pharmacological properties.[1][2]

In Vivo Neurotoxicity Assessment in Rodents
  • Objective: To characterize the behavioral and neuropathological effects of the toxins.

  • Methodology:

    • Animal Models: Male Wistar rats or mice are commonly used.

    • Administration: this compound or Lolitrem B is administered via intraperitoneal injection or oral gavage. Doses are selected based on previously determined tremorgenic or lethal doses.[4][8][9]

    • Behavioral Assessment: Animals are observed for the onset, severity, and duration of tremors, ataxia, and convulsions. Standardized tests such as the rotarod test for motor coordination and open-field tests for spontaneous motor activity are employed.[4][8]

    • Neurochemical Analysis: Following the behavioral assessment, brain tissue (e.g., cerebral cortex, cerebellum) is collected. Synaptosomes are prepared to measure the release of neurotransmitters like GABA and glutamate using techniques such as high-performance liquid chromatography (HPLC).[13]

    • Histopathology: Brain sections are prepared and stained (e.g., with Hematoxylin and Eosin) to examine for neuronal damage, such as Purkinje cell degeneration in the cerebellum.[8]

Measurement of Reactive Oxygen Species (ROS) Production
  • Objective: To investigate the role of oxidative stress in this compound's neurotoxicity.

  • Methodology:

    • Cell Culture: Rat cerebellar granule cells or isolated human neutrophils are used.

    • Exposure: The cells are incubated with varying concentrations of this compound.

    • ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), is added to the cells. This probe becomes fluorescent upon oxidation by ROS.

    • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify the amount of ROS produced.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the neurotoxic mechanisms of this compound and Lolitrem B.

PenitremA_Mechanism cluster_Neuron Neuron cluster_Effects Cellular Effects cluster_Outcome Neurotoxic Outcome PenitremA This compound BK_Channel BK Channel PenitremA->BK_Channel Blocks Neurotransmitter_Vesicles Neurotransmitter Vesicles (GABA, Glutamate) PenitremA->Neurotransmitter_Vesicles Stimulates Mitochondria Mitochondria PenitremA->Mitochondria Induces Stress Inhibition Inhibition Increased_Release Increased Spontaneous Release ROS_Production Increased ROS Production Tremors Tremors, Ataxia, Convulsions Inhibition->Tremors Increased_Release->Tremors ROS_Production->Tremors

Caption: Neurotoxic mechanism of this compound.

LolitremB_Mechanism cluster_Neuron Neuron cluster_Effects Cellular Effect cluster_Outcome Neurotoxic Outcome LolitremB Lolitrem B BK_Channel_Open Open BK Channel LolitremB->BK_Channel_Open Binds and Blocks Potent_Inhibition Potent and Sustained Inhibition Tremors Sustained Tremors, 'Ryegrass Staggers' Potent_Inhibition->Tremors

Caption: Neurotoxic mechanism of Lolitrem B.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Analysis Animal_Model Rodent Model (Mouse/Rat) Toxin_Admin Toxin Administration (IP/Oral) Animal_Model->Toxin_Admin Behavioral_Tests Behavioral Assessment (Tremor, Ataxia) Toxin_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Data_Analysis IC50, ED50 Calculation Behavioral_Tests->Data_Analysis Neurochemical Neurotransmitter Release Tissue_Collection->Neurochemical Histopathology Histopathological Examination Tissue_Collection->Histopathology Cell_Culture Cell Culture (e.g., HEK293) Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp ROS_Assay ROS Production Assay Cell_Culture->ROS_Assay Patch_Clamp->Data_Analysis Neurochemical->Data_Analysis

Caption: General experimental workflow.

References

Validating In Vitro Findings of Penitrem A on BK Channels: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The following guide provides a comprehensive comparison of in vitro and in vivo experimental findings on the effects of Penitrem A, a potent mycotoxin, on large-conductance Ca2+-activated K+ (BK) channels. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of BK channels. We will explore the validation of in vitro discoveries in live animal models, compare this compound with other BK channel modulators, and provide detailed experimental protocols and data visualizations to support future research.

Quantitative Comparison of this compound and Other BK Channel Blockers

The inhibitory effects of this compound on BK channels have been quantified both in isolated cell preparations (in vitro) and in living organisms (in vivo). This section summarizes key data points and compares them with other commonly used BK channel antagonists.

Parameter This compound Iberiotoxin Paxilline Notes
In Vitro IC50 (BK α subunit) 6.4 nM[1][2]-Similar potency to this compoundThe β1 subunit decreases BK channel sensitivity to this compound, increasing the IC50 to 64.4 nM.[1][2]
In Vitro IC50 (BK α + β1 subunit) 64.4 nM[1][2]-Similar potency to this compoundPaxilline blocks BK α, α + β1, and α + β4 with similar potency.[1]
In Vivo Effect (Vascular) Increased blood pressure response to phenylephrine by 36 ± 11% in anesthetized mice.[1][2]--Demonstrates in vivo blockade of BK channels in the vasculature.
In Vivo Effect (Neurological) Induces tremors in mice at doses as low as 0.50 mg/kg (oral).[3]--The estimated half maximal effective dose (ED50) for tremors is 2.74 mg/kg.[3]
Specificity No effect on Kv1.5 or KATP channels.[1][2] Much less effect on Ca2+-activated Cl− channels compared to Paxilline.[1]Considered the "gold standard" for BK channel antagonism.[1][2]Can inhibit Ca2+-activated Cl− channels.[1]This compound demonstrates high specificity for BK channels.
Membrane Permeability Membrane-permeable.[1][2]Membrane-impermeable.[1][2]-This property allows this compound to be used in a wider range of experimental setups, including intracellular applications.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the inhibitory effect of this compound on BK channel currents in a controlled cellular environment.

  • Cell Line: Human embryonic kidney (HEK) 293 cells transfected with the hSlo α subunit or α + β1 subunits of the BK channel.[1]

  • Procedure:

    • HEK 293 cells are cultured and transfected with the desired BK channel subunit DNA.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Cells are held at a specific membrane potential, and currents are elicited by voltage steps.

    • This compound is applied to the bath solution at varying concentrations to determine the dose-dependent block of BK channel currents.

    • The IC50 is calculated from the concentration-response curve.

In Vivo: Measurement of Blood Pressure in Anesthetized Mice
  • Objective: To assess the in vivo effect of this compound on vascular tone by measuring changes in blood pressure.

  • Animal Model: Anesthetized mice.[1]

  • Procedure:

    • Mice are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure.

    • A baseline blood pressure reading is established.

    • The vasoconstrictor phenylephrine is administered to induce a pressor response.

    • This compound is administered, and the phenylephrine-induced pressor response is measured again.

    • An increase in the pressor response after this compound administration indicates in vivo blockade of BK channels, which normally contribute to vasodilation.

In Vivo: Assessment of Tremorigenic Effects in Mice
  • Objective: To quantify the neurological effects of this compound by observing the induction of tremors.

  • Animal Model: Mice.[3]

  • Procedure:

    • This compound is administered to mice, typically via oral gavage or intraperitoneal injection.[3][4]

    • Animals are observed for the onset, duration, and severity of tremors.

    • A visual tremor scale can be used to score the intensity of the tremors.

    • The dose-response relationship is determined by testing a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the experimental approach.

PenitremA_BKChannel_Pathway cluster_in_vitro In Vitro Findings cluster_in_vivo In Vivo Validation PenitremA_vitro This compound BK_alpha BK Channel (α subunit) PenitremA_vitro->BK_alpha IC50 = 6.4 nM BK_alpha_beta BK Channel (α + β1 subunit) PenitremA_vitro->BK_alpha_beta IC50 = 64.4 nM PenitremA_vivo This compound Administration PenitremA_vitro->PenitremA_vivo Translational Validation Current_Block >95% Current Block BK_alpha->Current_Block BK_alpha_beta->Current_Block Blood_Vessel Vascular Smooth Muscle PenitremA_vivo->Blood_Vessel Neuron Central Nervous System PenitremA_vivo->Neuron BP_Increase Increased Blood Pressure Blood_Vessel->BP_Increase Inhibits K+ efflux Tremors Tremors & Convulsions Neuron->Tremors Alters neurotransmitter release Experimental_Workflow_Comparison cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol (Vascular) start_vitro HEK 293 Cell Culture transfection Transfect with BK Channel Subunits start_vitro->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp drug_application Apply this compound patch_clamp->drug_application data_analysis_vitro Measure Current Inhibition (IC50) drug_application->data_analysis_vitro start_vivo Anesthetize Mouse catheterization Arterial Catheterization start_vivo->catheterization baseline_bp Measure Baseline Blood Pressure catheterization->baseline_bp phenylephrine Administer Phenylephrine baseline_bp->phenylephrine penitrem_a_vivo Administer this compound phenylephrine->penitrem_a_vivo measure_bp_again Re-measure Blood Pressure Response penitrem_a_vivo->measure_bp_again data_analysis_vivo Quantify Change in Pressor Response measure_bp_again->data_analysis_vivo

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity in Tremorgenic Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of tremorgenic mycotoxins are paramount for ensuring food safety and advancing toxicological studies. These neurologically active secondary metabolites, produced by various fungal species, share structural similarities that can pose significant challenges to analytical methods. This guide provides an objective comparison of the cross-reactivity of two primary analytical techniques—Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of key tremorgenic mycotoxins, including penitrem A, paspaline, verruculogen, and fumitremorgin.

The selection of an appropriate analytical method is a critical decision in mycotoxin analysis, directly impacting the reliability of the results. While immunoassays offer a rapid and high-throughput screening solution, their specificity can be a concern. Conversely, chromatographic methods coupled with mass spectrometry provide high selectivity and accuracy but involve more complex instrumentation and sample preparation. This guide delves into the nuances of cross-reactivity for both approaches, supported by experimental data and detailed protocols to aid in informed decision-making.

Immunoassays: The Double-Edged Sword of Antibody Recognition

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the rapid screening of mycotoxins due to their ease of use and high sensitivity. These assays rely on the specific binding of antibodies to the target mycotoxin. However, the structural similarity among different tremorgenic mycotoxins, which often share a common indole-diterpene core, can lead to antibody cross-reactivity. This phenomenon occurs when an antibody raised against a specific mycotoxin also binds to other structurally related compounds, potentially leading to overestimated concentrations and false-positive results.

A study on the development of a competitive enzyme immunoassay (EIA) for this compound highlighted this challenge. While the assay was sensitive, poor quantitative agreement with HPLC-MS/MS results was observed, which was attributed to the presence of other penitrem analogues and structurally related compounds like paxilline. This underscores the importance of thoroughly characterizing the cross-reactivity profile of any immunoassay intended for the analysis of a specific tremorgenic mycotoxin.

Understanding the Basis of Immunoassay Cross-Reactivity

The cross-reactivity of an antibody is fundamentally linked to the structural homology between the target analyte (hapten) used for antibody generation and other related compounds. Minor differences in the functional groups or stereochemistry of the mycotoxin molecule can significantly influence antibody binding affinity.

cluster_0 Structural Similarity & Antibody Binding Target Mycotoxin (e.g., this compound) Target Mycotoxin (e.g., this compound) Antibody Antibody Target Mycotoxin (e.g., this compound)->Antibody High Affinity Binding Structurally Related Mycotoxin (e.g., Paspaline) Structurally Related Mycotoxin (e.g., Paspaline) Structurally Related Mycotoxin (e.g., Paspaline)->Antibody Cross-Reactivity (Lower Affinity Binding) Unrelated Compound Unrelated Compound Unrelated Compound->Antibody No Binding

Figure 1. Basis of immunoassay cross-reactivity.
Quantitative Assessment of Cross-Reactivity

To quantify the degree of cross-reactivity, a competitive ELISA is typically performed. The concentration of the target mycotoxin that causes 50% inhibition of the signal (IC50) is compared to the IC50 values of other structurally related compounds. The percentage cross-reactivity is calculated as follows:

% Cross-reactivity = (IC50 of Target Mycotoxin / IC50 of Cross-Reacting Compound) x 100

While specific quantitative cross-reactivity data for a wide panel of tremorgenic mycotoxins is limited in publicly available literature, the following table illustrates a hypothetical cross-reactivity profile for a this compound-specific ELISA, based on the principles of structural similarity.

CompoundChemical Sub-classTarget Analyte% Cross-Reactivity (Hypothetical)
This compoundIndole-diterpeneThis compound100%
PaspalineIndole-diterpeneThis compound15%
VerruculogenIndole-diterpeneThis compound5%
Fumitremorgin CIndole-diterpeneThis compound<1%
Aflatoxin B1FuranocoumarinThis compound<0.1%

Table 1. Hypothetical Cross-Reactivity of a this compound ELISA with Other Mycotoxins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS is a powerful analytical technique that offers high selectivity and sensitivity for the simultaneous analysis of multiple mycotoxins. The specificity of this method is derived from a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: The liquid chromatography step separates the different mycotoxins in a sample based on their physicochemical properties, such as polarity and size. This results in different retention times for each compound, which is the first level of identification.

Mass Spectrometric Detection: Following separation, the mycotoxins are ionized and detected by a tandem mass spectrometer. This involves the selection of a specific precursor ion for each mycotoxin, its fragmentation into characteristic product ions, and the monitoring of these specific mass transitions. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of each analyte.

Experimental Protocol for LC-MS/MS Analysis of Tremorgenic Mycotoxins

The following provides a generalized experimental protocol for the simultaneous analysis of tremorgenic mycotoxins in a complex matrix like animal feed.

1. Sample Preparation (QuEChERS-based Extraction):

  • Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile/water (80:20, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant for cleanup.

2. Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • To 1 mL of the supernatant, add a d-SPE mixture (e.g., 150 mg MgSO4, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

cluster_0 LC-MS/MS Experimental Workflow Sample Homogenization Sample Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Sample Homogenization->Extraction (QuEChERS) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (QuEChERS)->Cleanup (d-SPE) LC Separation LC Separation Cleanup (d-SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection

Figure 2. LC-MS/MS workflow for tremorgenic mycotoxin analysis.

3. LC-MS/MS Conditions: The following table provides representative LC-MS/MS parameters for the analysis of four tremorgenic mycotoxins.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)
This compound634.3196.1558.2358.2
Paspaline406.3212.1184.1307.5
Verruculogen512.2184.1436.2256.8
Fumitremorgin C456.2196.1380.2287.1

Table 2. Representative LC-MS/MS Parameters for Tremorgenic Mycotoxin Analysis.

Potential for Interferences in LC-MS/MS

While highly specific, LC-MS/MS is not entirely immune to interferences.

  • Isobaric Interferences: Different compounds with the same nominal mass can be selected as precursor ions. However, the fragmentation patterns (product ions) are typically unique, allowing for their differentiation. For instance, while two tremorgenic mycotoxins might have similar precursor masses, their product ions will differ, enabling selective detection.

  • Co-elution: If two mycotoxins have very similar retention times and share a common product ion, quantification can be challenging. Method development must focus on optimizing the chromatographic separation to resolve such critical pairs.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. The use of matrix-matched calibration standards or stable isotope-labeled internal standards is crucial to mitigate these effects.

Conclusion: A Symbiotic Approach for Reliable Analysis

Both immunoassays and LC-MS/MS have their distinct advantages and limitations in the analysis of tremorgenic mycotoxins. Immunoassays, particularly ELISA, serve as excellent high-throughput screening tools, but their susceptibility to cross-reactivity necessitates careful validation and confirmation of positive results using a more specific method. The structural similarities among indole-diterpene mycotoxins make a degree of cross-reactivity in immunoassays almost inevitable.

LC-MS/MS, with its dual selectivity from chromatographic separation and mass spectrometric detection, stands as the confirmatory method of choice. Its ability to simultaneously analyze multiple mycotoxins with high accuracy and specificity is unparalleled. However, careful method development is required to address potential issues of co-elution and matrix effects.

For a comprehensive and reliable assessment of tremorgenic mycotoxin contamination, a tiered approach is often the most effective strategy. This involves using rapid and cost-effective immunoassays for initial screening, followed by the confirmation and accurate quantification of positive samples using a validated LC-MS/MS method. This synergistic use of analytical techniques ensures both efficiency and confidence in the final results, which is critical for safeguarding public health and facilitating advancements in toxicological research.

Inter-laboratory comparison of Penitrem A analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Penitrem A

For Researchers, Scientists, and Drug Development Professionals

The primary analytical technique for the selective determination of this compound in diverse matrices such as cell cultures, serum, urine, and various foodstuffs is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS)[1][2]. This powerful technique allows for sensitive and specific quantification of the toxin.

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound analysis as reported in the literature. This data can serve as a reference for laboratories to compare their in-house method performance.

ParameterMatrixMethodReported Value
Recovery SerumLC-MS/MS90% (at 1 µg/kg)
Relative Standard Deviation (RSD) SerumLC-MS/MS10% (at 1 µg/kg)
Recovery UrineLC-MS/MS98% (at 1 µg/kg)
Relative Standard Deviation (RSD) UrineLC-MS/MS12% (at 1 µg/kg)
Limit of Detection (LOD) CheeseHPLC-MS/MS0.7 µg/kg
Limit of Detection (LOD) Serum & UrineHPLC-MS/MS1 µg/kg
Limit of Detection (LOD) Food Mixture & OrgansHPLC-MS/MS5 µg/kg

Data synthesized from multiple sources for comparative purposes.[1][2]

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the analysis of this compound in biological samples is outlined below.

Sample Preparation (Serum and Urine)
  • Extraction:

    • To 1 mL of serum or urine in a glass tube, add 5 mL of methylene chloride.

    • Vortex mix for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the methylene chloride layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of methanol.

    • Vortex for 30 seconds.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A liquid chromatograph coupled with a hybrid triple quadrupole/linear ion trap mass spectrometer is a suitable instrument[1].

  • Chromatographic Separation: Separation is typically achieved using a reversed-phase C18 column.

  • Ionization: Positive electrospray ionization (ESI) is commonly used for this compound[1][2].

  • Mass Spectrometric Detection: The protonated molecular ion of this compound ([M+H]⁺) at m/z 634 is selected as the precursor ion. Collision-induced dissociation (CID) is used to generate characteristic product ions for quantification and confirmation[1][2]. A characteristic product ion for this compound is observed at m/z 558, resulting from the sequential loss of acetone and water[3].

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS, from sample receipt to data interpretation.

PenitremA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login Extraction Liquid-Liquid Extraction (Methylene Chloride) SampleReceipt->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation (Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS Detection) Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Report Generation Quantification->Reporting

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Structure-Activity Relationship of Penitrem A and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the tremorgenic mycotoxin Penitrem A and its naturally occurring and synthetic analogues. By presenting key experimental data in a structured format, detailing methodologies for crucial assays, and visualizing complex biological pathways and workflows, this document aims to be an essential resource for researchers in toxicology, pharmacology, and drug discovery.

Introduction to this compound

This compound is a complex indole-diterpenoid mycotoxin primarily produced by the fungus Penicillium crustosum. It is a potent neurotoxin that causes sustained tremors, convulsions, and in high doses, can be lethal to animals.[1] The unique and complex structure of this compound has prompted significant interest in understanding how specific structural features relate to its biological activity, paving the way for the investigation of its analogues. These analogues, both naturally occurring and synthetic, exhibit a range of potencies and activities, from tremorgenic and insecticidal effects to potential anticancer properties. This guide will delve into these differences, providing a clear comparison based on available experimental evidence.

Comparative Biological Activity

The biological activities of this compound and its analogues are diverse, with the most pronounced effect being tremorgenicity. However, studies have also revealed activities such as ion channel modulation, cytotoxicity, and insecticidal effects. The following tables summarize the available quantitative data to facilitate a direct comparison of these activities.

Tremorgenic Activity

The primary toxic effect of this compound is the induction of tremors. The tremorgenic potential of its analogues varies significantly with structural modifications.

CompoundSpeciesRoute of AdministrationLowest Tremor-Inducing DoseED₅₀ (Tremor Scale)Observations
This compound MouseOral0.50 mg/kg bw2.74 mg/kg bwSevere spontaneous tremors and convulsions at higher doses (e.g., 8 mg/kg bw).
Thomitrem A MouseOral8 mg/kg bwNot Determined16-fold higher dose required to induce tremors compared to this compound. Lacks the C-16-C-18 ether linkage.
Thomitrem E MouseOralNon-tremorgenicNot ApplicableFound to be non-tremorgenic at the highest dose tested (16 mg/kg bw).
Inhibition of BK Channels

This compound is a known inhibitor of high-conductance Ca²⁺-activated potassium (BK) channels, which is a key aspect of its mechanism of action. The presence of different subunits in the BK channel can affect the inhibitory potency of this compound.

CompoundChannel CompositionIC₅₀
This compound α subunit6.4 nM
This compound α + β1 subunit64.4 nM
Anti-proliferative and Cytotoxic Activity

Recent studies have highlighted the potential of penitrems as anti-cancer agents, demonstrating anti-proliferative, anti-migratory, and anti-invasive effects in mammary cancer cells.

CompoundCell LineActivity MetricValue
Penitrems A-F Mammary Cancer CellsCytotoxicityData not quantified in a comparable format, but demonstrated anti-proliferative, anti-migratory, and anti-invasive effects.
Insecticidal Activity

Several penitrem analogues have been shown to possess insecticidal properties.

CompoundInsect SpeciesActivity
Penitrems A-D, F Oncopeltus fasciatus, Ceratitis capitataConvulsive and insecticidal activities. Chlorinated penitrems showed the highest activity.
Penitrem G Oncopeltus fasciatus, Ceratitis capitataNo activity observed.
Paspaline Oncopeltus fasciatus, Ceratitis capitataNo activity observed.

Key Structure-Activity Relationship Insights

Based on the comparative data, several key structural features appear to be critical for the biological activity of this compound and its analogues:

  • The C-16-C-18 Ether Linkage: The absence of this ether linkage, as seen in the thomitrems, significantly reduces tremorgenic activity. Thomitrem A, which lacks this linkage, is 16 times less potent than this compound in inducing tremors, while Thomitrem E is non-tremorgenic.

  • Chlorination: The presence of chlorine atoms appears to be important for insecticidal activity, with chlorinated penitrems demonstrating the highest potency.

  • Overall Molecular Architecture: The complex, rigid ring system of the penitrems is likely crucial for its interaction with biological targets like BK channels. Minor changes to this structure, as seen in the difference between this compound and Penitrem G, can lead to a complete loss of certain activities.

Signaling Pathways and Experimental Workflows

This compound-Induced ROS Production via MAPK Signaling

This compound has been shown to induce the production of reactive oxygen species (ROS) in human neutrophils through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] This mechanism may contribute to the pathophysiology of this compound-induced neuromycotoxicosis.

PenitremA_ROS_Pathway PenitremA This compound Ca_Influx Intracellular Ca²⁺ Increase PenitremA->Ca_Influx MEK1_2_5 MEK1/2/5 Ca_Influx->MEK1_2_5 p38_MAPK p38 MAPK Ca_Influx->p38_MAPK JNK JNK Ca_Influx->JNK Calcineurin Calcineurin Ca_Influx->Calcineurin ROS ROS Production MEK1_2_5->ROS p38_MAPK->ROS JNK->ROS Calcineurin->ROS BAPTA_AM BAPTA-AM BAPTA_AM->Ca_Influx U0126 U0126 U0126->MEK1_2_5 SB203580 SB203580 SB203580->p38_MAPK SP600125 SP600125 SP600125->JNK FK506_CsA FK-506 / Cyclosporin A FK506_CsA->Calcineurin

Caption: Signaling pathway of this compound-induced ROS production.

Experimental Workflow for In Vitro Cytotoxicity Testing

The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells into 96-well plate Incubate_Cells Incubate cells (24h) Seed_Cells->Incubate_Cells Add_Compound Add this compound / Analogue Incubate_Cells->Add_Compound Incubate_Compound Incubate with compound (e.g., 48h) Add_Compound->Incubate_Compound Add_MTT Add MTT reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Measure_Absorbance Measure absorbance (570 nm) Incubate_Overnight->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocols

In Vivo Tremorgenic Activity Assay in Mice

Objective: To assess the tremorgenic potential of this compound and its analogues in a murine model.

Materials:

  • Male albino mice (e.g., ICR strain), 20-25 g

  • This compound or analogue, dissolved in a suitable vehicle (e.g., corn oil)

  • Syringes and needles for oral or intraperitoneal administration

  • Observation cages

  • A tremor scoring scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, persistent tremor; 3 = severe, continuous tremor and ataxia; 4 = convulsions)

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Fast mice for 4-6 hours before dosing, with water available ad libitum.

  • Prepare solutions of the test compounds at various concentrations.

  • Administer a single dose of the test compound to each mouse via the desired route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.

  • Observe the mice continuously for the first 4 hours post-administration and then periodically for up to 72 hours.

  • Score the intensity of tremors at regular intervals using the tremor scoring scale.

  • Record the time of onset, duration, and maximal intensity of tremors for each animal.

  • Calculate the lowest dose that induces tremors and, if possible, an ED₅₀ value.

Whole-Cell Patch-Clamp Assay for BK Channel Inhibition

Objective: To measure the inhibitory effect of this compound and its analogues on BK channels expressed in a heterologous system.

Materials:

  • HEK293 cells transfected with the desired BK channel subunits (e.g., α or α + β1)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pulling micropipettes

  • Micropipette puller

  • Extracellular (bath) solution (e.g., containing in mM: 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 BAPTA, and free Ca²⁺ buffered to a specific concentration; pH 7.2)

  • This compound or analogue stock solution in DMSO

Procedure:

  • Culture transfected HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull a micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit BK channel currents.

  • Record the baseline currents.

  • Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

  • Record the currents in the presence of the compound.

  • Wash out the compound and record the recovery of the current.

  • Analyze the data by measuring the peak current at a specific voltage step before and after compound application to determine the percentage of inhibition.

  • Construct a dose-response curve by testing a range of compound concentrations to calculate the IC₅₀ value.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound and its analogues on a specific cell line.

Materials:

  • 96-well flat-bottomed microplates

  • The desired cell line (e.g., a cancer cell line or a neuronal cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at different concentrations. Include control wells with medium only (blank) and cells with medium containing the vehicle (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

  • Gently mix the solution in the wells to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

References

Comparative Genotoxicity of Penitrem A and Other Tremorgenic Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Penitrem A and other significant tremorgenic mycotoxins. The information is compiled from peer-reviewed studies and presented to facilitate an objective understanding of their potential DNA-damaging effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and risk assessment.

Comparative Genotoxicity Data

The genotoxic potential of various tremorgenic mycotoxins has been evaluated using a range of in vitro assays. The following table summarizes the key findings from comparative studies, focusing on the Ames test for mutagenicity, and the Comet and Micronucleus assays for DNA damage and chromosomal aberrations.

MycotoxinGenotoxicity AssayCell Line/SystemKey FindingsReference
This compound Ames TestSalmonella typhimurium TA98, TA100, TA1535, TA1537Negative for mutagenicity with and without metabolic activation.[1]
Comet AssayHuman LymphocytesNo significant increase in DNA damage observed.[1]
Micronucleus AssayHuman Neuroblastoma (SH-SY5Y)Significant, dose-dependent increase in micronuclei frequency, indicating chromosomal damage.[2][3][4]
Fumitremorgen B Ames TestS. typhimurium TA98, TA100Negative for mutagenicity.[1]
Comet AssayHuman LymphocytesPositive for DNA damage.[1]
Paxilline Ames TestS. typhimurium TA98, TA100Negative for mutagenicity.[1]
Comet AssayHuman LymphocytesPositive for DNA damage.[1]
Verruculogen Ames TestS. typhimurium TA98, TA100Positive for mutagenicity with metabolic activation.[1][5]
Comet AssayHuman LymphocytesNegative for DNA damage.[1]
Verrucosidin Ames TestS. typhimurium TA98, TA100Positive for mutagenicity with and without metabolic activation.[1]
Comet AssayHuman LymphocytesPositive for DNA damage.[1]
Aflatrem --Limited data available on genotoxicity. Primarily studied for its neurotoxic effects.[6][7]
Janthitrems --Limited data available on genotoxicity. Primarily studied for their tremorgenic and insecticidal properties.[3][8]
Lolitrem B --Limited data available on genotoxicity. Primarily known for causing ryegrass staggers in livestock.[4]

Discussion of Comparative Genotoxicity

The available data presents a complex picture of the genotoxicity of tremorgenic mycotoxins. A key study by Sabater-Vilar et al. (2003) found that, among the five tremorgens tested, this compound was the only one that did not exhibit genotoxicity in either the Ames test or the Comet assay with human lymphocytes[1]. In contrast, verrucosidin was identified as the most potent genotoxin, testing positive in both assays, while verruculogen was mutagenic in the Ames test, and paxilline and fumitremorgen B caused DNA damage in human lymphocytes[1].

However, a more recent study by Lopez-Suarez et al. (2025) demonstrated that this compound can induce chromosomal damage, as evidenced by a significant increase in micronuclei formation in human neuroblastoma SH-SY5Y cells[2][3][4]. This discrepancy may be attributable to the different endpoints measured (gene mutation vs. chromosomal damage) and the cell systems used. The neuroblastoma cell line may be more susceptible to the specific toxic effects of this compound.

For other tremorgens such as aflatrem, janthitrems, and lolitrem B, there is a notable lack of publicly available genotoxicity data. Their primary characterization has been in the context of their neurotoxic and tremorgenic effects[4][6][7]. Therefore, further research is warranted to fully assess their genotoxic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key genotoxicity assays cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[1]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Principle: The test evaluates the ability of a substance to induce reverse mutations (reversions) in the histidine gene of the Salmonella strains, allowing them to grow on a histidine-free medium.

General Protocol:

  • Strain Selection: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine to allow for a few cell divisions.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells[1].

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., human lymphocytes).

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length).

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical agents[2][3][4].

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The frequency of micronucleated cells is an indicator of chromosomal damage.

General Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y) is cultured and treated with various concentrations of the test substance.

  • Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The number of micronuclei is scored in a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).

  • Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of mycotoxins is often linked to the induction of oxidative stress and the subsequent damage to cellular macromolecules, including DNA.

This compound-Induced Genotoxicity via ROS and MAPK Pathway

Recent studies suggest that this compound can induce the production of Reactive Oxygen Species (ROS) through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This overproduction of ROS can lead to oxidative DNA damage and chromosomal instability.

PenitremA_Genotoxicity PenitremA This compound Cell Cell Membrane PenitremA->Cell MAPK_Pathway MAPK Signaling (p38, JNK, MEK1/2) Cell->MAPK_Pathway Activation ROS Increased ROS Production MAPK_Pathway->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG) OxidativeStress->DNA_Damage Chromosomal_Aberrations Chromosomal Aberrations (Micronuclei Formation) DNA_Damage->Chromosomal_Aberrations

This compound-induced genotoxicity pathway.

General Mycotoxin-Induced Genotoxicity via Oxidative Stress

A common mechanism for the genotoxicity of many mycotoxins involves the induction of oxidative stress. This can occur through various pathways, including disruption of mitochondrial function and the modulation of cellular antioxidant defense systems, such as the Nrf2 pathway.

Mycotoxin_Genotoxicity Mycotoxin Tremorgenic Mycotoxin Mitochondria Mitochondrial Dysfunction Mycotoxin->Mitochondria Nrf2_Pathway Nrf2 Pathway Inhibition Mycotoxin->Nrf2_Pathway ROS Increased ROS Mitochondria->ROS Antioxidant_Defense Decreased Antioxidant Defense Nrf2_Pathway->Antioxidant_Defense Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress DNA_Damage DNA Damage (Strand breaks, adducts) Oxidative_Stress->DNA_Damage Cellular_Damage Lipid & Protein Damage Oxidative_Stress->Cellular_Damage

General pathway of mycotoxin-induced oxidative stress and genotoxicity.

Conclusion

The genotoxicity of tremorgenic mycotoxins is a critical area of study with significant implications for food safety and human health. While some tremorgens, such as verrucosidin and verruculogen, have demonstrated clear mutagenic and/or DNA-damaging potential, the genotoxicity of others, like this compound, appears to be dependent on the specific toxicological endpoint and experimental system used. For several other tremorgens, including aflatrem, janthitrems, and lolitrem B, there is a clear need for more comprehensive genotoxicity testing. The induction of oxidative stress appears to be a common underlying mechanism of genotoxicity for many mycotoxins, and further research into these pathways will be crucial for developing effective mitigation strategies and for accurate risk assessment. This guide provides a foundational overview to aid researchers in navigating the current landscape of tremorgenic mycotoxin genotoxicity.

References

Validating Animal Models of Penitrem A-Induced Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of animal models used to study the neurological disorders induced by Penitrem A, a potent neurotoxic mycotoxin. By presenting objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to assist researchers in selecting the most appropriate models for their studies and to facilitate the development of novel therapeutic interventions.

Introduction to this compound Neurotoxicity

This compound is a tremorgenic mycotoxin produced by several species of Penicillium fungi.[1][2] Ingestion of contaminated food can lead to severe neurological symptoms in both humans and animals, including tremors, seizures, ataxia (impaired coordination), and nystagmus (involuntary eye movements).[1][3] The neurotoxic effects of this compound are primarily attributed to its ability to cross the blood-brain barrier and disrupt neurotransmission in the central nervous system.[1] The primary molecular targets are high-conductance Ca2+-activated potassium (BK) channels and GABAergic neurotransmission, particularly in the cerebellum.[1] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[4]

Comparative Analysis of Animal Models

The selection of an appropriate animal model is critical for the effective study of this compound-induced neurological disorders. The most commonly used models include mice and rats, with dogs also being a relevant species due to their susceptibility to accidental poisoning.

Data Presentation: Quantitative Comparison of Rodent Models
ParameterMouse ModelRat ModelReference(s)
Species/Strain C57BL/6, Swiss albinoWistar[5][6]
Administration Route Oral, Intraperitoneal (IP)Intraperitoneal (IP), Intracerebroventricular (ICV)[5][6]
Lowest Tremor-Inducing Dose (Oral) 0.50 mg/kgNot reported[3][5]
ED50 for Tremor (Oral) 2.74 mg/kg (visual tremor scale)Not reported[3][5]
Dose for Severe Tremors/Convulsions (Oral) 8 mg/kgNot reported[3][5]
Dose for Severe Tremors/Convulsions (IP) 0.8 mg/kg1.0-1.5 mg/kg[6]
Key Neurological Signs Spontaneous tremors, convulsions, ataxia, hyperreactivity, catalepsy-like immobilityTremors, convulsions, ataxia, neuromotor disturbances[5][6]
Key Histopathological Findings Not consistently observedDose-dependent degeneration of Purkinje cells in the cerebellum, vacuolization of the molecular layer[6]
Primary Mechanism of Action Impaired GABAergic neurotransmission, BK channel antagonism, ROS productionImpaired GABAergic neurotransmission, BK channel antagonism, excitotoxicity[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the assessment of this compound-induced neurological disorders.

Behavioral Assessment: Visual Tremor Scoring in Mice

A visual rating scale is a common method for quantifying the severity of tremors in mice.

Protocol:

  • Administer this compound at the desired dose and route.

  • At predetermined time points, place the mouse in a transparent observation cage.

  • Observe the mouse for 1-2 minutes for the presence and severity of tremors.

  • Score the tremors based on a pre-defined scale. A commonly used scale is:

    • 0: No tremor.

    • 1: Mild tremor, only observable upon handling.

    • 2: Moderate tremor, observable at rest.

    • 3: Severe, continuous tremor affecting the whole body.

    • 4: Severe tremor with convulsions.

Motor Coordination: Rotarod Test in Rats

The rotarod test is used to assess motor coordination and balance, which are often impaired in ataxia.

Protocol:

  • Acclimatize the rats to the rotarod apparatus for 2-3 days prior to testing by placing them on the rotating rod at a low speed (e.g., 5 rpm) for 1-2 minutes.

  • On the test day, administer this compound or vehicle control.

  • At the desired time point, place the rat on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 2-3 trials per animal with a rest period in between.

  • The average latency to fall is used as a measure of motor coordination.

Histopathological Analysis: Purkinje Cell Quantification in Rats

This protocol allows for the quantification of neuronal loss in the cerebellum.

Protocol:

  • Following behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in 4% paraformaldehyde overnight.

  • Cryoprotect the brain in a sucrose solution gradient.

  • Section the cerebellum using a cryostat or vibratome.

  • Perform immunohistochemistry using an antibody against a Purkinje cell marker (e.g., Calbindin-D28k).

  • Capture images of the cerebellar cortex using a microscope.

  • Quantify the number of Purkinje cells per unit length of the Purkinje cell layer.

  • Compare the cell counts between this compound-treated and control animals.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound neurotoxicity can aid in understanding the disease mechanisms and identifying potential therapeutic targets.

Signaling Pathways of this compound Neurotoxicity

PenitremA_Signaling PenitremA This compound BK_channel BK Channel PenitremA->BK_channel Inhibits GABA_A_Receptor GABA-A Receptor PenitremA->GABA_A_Receptor Modulates Membrane_Depolarization Membrane Depolarization BK_channel->Membrane_Depolarization Leads to Increased_Excitability Increased Neuronal Excitability GABA_A_Receptor->Increased_Excitability Contributes to Membrane_Depolarization->Increased_Excitability Excitotoxicity Excitotoxicity Increased_Excitability->Excitotoxicity Ca_Influx Increased Intracellular Ca2+ Increased_Excitability->Ca_Influx Tremors_Seizures Tremors & Seizures Increased_Excitability->Tremors_Seizures Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage MAPK_Activation MAPK Pathway Activation Ca_Influx->MAPK_Activation ROS_Production ROS Production ROS_Production->Neuronal_Damage MAPK_Activation->ROS_Production Neuronal_Damage->Tremors_Seizures

Caption: Signaling pathways implicated in this compound neurotoxicity.

Experimental Workflow for Validating Animal Models

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Mouse, Rat) PenitremA_Admin This compound Administration (Dose & Route) Animal_Selection->PenitremA_Admin Behavioral_Assessment Behavioral Assessment (Tremor, Ataxia, etc.) PenitremA_Admin->Behavioral_Assessment Electrophysiology Electrophysiology (EEG, Patch-clamp) PenitremA_Admin->Electrophysiology Biochemical_Analysis Biochemical Analysis (Neurotransmitters, ROS) PenitremA_Admin->Biochemical_Analysis Histopathology Histopathological Analysis (Purkinje Cell Counts) PenitremA_Admin->Histopathology Data_Analysis Data Analysis & Comparison Behavioral_Assessment->Data_Analysis Electrophysiology->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Model_Validation Model Validation Data_Analysis->Model_Validation

Caption: A typical experimental workflow for validating animal models.

Conclusion

The validation of animal models is a cornerstone of preclinical research into this compound-induced neurological disorders. Rodent models, particularly mice and rats, offer valuable platforms to investigate the mechanisms of neurotoxicity and to screen potential therapeutic agents. While mice are well-suited for initial screening and behavioral studies due to their cost-effectiveness and the availability of standardized tests, rats provide a more robust model for histopathological studies, especially concerning cerebellar Purkinje cell degeneration. The choice of model should be guided by the specific research question, with careful consideration of the species-specific differences in sensitivity and pathological presentation. By employing standardized and detailed experimental protocols, researchers can ensure the generation of reliable and comparable data, ultimately accelerating the development of effective treatments for this debilitating neurotoxicosis.

References

Navigating the Neurological Maze: A Comparative Guide to Treatments for Penitrem A Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Therapeutic Strategies Against a Potent Mycotoxin

Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi, poses a significant threat to both animal and human health. Ingestion of contaminated food can lead to a rapid onset of severe neurological signs, including tremors, seizures, and ataxia, which can be fatal if left untreated. This guide provides a comprehensive comparison of the efficacy of various treatment modalities for this compound poisoning, supported by available experimental data and detailed methodologies to aid in research and development of more effective therapies.

The Molecular Assault: Understanding this compound's Mechanism of Action

This compound exerts its neurotoxic effects primarily by disrupting the delicate balance of neurotransmission in the central nervous system. Its lipophilic nature allows it to cross the blood-brain barrier, where it targets key players in neuronal signaling. The primary mechanisms of action include:

  • Antagonism of BK Channels: this compound is a potent blocker of large-conductance Ca2+-activated potassium (BK) channels. The inhibition of these channels leads to neuronal hyperexcitability.

  • Disruption of GABAergic and Glutamatergic Neurotransmission: The toxin interferes with the normal release of both inhibitory (GABA) and excitatory (glutamate and aspartate) neurotransmitters. This imbalance contributes significantly to the characteristic tremors and seizures.

PenitremA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PenitremA This compound BK_channel BK Channel PenitremA->BK_channel Inhibits Vesicle_GABA GABA Vesicle PenitremA->Vesicle_GABA Disrupts Release Vesicle_Glu Glutamate Vesicle PenitremA->Vesicle_Glu Disrupts Release GABA_R GABA Receptor Vesicle_GABA->GABA_R GABA Glu_R Glutamate Receptor Vesicle_Glu->Glu_R Glutamate Hyperexcitability Neuronal Hyperexcitability GABA_R->Hyperexcitability Inhibits Glu_R->Hyperexcitability Stimulates

Figure 1: Simplified signaling pathway of this compound neurotoxicity.

Therapeutic Interventions: A Comparative Analysis

Currently, there is no specific antidote for this compound poisoning. Treatment is primarily supportive and symptomatic, focusing on decontamination, control of neurological signs, and maintenance of vital functions.

Decontamination and Supportive Care

The initial management of this compound intoxication involves minimizing further toxin absorption. This is typically achieved through:

  • Emesis: Induction of vomiting if the ingestion is recent and the patient is asymptomatic.

  • Gastric Lavage: Performed in symptomatic patients to remove stomach contents.

  • Activated Charcoal: Administered to bind the toxin and prevent its absorption.

Supportive care is crucial and includes intravenous fluids to maintain hydration and correct electrolyte imbalances, as well as thermoregulation to manage hyperthermia resulting from intense muscle activity.

Symptomatic Control of Neurological Signs

Anticonvulsants and Muscle Relaxants:

The cornerstone of symptomatic treatment is the control of tremors and seizures. The most commonly used drugs are benzodiazepines and barbiturates.

  • Diazepam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA. It is often used as a first-line agent to control seizures.

  • Phenobarbital: A barbiturate that also enhances GABAergic inhibition but through a different mechanism than benzodiazepines. It is often used for more severe or refractory seizures.

  • Methocarbamol: A centrally acting muscle relaxant used to control muscle tremors and fasciculations.

Intravenous Lipid Emulsion (ILE) Therapy:

ILE therapy has emerged as a promising treatment for lipophilic drug toxicosis. The proposed mechanism is the creation of a "lipid sink" in the bloodstream, which sequesters the lipophilic this compound, drawing it out of the target tissues.

Experimental and Neuroprotective Approaches

Astaxanthin and Docosahexaenoic Acid (DHA):

Recent research has explored the neuroprotective effects of astaxanthin, a potent antioxidant, and DHA, an omega-3 fatty acid essential for brain health. A study demonstrated that both compounds, alone and in combination, could reverse the toxic effects of this compound in vitro and in vivo models.

Data Presentation: Efficacy of this compound Poisoning Treatments

The following table summarizes the available data on the efficacy of different treatments for this compound poisoning. It is important to note that most of the data comes from veterinary case reports and retrospective studies, and there is a lack of controlled, comparative clinical trials.

Treatment ModalityAnimal Model/ Patient PopulationKey Efficacy Endpoints & Quantitative DataStudy TypeReference
Supportive Care (Decontamination, IV fluids) DogsRecovery within 72-96 hours after early decontamination.Case Report
Diazepam DogsOften insufficient to control signs alone and required additional drugs.Retrospective Study
Phenobarbital DogsEffective in controlling seizures; immediate administration can be life-saving in animals receiving >0.5 mg/kg BW of this compound.Case Report & Review
Methocarbamol DogsUsed in 40% of cases in one study to control tremors.Retrospective Study
Intravenous Lipid Emulsion (ILE) Dogs (suspected tremorgenic mycotoxicosis)96% (51/53) of cases showed clinical improvement within a median time of 4 hours.Retrospective Study
Astaxanthin (AST) & Docosahexaenoic Acid (DHA) Schwann cells (in vitro), C. elegans & Rats (in vivo)In vitro: DHA (10-100 µM) improved Schwann cell survival from 49.8% (this compound alone) to 70.5%-98.8%. AST (10-20 µM) improved survival to 61.7%-70.5%. In vivo (Rats): AST+DHA normalized this compound-induced increases in glutamate, aspartate, and GABA levels in the brain.Preclinical Study

Experimental Protocols

Representative Animal Model of this compound Poisoning

A common experimental model for studying this compound poisoning involves the administration of the toxin to rodents or other small animals to induce a tremorgenic syndrome.

Objective: To induce a consistent and measurable tremorgenic syndrome in an animal model to evaluate the efficacy of potential therapeutic agents.

Materials:

  • This compound (purified)

  • Vehicle (e.g., dimethyl sulfoxide (DMSO), corn oil)

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)

  • Administration equipment (e.g., gavage needles, syringes)

  • Observational arena and video recording equipment

  • Clinical scoring system for tremors and seizures

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: this compound is dissolved in a suitable vehicle to the desired concentration.

  • Toxin Administration: A predetermined dose of this compound (e.g., 0.5-1.0 mg/kg) is administered to the animals, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Clinical Observation: Animals are observed continuously for the onset and severity of clinical signs (tremors, ataxia, seizures) for a specified period (e.g., 4-6 hours). Observations are scored at regular intervals using a standardized clinical scoring system.

  • Treatment Administration: At the peak of clinical signs, or at a predetermined time point post-toxin administration, the test compound (e.g., anticonvulsant, ILE, experimental drug) is administered.

  • Efficacy Assessment: The effect of the treatment on the clinical signs is monitored and scored over time. Endpoints may include time to cessation of tremors, reduction in seizure severity, and survival rate.

  • Biochemical and Histopathological Analysis: At the end of the experiment, blood and brain tissue samples may be collected for analysis of neurotransmitter levels, oxidative stress markers, and histopathological changes.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Control & Treatment Groups acclimation->grouping toxin_admin This compound Administration (Treatment Groups) grouping->toxin_admin vehicle_admin Vehicle Administration (Control Group) grouping->vehicle_admin observation Observation of Clinical Signs toxin_admin->observation vehicle_admin->observation treatment Administration of Test Compound observation->treatment assessment Efficacy Assessment (Clinical Scoring, Survival) treatment->assessment analysis Biochemical & Histopathological Analysis assessment->analysis end End analysis->end

Figure 2: A typical experimental workflow for evaluating this compound treatments.

Conclusion and Future Directions

The management of this compound poisoning currently relies on prompt decontamination and aggressive supportive and symptomatic care. While anticonvulsants and muscle relaxants are effective in controlling the life-threatening neurological signs, there is a clear need for more targeted therapies. Intravenous lipid emulsion therapy shows considerable promise, though prospective, controlled clinical trials are necessary to definitively establish its efficacy compared to standard treatments.

The neuroprotective effects demonstrated by astaxanthin and DHA in preclinical studies highlight a potential new avenue for therapeutic development, focusing on mitigating the downstream cellular damage caused by this compound. Future research should focus on conducting controlled, comparative studies to establish evidence-based treatment guidelines. Furthermore, a deeper understanding of the intricate molecular interactions of this compound with its targets will be instrumental in the rational design of novel and specific antidotes.

Validation of Penitrem A's selectivity for BK channels over other ion channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Selectivity and Experimental Validation of Penitrem A for the Large-Conductance Calcium-Activated Potassium (BK) Channel

For researchers in neuroscience, pharmacology, and drug development, the identification of highly selective ion channel modulators is paramount. This compound, a tremorgenic mycotoxin, has emerged as a valuable pharmacological tool due to its potent and selective inhibition of the large-conductance calcium-activated potassium (BK) channels. This guide provides a comprehensive comparison of this compound's selectivity for BK channels over other ion channels, supported by quantitative data and detailed experimental protocols.

High Selectivity for BK Channels

This compound demonstrates a high degree of selectivity for BK channels, with inhibitory concentrations in the nanomolar range. Its potency is influenced by the subunit composition of the BK channel, showing a higher affinity for channels composed solely of the pore-forming α subunit compared to those also containing the regulatory β1 subunit.

In a key study, this compound was shown to have no discernible effect on other potassium channels, including native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, and native ATP-dependent K+ (KATP) channels, even at concentrations significantly higher than its IC50 for BK channels[1][2]. This high selectivity profile makes this compound a superior tool for isolating and studying the physiological roles of BK channels in various cellular and systemic processes.

Currently, there is a lack of published data on the direct effects of this compound on voltage-gated sodium (Nav) and calcium (Cav) channels. While the neurotoxic effects of this compound are well-documented, these studies have not provided specific quantitative data on its interaction with these channels, precluding a direct comparison of selectivity.

Comparative Selectivity of this compound

The following table summarizes the available quantitative data on the selectivity of this compound for BK channels versus other ion channels.

Ion ChannelSubunit CompositionTest SystemIC50 / EffectReference
BK Channel hSlo αHEK293 cells6.4 nM[1][2]
BK Channel hSlo α + β1HEK293 cells64.4 nM[1][2]
Delayed Rectifier K+ Channel NativeCanine coronary smooth muscle cellsNo effect[1][2]
Kv1.5 Channel Cloned-No effect[1][2]
KATP Channel Native-No effect[1][2]

Experimental Protocols

The validation of this compound's selectivity relies on precise electrophysiological techniques, primarily the patch-clamp method. The following is a detailed description of the experimental protocol used to determine the IC50 values of this compound for BK channels, based on the methodology described by Asano et al. (2012)[1][2].

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney (HEK) 293 cells were used for heterologous expression of BK channels.

  • Transfection: Cells were transiently transfected with plasmids encoding the human Slo (α subunit) and/or β1 subunit of the BK channel using a lipofectamine-based transfection reagent. Cells were co-transfected with a green fluorescent protein (GFP) plasmid to identify successfully transfected cells.

Electrophysiological Recordings
  • Technique: Whole-cell and inside-out patch-clamp techniques were employed to record BK channel currents.

  • Pipette Solution (intracellular): Contained (in mM): 140 KCl, 10 HEPES, 1 EGTA, and the free Ca2+ concentration was adjusted to the desired level (e.g., 100 nM) with the addition of CaCl2. The pH was adjusted to 7.2 with KOH.

  • Bath Solution (extracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 MgCl2, and 2 CaCl2. The pH was adjusted to 7.4 with KOH.

  • Voltage Protocol: To elicit BK channel currents, cells were held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 to +100 mV in 20 mV increments).

  • Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The concentration-response curves for this compound were generated by applying increasing concentrations of the toxin to the bath solution and measuring the resulting inhibition of the BK channel current. The IC50 values were calculated by fitting the data to a Hill equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were created using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection (hSloα ± β1, GFP) HEK293->Transfection PatchClamp Whole-Cell Patch Clamp Transfection->PatchClamp Select GFP+ cells VoltageProtocol Voltage Protocol (-80mV to test potentials) PatchClamp->VoltageProtocol CurrentRecording BK Current Recording VoltageProtocol->CurrentRecording PenitremA_Application This compound Application (Concentration Gradient) CurrentRecording->PenitremA_Application InhibitionMeasurement Measure % Inhibition PenitremA_Application->InhibitionMeasurement HillFit Hill Equation Fit InhibitionMeasurement->HillFit IC50 IC50 Determination HillFit->IC50

Caption: Experimental workflow for determining the IC50 of this compound on BK channels.

selectivity_logic cluster_targets Ion Channel Targets cluster_effects Observed Effects PenitremA This compound BK BK Channels (hSloα, hSloα+β1) PenitremA->BK OtherK Other K+ Channels (Kv1.5, KATP, Delayed Rectifier) PenitremA->OtherK Nav_Cav Nav & Cav Channels PenitremA->Nav_Cav Inhibition Potent Inhibition (nM IC50) BK->Inhibition NoEffect No Effect OtherK->NoEffect DataLacking Data Lacking Nav_Cav->DataLacking

Caption: Logical relationship of this compound's selectivity for different ion channels.

References

A Comparative Guide to the Toxicokinetics of Penitrem A Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Accidental ingestion of contaminated food can lead to severe neurological signs in various animal species, making the study of its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the toxin—crucial for both veterinary toxicology and the development of potential therapeutic interventions. This guide provides a comparative overview of the current knowledge on this compound toxicokinetics in different animal species, supported by available experimental data.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is a lipophilic compound, a characteristic that governs its rapid absorption from the gastrointestinal tract.[1] Following absorption, it is distributed to various tissues, with the brain being a primary target due to the toxin's neurotropic effects.[1][2] The metabolism of this compound primarily occurs in the liver, leading to the formation of more hydrophilic metabolites that can be more readily excreted.[3] The main route of excretion for this compound and its metabolites is suggested to be through the bile and subsequently in the feces.[2]

Comparative Toxicokinetic Parameters

Quantitative toxicokinetic data for this compound is limited in the scientific literature. Much of the available information is qualitative or inferred from the onset of clinical signs rather than from direct pharmacokinetic studies. The following table summarizes the available qualitative and semi-quantitative data across different species.

ParameterDogMouseRatSheep, Pigs, Cows
Absorption Rapidly absorbed from the GI tract.[1]Rapidly absorbed from the GI tract.[1]Rapidly absorbed from the GI tract.[1]Rapidly absorbed from the GI tract.[1]
Time to Maximum Plasma Concentration (Tmax) Estimated to be around 30 minutes (inferred from onset of neurological effects).[1][4]Estimated to be around 30 minutes (inferred from onset of neurological effects).[1]Estimated to be around 30 minutes (inferred from onset of neurological effects).[1]Estimated to be around 30 minutes (inferred from onset of neurological effects).[1]
Bioavailability Predicted to be >50% based on in vitro data.[2][5]Data not availableData not availableData not available
Distribution Crosses the blood-brain barrier.[2]Distributed to the brain and other organs.[4]Data not availableData not available
Metabolism Extensively metabolized in the liver to at least eleven Phase I metabolites (in vitro).[1][5]Metabolized in the liver to at least five metabolites (in vivo).[4]Metabolized by liver microsomes to at least three metabolites (in vitro).[4]Data not available
Excretion Suggested to be primarily via bile and feces.[2]Data not availableSuggested to be primarily via bile and feces.[2]Data not available

Comparative Metabolism of this compound

The biotransformation of this compound is a critical detoxification pathway. In vitro and in vivo studies have revealed species-specific differences in the metabolic profile of this mycotoxin.

SpeciesNumber of Identified MetabolitesExperimental SystemKey Findings
Dog Eleven Phase I metabolitesIn vitro (liver microsomes)Identification of mono- and di-oxygenated isomers and hydrated products.[1][5]
Mouse Up to five metabolitesIn vivo (oral administration)Formation of more hydrophilic metabolites.[3]
Rat Three metabolitesIn vitro (liver microsomes and primary hepatocytes)Formation of oxidized metabolites.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of toxicokinetic studies. Below are summaries of protocols typically employed in the study of this compound metabolism.

In Vitro Metabolism using Liver Microsomes (Dog and Rat)

This experimental approach is utilized to investigate the hepatic metabolism of a compound in a controlled environment.

  • Preparation of Liver Microsomes: Liver samples are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.

  • Incubation: this compound is incubated with the liver microsomes in the presence of a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes) at 37°C.

  • Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[5][6]

In Vivo Metabolism Study (Mouse)

This type of study provides insights into the metabolism of a compound within a living organism.

  • Animal Dosing: A defined dose of this compound is administered to mice, typically via oral gavage.

  • Sample Collection: At predetermined time points, blood, urine, feces, and various tissues (e.g., liver, brain) are collected.

  • Sample Processing and Analysis: Tissues are homogenized, and all samples are extracted to isolate this compound and its metabolites. Analysis is performed using techniques such as high-performance liquid chromatography (HPLC) or LC-MS.[3]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in this compound toxicokinetic studies and the underlying biological principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Toxicokinetics liver Liver Sample microsomes Microsome Isolation liver->microsomes incubation Incubation with this compound microsomes->incubation lcms_invitro LC-MS Analysis incubation->lcms_invitro metabolite_id_invitro Metabolite Identification lcms_invitro->metabolite_id_invitro animal Animal Model dosing This compound Dosing animal->dosing sampling Sample Collection (Blood, Tissues) dosing->sampling lcms_invivo LC-MS Analysis sampling->lcms_invivo pk_analysis Pharmacokinetic Analysis lcms_invivo->pk_analysis

Caption: Experimental workflows for in vitro and in vivo toxicokinetic studies of this compound.

Toxicokinetic_Variability cluster_factors Physiological & Metabolic Factors cluster_outcomes Toxicokinetic Outcomes species Animal Species (e.g., Dog, Mouse, Rat) gi GI Physiology (e.g., pH, transit time) species->gi enzyme Metabolizing Enzyme Profile (e.g., CYP450 isoforms) species->enzyme transporter Transporter Expression species->transporter absorption Absorption Rate & Extent gi->absorption metabolism Metabolic Profile & Rate enzyme->metabolism distribution Tissue Distribution transporter->distribution excretion Excretion Pathway & Rate transporter->excretion metabolism->excretion

Caption: Factors influencing inter-species variability in this compound toxicokinetics.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of Penitrem A with other neurotoxins known to induce similar neuropathologies. By presenting key experimental data in a standardized format, detailing methodologies, and visualizing complex biological pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its definitive link to specific neuropathological outcomes.

Executive Summary

This compound, a potent tremorgenic mycotoxin produced by several species of Penicillium fungi, has been definitively linked to specific neuropathologies, primarily characterized by the degeneration of Purkinje cells in the cerebellum. This targeted neuronal damage manifests as a distinct clinical syndrome of tremors, ataxia, and convulsions. This guide synthesizes experimental evidence to establish this link, comparing the toxicological profile of this compound with its analogues and other neurotoxins that induce cerebellar ataxia. The presented data underscores the unique and potent neurotoxic capabilities of this compound, highlighting its value as a tool in neurodegenerative research and as a crucial consideration in food safety and toxicology.

Comparative Analysis of Neurotoxicity

The neurotoxic effects of this compound have been quantified and compared with its structural analogues, Thomitrem A and E, as well as the unrelated tremorgenic mycotoxin, Verruculogen. The data clearly indicates the superior potency of this compound in inducing a tremorgenic response.

ToxinAnimal ModelAdministration RouteMedian Tremorgenic Dose (mg/kg)Key Observations
This compound MouseIntraperitoneal0.19[1]Induces sustained tremors, limb weakness, ataxia, and convulsions.[1]
VerruculogenMouseIntraperitoneal0.92[1]Produces a similar neurotoxic syndrome to this compound, but is less potent.[1]
Thomitrem AMouseOral8.0 (lowest tremor-inducing dose)[2]Significantly less potent than this compound.[2]
Thomitrem EMouseOralNon-tremorgenic at 16 mg/kg[2]Lacks the tremorgenic activity of this compound.[2]

Neuropathological Profile: Focus on Purkinje Cell Degeneration

Histopathological studies have consistently demonstrated that the cerebellum is the primary target of this compound neurotoxicity. Specifically, this compound induces a dose-dependent degeneration and loss of Purkinje cells, the primary output neurons of the cerebellar cortex.[3] This selective vulnerability of Purkinje cells is a hallmark of this compound intoxication.

Comparison with Other Purkinje Cell Neurotoxins:

NeurotoxinMechanism of Purkinje Cell DamageKey Features
This compound Excitotoxicity, mitochondrial swelling, and increased intracellular Ca2+.[3]Dose-dependent loss of Purkinje cells, particularly in the cerebellar vermis.[3] Tremor mechanism is distinct from harmaline.[3]
MPTP Induces mitochondrial dysfunction and oxidative stress.Causes a dose-dependent loss of Purkinje cells, with a marked effect in the crus I and II ansiform lobules and the paraflocculus.[4]
Ibogaine & Harmaline Excitotoxic degeneration likely mediated by sustained activation of inferior olivary neurons.Induces degeneration of a subset of Purkinje cells in the vermis, often in a parasagittal striped pattern.[5]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

Rotarod Test for Motor Coordination

The rotarod test is a standard method for assessing motor coordination and balance in rodents.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes in their home cages.[6]

  • Apparatus: Use a commercially available rotarod apparatus with a rotating rod diameter of approximately 3 cm.

  • Testing Protocol:

    • Place each mouse on the rotating rod.

    • The test consists of 3 to 5 trials with a defined inter-trial interval (e.g., 15 minutes or 30 seconds).[6][7]

    • The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[7]

    • Record the latency to fall for each mouse. A fall is registered when the mouse falls onto the platform below or after completing a full passive rotation.[7]

  • Data Analysis: The primary endpoint is the latency to fall from the rod. This is recorded for each trial, and the average latency across trials is often used for statistical analysis.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is utilized to assess general locomotor activity and anxiety-related behaviors.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for a minimum of 3 days prior to testing.

  • Apparatus: A square or circular arena (e.g., 42 x 42 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Testing Protocol:

    • Gently place the mouse in the center of the arena.

    • Allow the mouse to explore the arena for a set duration (e.g., 20 minutes).

    • A video camera mounted above the arena records the mouse's activity.

  • Data Analysis: The arena is virtually divided into zones (center and periphery). The following parameters are analyzed using tracking software:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery (anxiety-like behavior; less time in the center is indicative of higher anxiety).

    • Rearing frequency (exploratory behavior).

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol allows for the investigation of how this compound affects the release of neurotransmitters from nerve terminals.

Procedure:

  • Tissue Homogenization: Homogenize brain tissue (e.g., cerebral cortex) in a sucrose/HEPES buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 17,500 x g) to pellet the crude synaptosomal fraction.

  • Synaptosome Purification: Resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose gradient. Ultracentrifugation will separate the synaptosomes from other subcellular components.

  • Neurotransmitter Release Assay:

    • Resuspend the purified synaptosomes in a physiological buffer.

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., ³H-GABA).

    • Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or veratrine).

    • Incubate with and without this compound to determine its effect on both spontaneous and stimulated neurotransmitter release.

    • Measure the amount of radioactivity released into the supernatant using a scintillation counter.

Immunohistochemistry for Purkinje Cell Quantification

This method is used to visualize and quantify the extent of Purkinje cell loss.

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the cerebellum and post-fix it in the same fixative.

    • Cryoprotect the tissue in a sucrose solution.

    • Section the cerebellum using a cryostat or vibratome.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific to Purkinje cells, such as anti-calbindin D28k.[8]

    • Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • Quantify the number of Purkinje cells per unit length of the Purkinje cell layer or per unit area of the cerebellar cortex. This can be done manually by a blinded observer or using automated image analysis software. For signs of cell death, co-staining with a marker like SYTOX Green can be performed.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its neurotoxic effects through a multi-faceted mechanism that disrupts normal neuronal function.

Alteration of Neurotransmitter Release

A primary mechanism of this compound's action is the interference with neurotransmitter release. In vitro studies using synaptosomes have shown that this compound significantly increases the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters from cerebrocortical nerve terminals.[1] Conversely, it inhibits the stimulated release of these neurotransmitters.[1] This disruption of the delicate balance between excitatory and inhibitory signaling is a key contributor to the observed tremors and convulsions.

G This compound This compound Synaptic Terminal Synaptic Terminal This compound->Synaptic Terminal Acts on Spontaneous Release Spontaneous Release Synaptic Terminal->Spontaneous Release Increases Stimulated Release Stimulated Release Synaptic Terminal->Stimulated Release Inhibits Glutamate Glutamate Spontaneous Release->Glutamate GABA GABA Spontaneous Release->GABA Aspartate Aspartate Spontaneous Release->Aspartate Stimulated Release->Glutamate Stimulated Release->GABA Stimulated Release->Aspartate Neurotransmitter Imbalance Neurotransmitter Imbalance Glutamate->Neurotransmitter Imbalance GABA->Neurotransmitter Imbalance Aspartate->Neurotransmitter Imbalance Tremors & Convulsions Tremors & Convulsions Neurotransmitter Imbalance->Tremors & Convulsions

Caption: this compound's impact on neurotransmitter release.

Induction of Oxidative Stress via MAPK Signaling

Recent evidence suggests that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to neuronal damage. This process is mediated, at least in part, through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the precise upstream activators and downstream targets specific to this compound-induced Purkinje cell death are still under investigation, a general model of MAPK activation leading to cellular stress is depicted below.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates ROS Production ROS Production Transcription Factors->ROS Production Induces Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage

Caption: General MAPK pathway activated by cellular stress.

Experimental Workflow for Investigating this compound Neurotoxicity

A logical workflow for studying the neurotoxic effects of this compound, from initial behavioral screening to detailed mechanistic analysis, is outlined below.

G cluster_0 In Vivo Assessment cluster_1 In Vitro Mechanistic Studies Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Behavioral Testing Behavioral Testing This compound Administration->Behavioral Testing Histopathology Histopathology This compound Administration->Histopathology Tissue Collection Tissue Collection This compound Administration->Tissue Collection Rotarod Rotarod Behavioral Testing->Rotarod Open Field Open Field Behavioral Testing->Open Field Purkinje Cell Count Purkinje Cell Count Histopathology->Purkinje Cell Count Synaptosome Preparation Synaptosome Preparation Tissue Collection->Synaptosome Preparation Cell Culture Cell Culture Tissue Collection->Cell Culture Neurotransmitter Release Assay Neurotransmitter Release Assay Synaptosome Preparation->Neurotransmitter Release Assay ROS Measurement ROS Measurement Cell Culture->ROS Measurement Western Blot Western Blot Cell Culture->Western Blot MAPK Pathway Analysis

Caption: Experimental workflow for this compound neurotoxicity.

Conclusion

The evidence presented in this guide establishes a definitive link between this compound exposure and the specific neuropathology of Purkinje cell degeneration in the cerebellum. The comparative data highlights the potent tremorgenic activity of this compound relative to its analogues and other mycotoxins. The detailed experimental protocols provide a foundation for future research aimed at further elucidating the molecular mechanisms of this compound neurotoxicity and for the development of potential therapeutic interventions for this and other neurodegenerative conditions characterized by cerebellar ataxia. The visualization of the proposed signaling pathways and experimental workflows offers a clear framework for understanding the complex biological processes involved.

References

Safety Operating Guide

Safe Disposal of Penitrem A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Penitrem A are critical for ensuring laboratory safety and minimizing environmental contamination. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a potent tremorgenic mycotoxin. Adherence to these protocols is essential to mitigate the significant health risks associated with this neurotoxin.

This compound is a hazardous substance that can cause severe neurological effects.[1][2] It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, all waste containing this compound must be handled with extreme caution and in accordance with all applicable local, state, and federal regulations.[4]

Key Safety and Handling Information

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes critical safety data.

Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)First Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation): Fatal if swallowed, in contact with skin, or inhaled.[3]Avoid all personal contact, including inhalation.[4] Use in a well-ventilated area or with a fume hood. Do not eat, drink, or smoke when handling.[4]Chemical-resistant gloves, safety glasses or goggles, dust respirator, and protective clothing.[4]If Swallowed: Seek immediate medical attention. If on Skin: Wash with soap and water. If Inhaled: Move to fresh air and seek medical attention.[4]
Neurotoxin: Affects the central nervous system, causing tremors.[1][2]Handle with extreme care to prevent any exposure.Follow all recommended PPE guidelines.In case of exposure, seek immediate medical attention and report the specific substance.
Physical State: Solid[1]Avoid generating dust.[4]Use a dust respirator.[4]N/A

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware, solutions, and solid materials.

  • Decontamination of Solutions:

    • For liquid waste containing this compound, chemical inactivation is a potential method. While specific reagents for this compound are not extensively documented, methods used for other mycotoxins, such as treatment with sodium hypochlorite (bleach) or ammonia, may be effective.[5] The efficacy of any decontamination method should be validated.

    • Treat the contaminated liquid with a suitable chemical agent for a sufficient contact time to ensure complete inactivation.

  • Packaging of Waste:

    • All solid and decontaminated liquid waste must be securely packaged.

    • Place the waste in a leak-proof, sealable container, such as a plastic bag or a drum.[4]

    • For sharps and contaminated labware, use a designated sharps container.

    • Clearly label the container as "Hazardous Waste: this compound" and include any other required hazard symbols.

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[4]

    • Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.

    • One recommended method is to puncture the containers to prevent reuse and then bury them at an authorized landfill.[4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Minor Spills:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear appropriate PPE, including a dust respirator, chemical-resistant gloves, safety glasses, and protective clothing.[4]

  • Containment: Use a dry cleanup procedure to avoid generating dust.[4]

  • Cleanup:

    • Carefully sweep or vacuum up the spilled solid material.[4] Ensure the vacuum cleaner is fitted with a HEPA filter.[4]

    • Dampen the material with water to prevent dusting before sweeping.[4]

  • Decontamination: Decontaminate the spill area with a suitable agent.

  • Disposal: Place all cleanup materials into a labeled hazardous waste container for disposal.[4]

Major Spills:

  • Evacuate: Evacuate the area immediately and alert emergency responders.[4]

  • Isolate: Isolate the hazardous area and prevent entry.

  • Professional Cleanup: Only trained personnel with appropriate PPE, including full-body protective clothing and breathing apparatus, should handle major spills.[4]

  • Containment: Prevent the spillage from entering drains or watercourses.[4] Contain the spill with sand, earth, or vermiculite.[4]

  • Collection and Disposal: Collect the spilled material and contaminated absorbents into labeled drums for disposal by a licensed hazardous waste management company.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PenitremA_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Final Disposal start This compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Labware) start->assess_waste decontaminate Decontaminate Liquid Waste (e.g., with bleach) assess_waste->decontaminate If Liquid package_waste Package Waste Securely assess_waste->package_waste If Solid or Labware decontaminate->package_waste label_waste Label as 'Hazardous: This compound' package_waste->label_waste contact_disposal Contact Licensed Hazardous Waste Vendor label_waste->contact_disposal transport Arrange for Waste Pickup and Transport contact_disposal->transport end Dispose at Authorized Facility (e.g., Landfill) transport->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Penitrem A

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